molecular formula C8H14N4O2 B056287 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL CAS No. 125092-42-4

6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Cat. No.: B056287
CAS No.: 125092-42-4
M. Wt: 198.22 g/mol
InChI Key: PXXPWRGFQVGQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-AMINO-5-PROPYLAMINO-1-METHYLURACIL, also known as this compound, is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-1-methyl-5-(propylamino)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-4-10-5-6(9)12(2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXPWRGFQVGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(N(C(=O)NC1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559939
Record name 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125092-42-4
Record name 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4(1H,3H)-Pyrimidinedione,6-amino-1-methyl-5-(propylamino)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-5-propylamino-1-methyluracil: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-propylamino-1-methyluracil, a substituted pyrimidine derivative, is a compound of growing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, with a focus on its antiviral and anticancer activities. By synthesizing available data and providing expert insights, this document aims to serve as a valuable resource for researchers investigating the potential of this and related molecules.

Introduction: The Uracil Scaffold in Drug Discovery

Uracil and its derivatives are fundamental building blocks of nucleic acids and, as such, have long been a focal point in the design of therapeutic agents that can modulate biological pathways.[1][2] The strategic modification of the uracil ring can lead to compounds with a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects.[3] The introduction of amino and alkylamino substituents at the C5 and C6 positions, as seen in this compound, can significantly influence the molecule's electronic properties, solubility, and ability to interact with biological targets.[4][5] This guide focuses specifically on the 1-methylated, 5-propylamino, 6-amino substituted uracil, providing a detailed examination of its chemical and potential pharmacological characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General and Spectroscopic Properties

This compound is typically a white to yellow crystalline powder.[6] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 125092-42-4[6]
Molecular Formula C₈H₁₄N₄O₂[4]
Molecular Weight 198.23 g/mol [6]
Melting Point 220 °C (decomposes)[6]
Appearance White to yellow crystalline powder[6]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the propyl chain (triplet for the terminal methyl, sextet for the central methylene, and a triplet for the methylene attached to the nitrogen), and the amino protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the uracil ring, the carbons of the propyl group, and the N-methyl carbon.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching of the amino groups, C=O stretching of the uracil ring, and C-N stretching.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, leveraging established pyrimidine chemistry. The following protocol is a representative, literature-informed approach.

Synthetic Pathway

A plausible and efficient synthesis route starts from a commercially available or readily synthesized 6-chloro-1-methyluracil. The synthesis proceeds through nitrosation, reduction, and subsequent alkylation.

Synthesis_Pathway A 6-Chloro-1-methyluracil B 6-Amino-1-methyluracil A->B  NH₃ / Heat   C 6-Amino-1-methyl-5-nitrosouracil B->C  NaNO₂ / H⁺   D 5,6-Diamino-1-methyluracil C->D  Reduction (e.g., Na₂S₂O₄)   E This compound D->E  Propyl Halide / Base  

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Amino-1-methyluracil

  • To a solution of 6-chloro-1-methyluracil in a suitable solvent (e.g., ethanol), add an excess of ammonia in a sealed reaction vessel.

  • Heat the mixture at a temperature sufficient to drive the reaction to completion (typically monitored by TLC or LC-MS).

  • After cooling, the product, 6-amino-1-methyluracil, can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 6-Amino-1-methyl-5-nitrosouracil

  • Suspend 6-amino-1-methyluracil in an aqueous acidic solution (e.g., acetic acid or dilute HCl).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

  • The resulting brightly colored precipitate, 6-amino-1-methyl-5-nitrosouracil, is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 5,6-Diamino-1-methyluracil

  • Suspend 6-amino-1-methyl-5-nitrosouracil in an aqueous solution.

  • Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise until the color of the nitroso compound disappears.

  • The product, 5,6-diamino-1-methyluracil, may precipitate upon cooling or can be isolated by extraction after adjusting the pH.

Step 4: Synthesis of this compound

  • Dissolve 5,6-diamino-1-methyluracil in a suitable solvent (e.g., DMF or ethanol) in the presence of a base (e.g., triethylamine or potassium carbonate).

  • Add a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to the solution.

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Purification and Characterization

Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid. Characterization and confirmation of the structure should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.[6]

Potential Therapeutic Applications and Mechanism of Action

The structural features of this compound suggest its potential as a bioactive molecule, particularly in the realms of antiviral and anticancer therapy.[5][6]

Antiviral Activity

Derivatives of 6-aminouracil have been explored for their potential as antiviral agents.[3] The mechanism of action for such compounds often involves the inhibition of key viral enzymes, such as reverse transcriptase or polymerase, thereby disrupting viral replication. The specific substitutions on the uracil ring can enhance the binding affinity and selectivity of the compound for viral targets over host enzymes, a critical factor in developing effective and safe antiviral drugs. The presence of the propylamino group at the C5 position may contribute to favorable interactions within the active site of viral enzymes.

Anticancer Activity

The uracil scaffold is a well-established pharmacophore in anticancer drug design. Many uracil analogs act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[3] Substituted aminouracils may exert their anticancer effects through various mechanisms, including:

  • Inhibition of Thymidylate Synthase: By mimicking the natural substrate, these compounds can inhibit enzymes crucial for DNA synthesis.

  • Induction of Apoptosis: Some uracil derivatives have been shown to trigger programmed cell death in cancer cells.

  • Modulation of Signaling Pathways: The compound may interfere with signaling pathways that are dysregulated in cancer, affecting cell growth and survival.

Further in-vitro and in-vivo studies are necessary to elucidate the specific mechanism of action of this compound and to evaluate its efficacy and selectivity against various cancer cell lines.

Biological_Activity cluster_Antiviral Antiviral Activity cluster_Anticancer Anticancer Activity A This compound B Inhibition of Viral Enzymes (e.g., Reverse Transcriptase, Polymerase) A->B C Disruption of Viral Replication B->C D This compound E Inhibition of Nucleic Acid Synthesis (e.g., Thymidylate Synthase) D->E F Induction of Apoptosis D->F G Modulation of Cell Signaling D->G H Inhibition of Cancer Cell Proliferation E->H F->H G->H

Caption: Potential mechanisms of action for the antiviral and anticancer activities of this compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While preliminary data and the chemical nature of related compounds suggest potential antiviral and anticancer activities, further rigorous investigation is required. Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive screening against a wide range of viruses and cancer cell lines to determine its spectrum of activity and potency (e.g., IC₅₀ values).

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which the compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Assessment of the compound's therapeutic efficacy and safety profile in preclinical animal models.

References

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.
  • PubChem. 6-Amino-1-methyluracil. [Link]

  • National Center for Biotechnology Information. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(54), 34247-34283. [Link]

  • Human Metabolome Database. Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). [Link]

  • PubChem. 6-amino-5-(N-methylformylamino)-1-methyluracil. [Link]

  • SCIRP. (2015). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 5, 29-47. [Link]

  • Marx, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 746. [Link]

  • National Institute of Standards and Technology. 6-Methyluracil. [Link]

  • Georganics. 6-AMINO-1-METHYLURACIL Safety Data Sheet. [Link]

  • RSC Publishing. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(54), 34247-34283. [Link]

  • National Institute of Standards and Technology. Uracil, 5-amino-6-methyl-. [Link]

  • ResearchGate. The ¹H NMR spectra of 6‐amino‐1,3‐dimethyluracil³⁴. [Link]

  • Lu, L., et al. (2009). Antiangiogenic and Antitumor Activity of 6-(2-Aminoethyl)Amino-5-Chlorouracil, a Novel Small-Molecule Inhibitor of Thymidine Phosphorylase, in Combination with the Vascular Endothelial Growth Factor-Trap. Clinical Cancer Research, 15(16), 5136-5144. [Link]

  • MDPI. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903. [Link]

  • SpectraBase. 6-Methyluracil. [Link]

Sources

An In-depth Technical Guide to 6-Amino-5-propylamino-1-methyluracil: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-propylamino-1-methyluracil, a substituted pyrimidine derivative, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. While the broader family of 5- and 6-aminouracil derivatives is recognized for a wide spectrum of biological activities, including potential anticancer and antiviral properties, detailed public-domain information specifically characterizing this compound remains limited. This guide synthesizes the available information on this compound, places it within the context of related uracil derivatives, and outlines the necessary experimental work to fully elucidate its molecular structure and biological potential.

Introduction: The Therapeutic Potential of Substituted Uracils

Uracil and its derivatives are fundamental components of nucleic acids and, as such, play a crucial role in numerous biological processes.[1] Chemical modifications to the uracil scaffold have led to the development of a wide array of therapeutic agents.[1] The introduction of amino and alkylamino groups at the C5 and C6 positions can significantly influence the molecule's electronic properties, solubility, and ability to interact with biological targets.[1][2] This class of compounds is known to be versatile precursors for the synthesis of various heterocyclic systems with demonstrated antimicrobial, anticancer, and antiviral activities.[1] this compound (Figure 1) is a specific analogue within this promising chemical space.

Molecular Structure and Physicochemical Properties

A comprehensive understanding of a compound's three-dimensional structure and physicochemical properties is paramount for rational drug design and development.

Chemical Identity

The fundamental chemical identifiers for this compound are summarized in Table 1.

PropertyValueSource
CAS Number 125092-42-4[3][4]
Molecular Formula C₈H₁₄N₄O₂[3][5]
Molecular Weight 198.22 g/mol [3]
IUPAC Name 6-amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione
SMILES CCCNc1c(N)n(C)c(=O)nc1=O[3]
InChI InChI=1S/C8H14N4O2/c1-3-4-10-5-6(9)12(2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H2,9,11,13,14)[3]
Structural Visualization

The two-dimensional structure of this compound is depicted below.

synthesis_pathway start 6-Amino-1-methyluracil intermediate 6-Amino-5-bromo-1-methyluracil start->intermediate Bromination (e.g., NBS or Br₂ in Acetic Acid) product This compound intermediate->product Nucleophilic Substitution (n-Propylamine, Base, Solvent)

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Synthesis (Hypothetical)

This protocol is a general guideline and would require optimization.

  • Bromination of 6-Amino-1-methyluracil:

    • Dissolve 6-amino-1-methyluracil in a suitable solvent such as glacial acetic acid.

    • Add N-bromosuccinimide (NBS) or a solution of bromine in acetic acid dropwise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Isolate the crude 6-amino-5-bromo-1-methyluracil by filtration or extraction.

    • Purify the intermediate by recrystallization or column chromatography.

  • Nucleophilic Substitution with n-Propylamine:

    • Suspend 6-amino-5-bromo-1-methyluracil in a suitable solvent like ethanol or DMF.

    • Add an excess of n-propylamine and a non-nucleophilic base (e.g., triethylamine or potassium carbonate) to scavenge the HBr byproduct.

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported in peer-reviewed literature. However, based on the known activities of related 5,6-disubstituted uracils, several potential applications can be hypothesized.

Potential as an Anticancer Agent

Many uracil derivatives exhibit anticancer properties by interfering with nucleic acid metabolism. [6]It is plausible that this compound could act as an inhibitor of enzymes involved in pyrimidine biosynthesis or as a fraudulent nucleobase that, upon incorporation into DNA or RNA, disrupts their function.

Potential as an Antiviral Agent

The structural similarity of uracil derivatives to natural nucleosides makes them prime candidates for antiviral drug development. [1]They can act as inhibitors of viral polymerases or other enzymes essential for viral replication.

Experimental Workflow for Biological Evaluation

To ascertain the biological activity of this compound, a systematic screening process is necessary.

biological_evaluation compound This compound cytotoxicity Cytotoxicity Screening (e.g., MTT, XTT assays) against cancer cell lines compound->cytotoxicity target_id Target Identification (e.g., Enzyme inhibition assays, proteomics) cytotoxicity->target_id If active moa Mechanism of Action Studies (e.g., Cell cycle analysis, apoptosis assays) target_id->moa in_vivo In Vivo Efficacy Studies (Animal models) moa->in_vivo

Caption: Experimental workflow for the biological evaluation of this compound.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol provides a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

This compound is a molecule of interest due to its placement within the pharmacologically significant class of substituted uracils. While its specific properties are not yet well-documented in the public domain, this guide provides a framework for its synthesis, characterization, and biological evaluation. Future research efforts should focus on executing the proposed synthetic and experimental protocols to unlock the potential of this compound as a novel therapeutic agent. The elucidation of its molecular structure and mechanism of action will be critical steps in advancing our understanding of its potential role in drug discovery.

References

  • Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60.
  • Chem-Impex. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil. Retrieved from [A valid, clickable URL to the source will be provided when available].
  • Zhi, C., Long, Z., Gambino, J., Xu, W., Brown, N. C., Barnes, M., Butler, M., LaMarr, W., & Wright, G. E. (2003). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry, 46(9), 1599-1608.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20.
  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Chem-Impex. (n.d.). 6-Amino-1-méthyl-5-(propylamino)uracile. Retrieved from [A valid, clickable URL to the source will be provided when available].
  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.
  • LookChem. (n.d.). Cas 125092-42-4, this compound.
  • Sigma-Aldrich. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil.
  • Google Patents. (1975).
  • CymitQuimica. (n.d.). CAS 125092-42-4: this compound.
  • Sigma-Aldrich. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil | 125092-42-4.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central.
  • Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
  • Sigma-Aldrich. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil | 125092-42-4.
  • PubChem. (n.d.). 6-Amino-1-methyluracil.
  • Chem-Impex. (n.d.). 6-Amino-1-methyluracil.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Georganics. (2011). 6-AMINO-1-METHYLURACIL.
  • Human Metabolome Database. (n.d.). Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771).
  • PubChem. (n.d.). 6-amino-5-(N-methylformylamino)-1-methyluracil.
  • Mechanism of formation of 6-amino-5-(N-methylformylamino)-1-methyluracil and 3,7-dimethyluric acid from theobromine in the rat in vitro: involvement of cytochrome P-450 and a cellular thiol. (1990). Xenobiotica, 20(8), 823-33.
  • Sigma-Aldrich. (n.d.). 6-Amino-1-methyluracil 97 2434-53-9.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Amino-5-propylamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

This document serves as a comprehensive technical guide on the potential mechanism of action of 6-amino-5-propylamino-1-methyluracil. As researchers and drug development professionals, we are often tasked with elucidating the biological pathways of novel chemical entities. The subject of this guide is a synthetic uracil derivative with limited direct research on its specific molecular interactions.[1] Therefore, this guide is structured to provide a thorough understanding of its chemical properties, its place within the broader class of 6-aminouracil derivatives, and to propose scientifically-grounded hypotheses for its mechanism of action. The intent is to not only summarize what is known but to also provide a framework for future research and discovery. We will delve into the causality behind suggested experimental approaches, ensuring that any proposed protocol is a self-validating system for inquiry.

Introduction to this compound: A Molecule of Interest

This compound is a synthetic organic compound belonging to the class of uracil derivatives.[1] Its core structure is a pyrimidine ring, a fundamental component of nucleic acids.[1] The substitutions at various positions on this ring, namely the amino group at position 6, the propylamino group at position 5, and the methyl group at position 1, are expected to significantly influence its chemical properties and biological activity.[1] These modifications can affect its solubility, stability, and its potential interactions with biological targets.[1] While extensive research on this specific molecule is not widely published, its structural characteristics suggest potential applications in pharmaceutical development, particularly as an antiviral or anticancer agent.[2][3]

PropertyValueSource
CAS Number 125092-42-4[1][4][5][6]
Molecular Formula C8H14N4O2[1]
Molecular Weight 198.22 g/mol [5]
Appearance White to yellow crystalline powder[3]
Melting Point 220 °C (decomposes)[3][4]

The Chemical Rationale: Why 6-Aminouracil Derivatives are a Focus of Research

The therapeutic potential of 6-aminouracil derivatives stems from their structural similarity to endogenous nucleobases. This allows them to act as mimetics and potentially interfere with nucleic acid metabolism, a cornerstone of their utility as antiviral and anticancer agents.[3][7] The amino group at the 6th position is a key feature that allows these compounds to serve as versatile precursors in the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[8]

Enamine-like Reactivity

6-Aminouracils can be considered cyclic enamines. This chemical characteristic makes the C-5 position susceptible to attack by electrophilic reagents. This reactivity is crucial for the synthesis of more complex molecules, including fused heterocyclic systems, which are often pursued in drug discovery.[9]

Hypothesized Mechanisms of Action

Given the limited direct evidence for the mechanism of action of this compound, we can propose several putative mechanisms based on its structural features and the known activities of related compounds.

As a Nucleic Acid Antimetabolite

The most direct hypothesis is that this compound acts as an antimetabolite, interfering with the synthesis or function of nucleic acids.

  • Pathway Interference: As a uracil analog, it could potentially be recognized by enzymes involved in nucleotide biosynthesis. This could lead to the inhibition of enzymes such as thymidylate synthase or DNA/RNA polymerases, thereby disrupting the replication and transcription processes essential for cell proliferation and viral replication.

Nucleic_Acid_Antimetabolite_Hypothesis Compound 6-Amino-5-propylamino- 1-methyluracil Enzymes Nucleic Acid Biosynthesis Enzymes Compound->Enzymes Competitive Inhibition NucleicAcids DNA/RNA Synthesis Enzymes->NucleicAcids Disruption CellProliferation Inhibition of Cell Proliferation/Viral Replication NucleicAcids->CellProliferation Leads to

Caption: Hypothesized mechanism as a nucleic acid antimetabolite.

Precursor to Bioactive Xanthine Derivatives

Research has shown that 6-aminouracil derivatives can serve as precursors for the synthesis of 8-substituted xanthines.[10] Xanthines, such as caffeine and theophylline, are well-known for their antagonism of adenosine receptors. It is plausible that this compound could be metabolized in vivo to a xanthine-like compound or that it serves as a synthetic intermediate for such molecules in a drug development context.

  • Adenosine Receptor Antagonism: If converted to an 8-substituted xanthine, the resulting molecule could block adenosine receptors. These G protein-coupled receptors are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiac function. Antagonism of these receptors has therapeutic applications in various diseases.

Xanthine_Precursor_Hypothesis cluster_synthesis Synthetic or Metabolic Conversion cluster_action Biological Action Compound 6-Amino-5-propylamino- 1-methyluracil Xanthine 8-Substituted Xanthine Derivative Compound->Xanthine Conversion AdenosineReceptor Adenosine Receptors Xanthine->AdenosineReceptor Antagonism BiologicalEffect Modulation of Downstream Signaling Pathways AdenosineReceptor->BiologicalEffect Blocks

Caption: Hypothesized pathway as a precursor to adenosine receptor antagonists.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols are designed to be self-validating and to provide clear, interpretable data.

Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of this compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control column with no immobilized ligand should also be prepared.

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line or a virus-infected cell line).

  • Affinity Chromatography: Incubate the cell lysate with both the ligand-immobilized and control columns to allow for binding of target proteins.

  • Elution: Elute the bound proteins from the columns using a high-salt buffer or a pH gradient.

  • Protein Identification: Identify the eluted proteins using tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the ligand-immobilized column with those from the control column to identify specific binding partners.

  • Validation: Validate the identified targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinity.

Target_Identification_Workflow start Start immobilization Immobilize Compound on Solid Support start->immobilization affinity_chrom Affinity Chromatography immobilization->affinity_chrom lysate_prep Prepare Cell Lysate lysate_prep->affinity_chrom elution Elute Bound Proteins affinity_chrom->elution mass_spec LC-MS/MS Analysis elution->mass_spec data_analysis Identify Specific Binding Proteins mass_spec->data_analysis validation Validate Targets (SPR/ITC) data_analysis->validation finish End validation->finish

Caption: Workflow for target identification using affinity chromatography.

Cellular Phenotypic Screening

To understand the functional consequences of target engagement, a phenotypic screen can be employed.

Experimental Protocol: High-Content Imaging

  • Cell Culture: Plate cells of interest (e.g., cancer cells, primary neurons) in multi-well plates.

  • Compound Treatment: Treat the cells with a concentration range of this compound.

  • Staining: After a suitable incubation period, fix the cells and stain with a panel of fluorescent dyes to visualize various cellular components and processes (e.g., nuclear morphology, cytoskeletal organization, mitochondrial membrane potential).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify a wide range of cellular features.

  • Phenotypic Profiling: Compare the phenotypic profile of treated cells to that of vehicle-treated cells and reference compounds with known mechanisms of action.

Concluding Remarks for the Advancing Scientist

While the precise mechanism of action for this compound remains to be fully elucidated, its chemical structure as a 6-aminouracil derivative provides a strong foundation for targeted investigation. The hypothesized roles as a nucleic acid antimetabolite or a precursor to an adenosine receptor antagonist are plausible starting points for research. The experimental workflows outlined in this guide offer a robust framework for identifying its molecular targets and characterizing its cellular effects. Through systematic and rigorous investigation, the therapeutic potential of this and related compounds can be fully realized.

References

  • 6-Amino-1-méthyl-5-(propylamino)uracile - Chem-Impex. [Link]

  • 6-Amino-1-methyl-5-(propylamino)uracil - Chem-Impex. [Link]

  • 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771) - Human Metabolome Database. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. [Link]

  • 6-Amino-1-methyluracil - Chem-Impex. [Link]

  • 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed Central. [Link]

  • 6-AMINO-1-METHYLURACIL | Georganics. [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H - Juniper Publishers. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 6-Amino-5-propylamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy for Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Uracil Analogue

6-Amino-5-propylamino-1-methyluracil is a synthetic uracil derivative that holds significant promise in the landscape of modern pharmacology.[1][2] As a member of the diverse family of uracil-based compounds, it is positioned at the intersection of established therapeutic success and novel drug discovery. Uracil and its derivatives have long been recognized for their wide-ranging biological activities, including critical roles in anticancer and antiviral therapies.[3] The structural modifications inherent to this compound, specifically the amino and propylamino substitutions at the C5 and C6 positions of the pyrimidine ring, suggest a nuanced pharmacological profile with the potential for enhanced selectivity and bioavailability.[2]

This technical guide provides a comprehensive exploration of the predicated biological activities of this compound. Drawing upon evidence from analogous 6-aminouracil derivatives and the well-established mechanisms of phosphodiesterase inhibition, we will delve into its potential as a diuretic, an inhibitor of platelet aggregation, and a bronchodilator. This document is designed to equip researchers and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary to rigorously evaluate the therapeutic utility of this promising compound.

Core Postulate: A Potent and Selective Phosphodiesterase Inhibitor

The central hypothesis underpinning the multifaceted biological activities of this compound is its function as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[4] Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cyclic guanosine monophosphate (cGMP). By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in a vast array of cellular signaling pathways. Inhibition of cAMP-PDE leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, resulting in diverse physiological responses. The specific isoform(s) of PDE inhibited by a compound dictates its pharmacological effects. Based on the activities of structurally related 6-aminouracil derivatives, it is anticipated that this compound will exhibit a strong inhibitory action against cAMP-PDE.[4]

This compound This compound PDE cAMP Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP Cyclic AMP (cAMP) PDE->cAMP Hydrolysis (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Activation Biological_Effects Diuretic, Anti-platelet, Bronchodilatory Effects PKA->Biological_Effects Downstream Signaling

Figure 1: Postulated mechanism of action for this compound.

I. Diuretic Activity: A Novel Approach to Fluid Homeostasis

The potential of this compound as a diuretic agent is a compelling area of investigation.[4] Unlike traditional diuretics that often target ion channels and transporters directly, a PDE inhibitor-based mechanism offers a more nuanced approach to modulating renal function.

A. Mechanistic Underpinnings of PDE Inhibition in Diuresis

In the renal tubules, cAMP plays a crucial role in regulating water and electrolyte reabsorption. Inhibition of cAMP-PDE in renal cells is expected to increase intracellular cAMP levels, leading to a cascade of events that culminates in diuresis, natriuresis (sodium excretion), and kaliuresis (potassium excretion). This is primarily achieved through the PKA-mediated phosphorylation of key transport proteins, which ultimately reduces the reabsorption of sodium and water. Studies have shown that increased renal cAMP-PDE activity can contribute to sodium retention in certain pathological states, and inhibitors of cAMP-PDE can effectively reverse this, promoting sodium and water excretion.

B. Experimental Protocol for In Vivo Evaluation of Diuretic Activity

The following protocol, adapted from established methods for screening diuretic agents, provides a robust framework for assessing the diuretic potential of this compound in a preclinical setting.[5][6]

Objective: To determine the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • Metabolic cages

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Furosemide (10 mg/kg)

  • Test compound: this compound (various doses)

  • Flame photometer

  • Urine analysis equipment (for pH and volume measurement)

Procedure:

  • Animal Acclimatization: House rats in standard conditions for at least one week prior to the experiment.

  • Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastric emptying.

  • Hydration: Administer a priming dose of normal saline (0.9% NaCl) at 15 mL/kg body weight orally to all animals to ensure a baseline level of hydration.

  • Grouping and Dosing: Divide the rats into the following groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Furosemide)

    • Groups 3-5: Test compound at low, medium, and high doses.

  • Urine Collection: Immediately after dosing, place individual rats in metabolic cages designed to separate urine and feces. Collect urine at 1, 2, 4, 6, and 24-hour intervals.

  • Data Collection:

    • Measure the total volume of urine for each collection period.

    • Analyze urine samples for sodium and potassium concentrations using a flame photometer.

    • Measure the pH of the collected urine.

  • Data Analysis: Calculate the diuretic action, natriuretic activity, and kaliuretic activity for each group. Statistical significance can be determined using ANOVA followed by a post-hoc test.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Hydration Hydration Fasting->Hydration Grouping Grouping Dosing Dosing Grouping->Dosing Urine_Collection Urine_Collection Dosing->Urine_Collection Data_Collection Data_Collection Urine_Collection->Data_Collection Data_Analysis Data_Analysis Data_Collection->Data_Analysis

Figure 2: Workflow for in vivo evaluation of diuretic activity.

Table 1: Expected Data Summary for Diuretic Activity Assay

GroupDose (mg/kg)Urine Volume (mL/24h)Sodium Excretion (mmol/24h)Potassium Excretion (mmol/24h)
Vehicle Control-BaselineBaselineBaseline
Furosemide10IncreasedSignificantly IncreasedIncreased
Test Compound (Low)XTo be determinedTo be determinedTo be determined
Test Compound (Mid)YTo be determinedTo be determinedTo be determined
Test Compound (High)ZTo be determinedTo be determinedTo be determined

II. Platelet Aggregation Inhibition: A Potential Antithrombotic Agent

The inhibition of platelet aggregation is another significant therapeutic avenue for this compound, as suggested by the activity of related compounds.[4] This positions the molecule as a potential candidate for the prevention and treatment of thrombotic diseases.

A. The Role of cAMP in Platelet Function

cAMP is a potent inhibitor of platelet activation and aggregation.[3] It acts by preventing the increase in intracellular calcium concentrations that is essential for platelet shape change, granule release, and the conformational activation of the fibrinogen receptor (glycoprotein IIb/IIIa). By inhibiting cAMP-PDE, this compound would be expected to elevate intra-platelet cAMP levels, thereby dampening their response to various agonists such as adenosine diphosphate (ADP), collagen, and thrombin.[3][4]

B. Experimental Protocol for In Vitro Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and is an ideal method to evaluate the anti-platelet effects of this compound.[7][8]

Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free donors

  • 3.2% sodium citrate anticoagulant

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • ADP (agonist)

  • Test compound: this compound (various concentrations)

  • Light Transmission Aggregometer

Procedure:

  • Blood Collection and PRP Preparation: Collect whole blood into tubes containing sodium citrate. Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement:

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Pipette a known volume of PRP into a cuvette with a stir bar and incubate at 37°C.

    • Add the test compound or vehicle and incubate for a short period (e.g., 2 minutes).

    • Induce aggregation by adding a submaximal concentration of ADP.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation).

cluster_0 Sample Preparation cluster_1 Assay cluster_2 Analysis Blood_Collection Blood_Collection PRP_Preparation PRP_Preparation Blood_Collection->PRP_Preparation Platelet_Adjustment Platelet_Adjustment PRP_Preparation->Platelet_Adjustment Calibration Calibration Incubation Incubation Calibration->Incubation Aggregation_Induction Aggregation_Induction Incubation->Aggregation_Induction Recording Recording Aggregation_Induction->Recording Data_Analysis Data_Analysis Recording->Data_Analysis Acclimatization Acclimatization Baseline_Measurement Baseline_Measurement Acclimatization->Baseline_Measurement Dosing Dosing Baseline_Measurement->Dosing Bronchial_Challenge Bronchial_Challenge Dosing->Bronchial_Challenge Post_Challenge_Measurement Post_Challenge_Measurement Bronchial_Challenge->Post_Challenge_Measurement Data_Analysis Data_Analysis Post_Challenge_Measurement->Data_Analysis Reaction_Setup Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Termination Termination Initiation->Termination Conversion Conversion Termination->Conversion Separation Separation Conversion->Separation Quantification Quantification Separation->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis

Sources

An In-depth Technical Guide to the Synthesis of 6-Amino-5-propylamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed exploration of a robust and logical synthetic pathway for 6-amino-5-propylamino-1-methyluracil. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies. Every protocol is presented as a self-validating system, grounded in established chemical transformations and supported by authoritative references.

Introduction and Strategic Overview

This compound is a substituted diaminouracil derivative. The uracil scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The strategic introduction of substituents at the C5 and C6 positions of the uracil ring is a common approach to modulate the pharmacological properties of these compounds.

The synthesis pathway detailed herein is a multi-step process commencing with the commercially available and structurally simpler precursor, 6-amino-1-methyluracil. The core of this strategy revolves around the functionalization of the C5 position, a site that is readily activated for electrophilic substitution. The overall synthetic approach can be visualized as a three-stage process:

  • Activation of the C5 Position: Introduction of a nitroso group at the C5 position of 6-amino-1-methyluracil. This is a critical activating step, paving the way for the subsequent introduction of the second amino functionality.

  • Formation of the Key Diamino Intermediate: Reduction of the C5-nitroso group to an amino group, yielding the pivotal intermediate, 5,6-diamino-1-methyluracil.

  • Introduction of the Propylamino Moiety: Selective N-alkylation of the C5-amino group via reductive amination with propionaldehyde to furnish the target molecule.

This strategic pathway is advantageous due to the accessibility of the starting materials, the high yields typically associated with each step, and the well-established nature of the chemical transformations involved.

Visualization of the Synthetic Pathway

Synthesis_Pathway A 6-Amino-1-methyluracil B 6-Amino-1-methyl-5-nitrosouracil A->B  NaNO₂, H₂O, HCl (Nitrosation) C 5,6-Diamino-1-methyluracil B->C  Na₂S₂O₄ (Reduction) D This compound C->D  Propionaldehyde, NaBH₃CN (Reductive Amination)

Caption: Overall synthetic route to this compound.

Stage 1: Nitrosation of 6-Amino-1-methyluracil

The initial step in this synthesis is the activation of the C5 position of the pyrimidine ring. The C5 position of 6-aminouracil and its derivatives is electron-rich due to the electron-donating effect of the amino group at C6 and the ring nitrogens, making it susceptible to electrophilic attack. Nitrosation, using nitrous acid (HONO) generated in situ from sodium nitrite and a mineral acid, is a classic and highly effective method for this purpose.[1]

Experimental Protocol: Synthesis of 6-Amino-1-methyl-5-nitrosouracil

Materials:

  • 6-Amino-1-methyluracil

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 6-amino-1-methyluracil (1.0 eq) in distilled water.

  • Cool the suspension to 0-5 °C using an ice-water bath.

  • Slowly add concentrated hydrochloric acid (approx. 2.0 eq) to the stirred suspension, maintaining the temperature below 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C. A brightly colored precipitate will form.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Dry the product, 6-amino-1-methyl-5-nitrosouracil, under vacuum to a constant weight. The product is typically a brightly colored solid.[2]

Trustworthiness of the Protocol: This nitrosation reaction is a well-established and high-yielding procedure for 6-aminouracil derivatives.[1] The formation of a distinctively colored precipitate provides a clear visual indication of product formation. The purity of the product can be readily assessed by melting point determination and spectroscopic methods such as NMR and IR.

Stage 2: Reduction of the Nitroso Group to Form 5,6-Diamino-1-methyluracil

The second stage involves the reduction of the nitroso group at the C5 position to a primary amino group. This transformation is crucial as it generates the key intermediate, 5,6-diamino-1-methyluracil, which possesses the necessary nucleophilic center for the subsequent introduction of the propylamino group. A common and effective reducing agent for this purpose is sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite.[3][4] Catalytic hydrogenation is another viable method.[5]

Experimental Protocol: Synthesis of 5,6-Diamino-1-methyluracil

Materials:

  • 6-Amino-1-methyl-5-nitrosouracil

  • Sodium Dithionite (Na₂S₂O₄)

  • Ammonium Hydroxide solution (optional, for pH adjustment)

  • Distilled Water

Procedure:

  • Suspend the 6-amino-1-methyl-5-nitrosouracil (1.0 eq) in distilled water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the suspension to 50-60 °C with stirring. The colored suspension will be visible.

  • Gradually add solid sodium dithionite (typically 2-3 eq) in portions to the heated suspension. The color of the reaction mixture will change as the nitroso group is reduced.

  • After the addition of sodium dithionite is complete, continue to heat and stir the mixture for an additional 30-60 minutes to ensure complete reduction. The disappearance of the colored starting material indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

  • Collect the solid 5,6-diamino-1-methyluracil by vacuum filtration.

  • Wash the filter cake with cold distilled water and then with a small amount of cold ethanol or acetone to facilitate drying.

  • Dry the product under vacuum to a constant weight.

Expertise and Experience Insights: The reduction with sodium dithionite is often preferred in a laboratory setting due to its convenience and the avoidance of specialized hydrogenation equipment. The reaction progress is easily monitored by the color change from the brightly colored nitroso compound to a lighter-colored diamino product.

Stage 3: Reductive Amination to Yield this compound

The final stage of the synthesis introduces the propylamino group at the C5 position. Reductive amination is an excellent method for this transformation. It involves the reaction of the primary amino group at C5 of 5,6-diamino-1-methyluracil with propionaldehyde to form an intermediate Schiff base (imine). This imine is then reduced in situ to the desired secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 5,6-Diamino-1-methyluracil

  • Propionaldehyde

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic Acid (glacial)

Procedure:

  • Dissolve or suspend 5,6-diamino-1-methyluracil (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add propionaldehyde (1.1-1.5 eq) to the mixture.

  • Add a catalytic amount of glacial acetic acid to facilitate the formation of the iminium ion.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

  • In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 eq) in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture. Gas evolution (hydrogen) may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • The aqueous residue can be extracted with a suitable organic solvent such as ethyl acetate.

  • The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: Sodium cyanoborohydride is a preferred reducing agent for reductive aminations because it is mild enough to selectively reduce the iminium ion in the presence of the aldehyde. The addition of acetic acid catalyzes the formation of the iminium ion, which is the species that is actually reduced.

Data Summary

Compound NameStarting MaterialReagentsTypical Yield (%)
6-Amino-1-methyl-5-nitrosouracil6-Amino-1-methyluracilNaNO₂, HCl>90
5,6-Diamino-1-methyluracil6-Amino-1-methyl-5-nitrosouracilNa₂S₂O₄80-90
This compound5,6-Diamino-1-methyluracilPropionaldehyde, NaBH₃CN60-80

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By starting with readily available 6-amino-1-methyluracil and employing a series of well-understood and high-yielding reactions—nitrosation, reduction, and reductive amination—the target molecule can be synthesized in a logical and reproducible manner. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers in the field of medicinal chemistry and drug development to access this and structurally related compounds for further investigation.

References

  • El-Sabbagh, O. I., et al. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 10(65), 39655-39685. [Link]

  • Fast, E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 83. [Link]

  • Shaker, Y. M. (2000). 6-Aminouracils as precursors for the syntheses of fused di-and tricyclic pyrimidines. ARKIVOC, 1(5), 658-668. [Link]

  • Sherman, W. R., & Taylor, E. C., Jr. (1963). Diaminouracil Hydrochloride. Organic Syntheses, 43, 27. [Link]

  • Lonza AG. (1979). NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL.
  • Georganics. 6-Amino-1-methyl-5-nitrosouracil - High purity. Retrieved from [Link]

Sources

Unlocking the Antiviral Potential of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL: A Technical Guide for Virological Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. Uracil and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antiviral effects against a range of DNA and RNA viruses.[1][2] This technical guide delves into the potential virological applications of a specific, yet under-explored molecule: 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL. While direct experimental data on this compound remains limited, this document, grounded in the established pharmacology of structurally related 5- and 6-substituted aminouracils, aims to provide a comprehensive framework for researchers and drug development professionals to investigate its antiviral potential. We will explore its likely mechanisms of action, propose potential viral targets, and provide detailed, field-proven experimental protocols for its synthesis and virological evaluation.

Introduction: The Promise of Substituted Uracils in Virology

Uracil, a fundamental component of ribonucleic acid (RNA), has long been a scaffold for the development of therapeutic agents.[1] Modifications to the uracil ring, particularly at the C5 and C6 positions, have yielded a plethora of derivatives with significant biological activities.[1] The introduction of amino and alkylamino groups at these positions has been shown to be particularly fruitful in the quest for novel antiviral compounds.[1] These substitutions can modulate the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, enabling it to interact with viral enzymes and disrupt the viral life cycle.

This compound is a synthetic organic compound featuring a uracil core with an amino group at the C6 position and a propylamino substituent at the C5 position.[3] The presence of these functional groups suggests the potential for specific interactions with biological targets, making it a person of interest in medicinal chemistry and antiviral drug discovery.[3]

Postulated Mechanism of Action: A Non-Nucleoside Inhibitor of Viral Polymerases

Based on the extensive research into the antiviral mechanisms of substituted uracils, it is highly probable that this compound functions as a non-nucleoside inhibitor (NNI) of viral polymerases. NNIs are a crucial class of antiviral drugs that bind to allosteric sites on viral enzymes, inducing conformational changes that impair their catalytic activity.[4][5] This mode of action is distinct from that of nucleoside analogs, which act as chain terminators after being incorporated into the growing nucleic acid strand.

Potential Viral Targets

The structural features of this compound suggest two primary classes of viral enzymes as potential targets:

  • Reverse Transcriptases (RTs) of Retroviruses: Many uracil derivatives have demonstrated potent inhibitory activity against the reverse transcriptase of retroviruses like Human Immunodeficiency Virus (HIV). These NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) bind to a hydrophobic pocket near the active site of the enzyme, disrupting its function.[4][5] It is plausible that this compound could adopt a conformation that allows it to bind to this allosteric site.

  • DNA Polymerases of DNA Viruses: Herpesviruses, such as Herpes Simplex Virus (HSV), are another major family of viruses that are susceptible to non-nucleoside inhibitors targeting their DNA polymerases.[4][5][6] These inhibitors can stall the replication of the viral genome by binding to the polymerase and preventing the incorporation of deoxynucleotides.[6] The uracil scaffold of the topic compound could serve as a recognition element for the viral DNA polymerase.

  • RNA-Dependent RNA Polymerases (RdRps) of RNA Viruses: Some non-nucleoside inhibitors have also been found to target the RdRp of RNA viruses, such as the influenza virus.[7][8][9] These enzymes are essential for the replication and transcription of the viral RNA genome.

The following diagram illustrates the proposed general mechanism of action for this compound as a non-nucleoside inhibitor of a viral polymerase.

G cluster_0 Viral Replication Cycle cluster_1 Inhibition by this compound ViralPolymerase Viral Polymerase (e.g., RT, DNA Pol, RdRp) NucleicAcid Viral Nucleic Acid (RNA or DNA) ViralPolymerase->NucleicAcid binds to Inhibition Inhibition of Replication ViralPolymerase->Inhibition Replication Viral Genome Replication NucleicAcid->Replication leads to Compound This compound AllostericSite Allosteric Site on Viral Polymerase Compound->AllostericSite binds to ConformationalChange Conformational Change in Polymerase AllostericSite->ConformationalChange induces ConformationalChange->ViralPolymerase impairs function

Caption: Proposed mechanism of action for this compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is unavailable, we can draw inferences from studies on related 5- and 6-substituted uracil derivatives.[10][11]

  • The 6-Amino Group: The amino group at the C6 position is a common feature in many biologically active uracil derivatives and is often crucial for their interaction with target enzymes.[1] It can act as both a hydrogen bond donor and acceptor, facilitating binding to the active or allosteric sites of viral polymerases.

  • The 5-Propylamino Group: The nature of the substituent at the C5 position significantly influences antiviral activity. The propylamino group in the topic compound provides a combination of hydrophobicity and hydrogen bonding capability. The length and branching of the alkyl chain at this position can affect the potency and selectivity of the compound.

  • The 1-Methyl Group: The methyl group at the N1 position likely enhances the lipophilicity of the molecule, which can improve its cell permeability and bioavailability.

Experimental Protocols for Virological Evaluation

A systematic evaluation of the antiviral potential of this compound requires a series of well-defined in vitro assays. The following protocols provide a robust framework for this investigation.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 6-amino-5-carboxamidouracils.[12] A potential starting material would be a 5,6-diaminouracil derivative.

Note: The following is a generalized synthetic scheme and may require optimization.

G Start 5,6-Diamino-1-methyluracil Intermediate1 Intermediate Schiff Base Start->Intermediate1 + Propionaldehyde (Reductive Amination) Product This compound Intermediate1->Product + Reducing Agent (e.g., NaBH4)

Caption: A potential synthetic pathway for this compound.

In Vitro Antiviral Activity Assays

The primary goal of these assays is to determine the concentration of the compound required to inhibit viral replication by 50% (EC50).

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound on the host cell line to ensure that any observed antiviral effect is not due to cell death.[13][14][15][16][17]

Protocol: MTT Assay

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for HSV, MT-4 cells for HIV) at a density of 1 x 10^4 cells/well and incubate overnight.[15][17]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours.[15]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

This assay measures the ability of the compound to reduce the number of viral plaques.[18][19][20][21][22]

Protocol:

  • Cell Monolayer: Seed a 6-well or 12-well plate with host cells to form a confluent monolayer.[19][20]

  • Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units, PFU).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the compound and a gelling agent (e.g., carboxymethylcellulose).[18]

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Staining: Fix the cells with methanol and stain with crystal violet to visualize the plaques.[21]

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the EC50 value as the concentration of the compound that reduces the plaque number by 50% compared to the virus control.

This is a cell-free assay to directly measure the inhibitory effect of the compound on the activity of reverse transcriptase.[23][24][25][26]

Protocol: Colorimetric RT Assay

  • Reaction Setup: In a microplate, combine a reaction mixture containing a poly(A) template, oligo(dT) primer, dNTPs (including biotin-dUTP and DIG-dUTP), and various concentrations of this compound.[25]

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 reverse transcriptase.[23]

  • Incubation: Incubate the plate at 37°C for 1 hour.[23]

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.

    • Add an anti-digoxigenin-peroxidase (POD) antibody conjugate.

    • Add a peroxidase substrate (e.g., ABTS) and measure the absorbance.[25]

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition against the compound concentration.

Data Presentation and Interpretation

The results of the antiviral and cytotoxicity assays should be summarized in a table for easy comparison.

ParameterValue (µM)
EC50 (Virus A) To be determined
EC50 (Virus B) To be determined
CC50 (Host Cell Line) To be determined
Selectivity Index (SI = CC50/EC50) To be calculated

A high Selectivity Index (SI) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Conclusion and Future Directions

While direct experimental evidence for the antiviral activity of this compound is currently lacking, the wealth of data on structurally related 5- and 6-substituted aminouracils provides a strong rationale for its investigation as a potential antiviral agent. Its chemical structure suggests a likely mechanism of action as a non-nucleoside inhibitor of viral polymerases, with potential activity against a range of DNA and RNA viruses.

The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to:

  • Synthesize and characterize this compound.

  • Evaluate its in vitro efficacy against a panel of clinically relevant viruses.

  • Determine its cytotoxicity and therapeutic window.

  • Elucidate its precise mechanism of action through enzymatic assays.

Further research into this and related compounds could lead to the development of novel and effective antiviral therapies, addressing the urgent global need for new treatments for viral infections.

References

  • Bio-protocol. (n.d.). 2.7. Plaque reduction assay. Retrieved from [Link]

  • PubMed. (2021). Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase. Retrieved from [Link]

  • JoVE. (2025). Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Broad-spectrum non-nucleoside inhibitors of human herpesviruses. Retrieved from [Link]

  • PubMed. (2002). Non-nucleoside inhibitors of herpesviruses. Retrieved from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • MDPI. (n.d.). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Retrieved from [Link]

  • OSTI.GOV. (2021). Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase (Journal Article). Retrieved from [Link]

  • Protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

  • Semantic Scholar. (2021). Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. Retrieved from [Link]

  • PubMed Central. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Retrieved from [Link]

  • JoVE. (2021). Plaquing of Herpes Simplex Viruses. Retrieved from [Link]

  • PubMed. (n.d.). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Retrieved from [Link]

  • National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • Frontiers. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Retrieved from [Link]

  • Frontiers. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions. Retrieved from [Link]

  • ACS Publications. (2020). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions | ACS Infectious Diseases. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of (E)-5-(2-bromovinyl)uracil and related pyrimidine nucleosides as antiviral agents for herpes viruses. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Retrieved from [Link]

  • PubMed Central. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Antitumor/Antiviral Evaluation of Some 6–Thienyl–5–cyano-2– thiouracil Derivatives and Their Thiogalactosides Analogues. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • ResearchGate. (2025). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Retrieved from [Link]

Sources

The Potential Role of 6-Amino-5-propylamino-1-methyluracil in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and potential mechanistic pathways of 6-amino-5-propylamino-1-methyluracil, a novel uracil derivative, in the context of cancer research. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new oncology therapeutics. While direct research on this specific compound is not yet prevalent in published literature, this guide synthesizes knowledge from closely related 6-aminouracil analogs to provide a robust framework for its investigation as a potential anticancer agent.

Introduction: The Therapeutic Promise of Uracil Analogs

Uracil and its derivatives represent a cornerstone in the development of anticancer agents.[1] The structural similarity of these compounds to endogenous pyrimidines allows them to interfere with critical cellular processes such as DNA and RNA synthesis, ultimately leading to cytotoxic effects in rapidly proliferating cancer cells.[1] The well-established clinical use of 5-fluorouracil (5-FU) and its prodrugs for various solid tumors underscores the therapeutic potential of this chemical scaffold.[2]

Modifications at the C5 and C6 positions of the uracil ring have been a fertile ground for medicinal chemists to modulate the biological activity, selectivity, and pharmacokinetic properties of these analogs.[3] The introduction of amino and alkylamino groups, in particular, can significantly influence the molecule's ability to interact with biological targets. This guide focuses on the untapped potential of this compound, a compound that combines key structural features with the promise of novel anticancer activity.

Synthesis of this compound

The synthesis of this compound can be approached through established methodologies for the preparation of 6-aminouracil derivatives. A plausible and efficient synthetic route is outlined below, based on the reactions of substituted uracils.[4]

Proposed Synthetic Pathway

Synthesis cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination cluster_step3 Step 3: Reduction 6-chloro-1-methyluracil 6-chloro-1-methyluracil Nitration HNO₃ / H₂SO₄ 6-chloro-1-methyluracil->Nitration 6-chloro-1-methyl-5-nitrouracil 6-chloro-1-methyl-5-nitrouracil Nitration->6-chloro-1-methyl-5-nitrouracil Propylamine Propylamine 6-chloro-1-methyl-5-nitrouracil->Propylamine 6-(propylamino)-1-methyl-5-nitrouracil 6-(propylamino)-1-methyl-5-nitrouracil Propylamine->6-(propylamino)-1-methyl-5-nitrouracil Reduction H₂, Pd/C 6-(propylamino)-1-methyl-5-nitrouracil->Reduction Target_Compound This compound Reduction->Target_Compound

A plausible synthetic route to the target compound.
Detailed Synthetic Protocol

Step 1: Synthesis of 6-chloro-1-methyl-5-nitrouracil

  • To a stirred solution of 6-chloro-1-methyluracil in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitate by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry under vacuum to yield 6-chloro-1-methyl-5-nitrouracil.

Step 2: Synthesis of 6-(propylamino)-1-methyl-5-nitrouracil

  • Dissolve 6-chloro-1-methyl-5-nitrouracil in a suitable solvent such as ethanol.

  • Add an excess of propylamine to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 6-(propylamino)-1-methyl-5-nitrouracil.

Step 3: Synthesis of this compound

  • Dissolve 6-(propylamino)-1-methyl-5-nitrouracil in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the final product, this compound.

Postulated Mechanism of Action in Cancer

The anticancer activity of uracil analogs can be attributed to several mechanisms. For this compound, a multi-faceted mechanism of action can be hypothesized, primarily revolving around the disruption of nucleic acid metabolism and the induction of cellular stress pathways leading to apoptosis.

Potential Molecular Targets and Signaling Pathways

Based on the structure-activity relationships of similar 6-aminouracil derivatives, potential molecular targets could include enzymes involved in pyrimidine biosynthesis or DNA replication. The presence of the amino and propylamino groups may facilitate interactions with the active sites of these enzymes.

Mechanism_of_Action cluster_compound This compound cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage Replication_Stress Replication Stress Compound->Replication_Stress Metabolic_Stress Metabolic Stress Compound->Metabolic_Stress p53_Activation p53 Activation DNA_Damage->p53_Activation Replication_Stress->p53_Activation Metabolic_Stress->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Induction p53_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothesized signaling pathway of the target compound.

Preclinical Evaluation Strategy: A Step-by-Step Guide

A systematic in vitro evaluation is crucial to determine the anticancer potential of this compound. The following experimental workflow provides a comprehensive approach to assess its cytotoxicity and elucidate its mechanism of action.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cytotoxicity_Screening Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity_Screening IC50_Determination IC₅₀ Determination in a Panel of Cancer Cell Lines Cytotoxicity_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with PI Staining) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Mechanism_of_Action->Apoptosis_Assay Western_Blot Western Blot Analysis (Key Apoptotic and Cell Cycle Proteins) Cell_Cycle_Analysis->Western_Blot Apoptosis_Assay->Western_Blot In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Western_Blot->In_Vivo_Studies End End: Lead Optimization In_Vivo_Studies->End

A comprehensive workflow for preclinical evaluation.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Cancer Cell LineTissue of OriginPutative IC₅₀ (µM) of this compound
MCF-7Breast AdenocarcinomaTo be determined
HCT116Colon CarcinomaTo be determined
A549Lung CarcinomaTo be determined
PC-3Prostate CarcinomaTo be determined
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the compound on cell cycle progression.[1][5]

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-aminouracil derivatives is highly dependent on the nature and position of their substituents. The propylamino group at the C5 position of this compound is expected to play a significant role in its potential anticancer activity.

  • Lipophilicity and Membrane Permeability: The propyl group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach intracellular targets.

  • Hydrogen Bonding: The amino groups at both the C5 and C6 positions can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of target enzymes or receptors.

  • Steric Factors: The size and conformation of the propylamino group will influence how the molecule fits into the binding pockets of its biological targets, thus affecting its potency and selectivity.

Further studies involving the synthesis and evaluation of analogs with different alkylamino chains at the C5 position would be invaluable for elucidating the precise structure-activity relationship and for optimizing the anticancer properties of this class of compounds.

Conclusion and Future Directions

While this compound remains a largely unexplored compound, the wealth of data on related 6-aminouracil derivatives suggests its significant potential as a lead compound in cancer research. This technical guide provides a comprehensive roadmap for its synthesis and preclinical evaluation. The proposed experimental workflows and mechanistic hypotheses offer a solid foundation for researchers to unlock the therapeutic promise of this novel uracil analog. Future research should focus on a systematic evaluation of its anticancer activity across a broad panel of cancer cell lines, elucidation of its precise mechanism of action, and in vivo efficacy studies to validate its potential as a clinical candidate.

References

  • Pałasz, A., & Ciez, D. (2015). In search of uracil-based drugs: a review of structural modifications and biological results. European Journal of Medicinal Chemistry, 97, 584-612.
  • Abdel-Mottaleb, M. S. A., & Abdel-Mottaleb, M. M. S. (2016). Uracil-based anticancer agents. In Topics in Heterocyclic Chemistry (Vol. 47, pp. 1-45). Springer, Cham.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 28(4), 497-502.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Elgemeie, G. H., & Zaghary, W. A. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 10(63), 38481-38507.
  • Al-Otaibi, A. M., El-Sayed, M. A. A., El-Gaby, M. S. A., & Al-Dosary, M. S. (2018). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 8(3), 39-58.
  • Nassar, I. F., El-Sayed, M. A., El-Gaby, M. S., & Al-Dosary, M. S. (2020). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 13(12), 8868-8880.
  • Messore, A., Madia, V. N., De Leo, A., Ialongo, D., Tudino, V., Scipione, L., ... & Costi, R. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 14(2), 143.
  • Bernier, J. L., Henichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 28(4), 497–502.
  • El-Kalyoubi, S., Agili, F., Shahta, W., & Youssif, S. (2017). Design, Synthesis and Antitumor Activity of Novel pyran-functionalized Uracil Derivatives: Docking Studies. Future Medicinal Chemistry, 9(12), 1345-1360.
  • Norton, J. T., Witschi, M. A., Luong, L., Kawamura, A., Ghosh, S., Stack, M. S., ... & Appella, D. H. (2007). Synthesis and anticancer activities of 6-amino amonafide derivatives. Anti-cancer drugs, 18(10), 1159-1167.
  • Aghabozorg, H., Ramezanpour, S., Shokrollahi, A., Shams, E., & Moghimi, A. (2013). Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines.
  • Assay Genie. (n.d.). Flow Cytometry Protocol. Retrieved from [Link]

  • Al-Otaibi, A. M., El-Gaby, M. S. A., & Al-Dosary, M. S. (2017). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 7(86), 54699-54721.
  • L-Ghanem, A., & Kappe, C. O. (2018). 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84). ACS omega, 3(3), 3045-3061.
  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

Sources

6-Amino-5-propylamino-1-methyluracil: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Uracil Scaffold and Its Therapeutic Potential

The uracil scaffold, a fundamental component of ribonucleic acid (RNA), has long been a cornerstone in the development of therapeutic agents. Its structural resemblance to the endogenous nucleobases allows for the design of molecules that can interact with and modulate the function of key biological pathways, particularly those involved in nucleic acid metabolism. This has led to the development of a wide array of uracil derivatives with potent anticancer, antiviral, and antimicrobial properties.

Within this diverse family of compounds, 6-amino-5-substituted-uracils have emerged as a particularly promising class of molecules. The strategic placement of an amino group at the 6-position and a variable substituent at the 5-position of the uracil ring provides a versatile platform for fine-tuning the pharmacological properties of these compounds. This technical guide will provide an in-depth review of 6-amino-5-propylamino-1-methyluracil , a representative member of this class, and its analogs. While specific data on this particular molecule is limited in publicly accessible literature, this guide will synthesize the available information on related compounds to provide a comprehensive overview of its potential synthesis, biological activities, and mechanisms of action. This document aims to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. These properties influence its solubility, stability, bioavailability, and interaction with biological targets.[1]

PropertyValueSource
CAS Number 125092-42-4
Molecular Formula C₈H₁₄N₄O₂
Molecular Weight 198.22 g/mol
IUPAC Name 6-amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione
Melting Point 220 °C (decomposes)
Appearance White to off-white powder or crystalsInferred from related compounds
Solubility Expected to have enhanced solubility and bioavailability due to amino and methyl groups.

Synthesis of this compound and Its Analogs

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would start from a readily available precursor like 6-amino-1-methyluracil. The synthesis could proceed through nitrosation at the 5-position, followed by reduction to the 5,6-diamino intermediate, and finally, reductive amination with propionaldehyde or direct alkylation with a propyl halide.

Synthesis_of_this compound A 6-Amino-1-methyluracil B 6-Amino-1-methyl-5-nitrosouracil A->B NaNO2, HCl C 5,6-Diamino-1-methyluracil B->C Na2S2O4 D This compound C->D Propionaldehyde, NaBH3CN or Propyl halide, Base

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of this compound, adapted from general procedures for similar compounds. This protocol should be considered a starting point and may require optimization.

Step 1: Synthesis of 6-Amino-1-methyl-5-nitrosouracil

  • Suspend 6-amino-1-methyluracil (1 equivalent) in a mixture of water and acetic acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the resulting precipitate by filtration, wash with cold water and then ethanol, and dry under vacuum to yield 6-amino-1-methyl-5-nitrosouracil.

Step 2: Synthesis of 5,6-Diamino-1-methyluracil

  • Suspend 6-amino-1-methyl-5-nitrosouracil (1 equivalent) in water.

  • Heat the suspension to 70-80 °C.

  • Add sodium dithionite (3-4 equivalents) portion-wise, maintaining the temperature. The color of the solution should change from deep red/purple to a pale yellow or colorless solution.

  • After the addition is complete, cool the reaction mixture in an ice bath.

  • Collect the precipitated 5,6-diamino-1-methyluracil by filtration, wash with cold water, and dry. This intermediate is often used immediately in the next step due to its potential instability.

Step 3: Synthesis of this compound

  • Dissolve 5,6-diamino-1-methyluracil (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add propionaldehyde (1.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the Schiff base intermediate.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is scarce, the broader class of 6-aminouracil derivatives has demonstrated a wide range of pharmacological activities, suggesting significant therapeutic potential.[3][4]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 6-aminouracil derivatives. Their mechanism of action is often attributed to the inhibition of key enzymes involved in DNA synthesis and cell proliferation.

  • Inhibition of DNA Polymerase IIIC: Certain 6-anilinouracils have been identified as potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC. This suggests that appropriately substituted 6-aminouracils could be developed as antibacterial agents.

  • Cytotoxicity against Cancer Cell Lines: A variety of 6-aminouracil derivatives have shown cytotoxic activity against different cancer cell lines. For example, 1,3-dimethyl-5-cinnamoyl-6-aminouracil has demonstrated in vivo activity against P388 leukemia.

Antiviral Activity

The uracil scaffold is a well-established pharmacophore in antiviral drug discovery. Several 6-aminouracil derivatives have been investigated for their antiviral properties. The mechanism often involves the inhibition of viral enzymes that are crucial for replication.

Enzyme Inhibition

Beyond DNA polymerases, 6-aminouracil derivatives have been shown to inhibit other enzymes with therapeutic relevance.

  • Thymidine Phosphorylase Inhibition: Derivatives of 6-aminouracil have been reported to inhibit thymidine phosphorylase, an enzyme involved in pyrimidine metabolism and a target for anticancer therapies.

  • Phosphodiesterase (PDE) Inhibition: A patent describes novel 6-aminouracil derivatives with strong inhibitory action against adenosine-3',5'-cyclic phosphate phosphodiesterase (cAMP-PDE). This activity translates to potential therapeutic applications as diuretics, platelet aggregation inhibitors, and bronchodilators.

Proposed Mechanism of Action

Based on the activities of related compounds, the mechanism of action of this compound is likely to involve the modulation of nucleic acid metabolism or the inhibition of specific enzymes.

Mechanism_of_Action cluster_0 Cellular Environment Compound This compound TargetEnzyme Target Enzyme (e.g., DNA Polymerase, Kinase, PDE) Compound->TargetEnzyme Inhibition NucleicAcid Nucleic Acid Synthesis TargetEnzyme->NucleicAcid Regulates CellProliferation Cell Proliferation / Viral Replication TargetEnzyme->CellProliferation Regulates NucleicAcid->CellProliferation Enables Apoptosis Apoptosis CellProliferation->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37 °C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Future Research Directions

The therapeutic potential of this compound and its analogs remains largely untapped. Future research should focus on several key areas:

  • Development of a Robust and Scalable Synthesis: A well-defined and optimized synthetic route is essential for producing sufficient quantities of the compound for extensive biological evaluation.

  • Comprehensive Biological Screening: The compound should be screened against a wide range of biological targets, including various cancer cell lines, viruses, and key enzymes, to identify its primary mode of action and potential therapeutic applications.

  • In-depth Mechanistic Studies: Once a significant biological activity is identified, detailed mechanistic studies should be conducted to elucidate the precise molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the 1, 5, and 6 positions will help in understanding the SAR and in designing more potent and selective compounds.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

This compound represents a promising, yet underexplored, chemical entity within the broader class of 6-aminouracil derivatives. While direct evidence of its biological activity is limited, the extensive research on related compounds strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide has provided a comprehensive overview based on the available literature, offering a foundation for future research and development efforts aimed at unlocking the full therapeutic potential of this intriguing molecule.

References

  • El-Sabbagh, O. I., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 743. [Link]

  • Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
  • Corbett, A. H., et al. (2021). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 12, 730595. [Link]

  • goods.com. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil, min 98%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). DE2150686A1 - 6-amino-uracil-5-carboxylic acid thioamides - inters for dyestuffs and pharmaceuticals.
  • PubChem. (n.d.). 6-Amino-1-methyluracil. Retrieved from [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]

  • El-Sayed, W. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]

  • PubChem. (n.d.). 6-amino-5-(N-methylformylamino)-1-methyluracil. Retrieved from [Link]

  • Georganics. (2011). 6-AMINO-1-METHYLURACIL Safety Data Sheet. Retrieved from [Link]

  • Feraud, M., et al. (1982). In Vitro and in Vivo Cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl Uracil, a Uracilic Metabolite of Caffeine. Toxicology Letters, 10(2-3), 313-319. [Link]

  • Lelo, A., et al. (1990). Mechanism of formation of 6-amino-5-(N-methylformylamino)-1-methyluracil and 3,7-dimethyluric acid from theobromine in the rat in vitro: involvement of cytochrome P-450 and a cellular thiol. Xenobiotica, 20(8), 823-833. [Link]

  • Gilli, G., et al. (2017). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Crystals, 7(12), 371. [Link]

Sources

An In-depth Technical Guide to 6-Amino-5-propylamino-1-methyluracil: Discovery, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-amino-5-propylamino-1-methyluracil, a substituted pyrimidine derivative. While the specific historical discovery of this exact molecule is not extensively documented in dedicated literature, its existence and scientific interest are rooted in the broader, decades-long exploration of uracil analogs as potent therapeutic agents. This document will, therefore, place the compound within this rich historical and scientific context, detailing its probable synthetic origins, chemical characteristics, and the biological potential inferred from structurally related molecules.

Introduction: The Legacy of Uracil Derivatives in Medicinal Chemistry

Uracil, a fundamental component of ribonucleic acid (RNA), has been a cornerstone of medicinal chemistry since the mid-20th century. The discovery that subtle modifications to the uracil scaffold could lead to compounds with profound biological activity ushered in a new era of drug development. The seminal example is 5-fluorouracil (5-FU), first synthesized in 1957, which remains a frontline chemotherapeutic agent to this day.[1] The underlying principle was the concept of antimetabolites: molecules that mimic natural substrates to disrupt critical enzymatic pathways.

This initial success spurred extensive research into other uracil derivatives, with modifications at various positions of the pyrimidine ring. The introduction of amino groups, in particular, at the C5 and C6 positions, was found to be a fruitful avenue for generating chemical diversity and novel biological activities. 6-Aminouracil and its N-substituted analogs have emerged as versatile precursors for a wide array of heterocyclic compounds with applications ranging from anticancer and antiviral to antioxidant and anti-inflammatory agents.[2][3] It is within this dynamic field of research that this compound (CAS 125092-42-4) finds its scientific rationale. The N1-methyl, C6-amino, and C5-propylamino substitutions represent a deliberate chemical design aimed at exploring specific structure-activity relationships.

Physicochemical Properties and Characterization

This compound is a synthetic organic compound belonging to the uracil derivative family.[4] Its key structural features include a uracil core, an amino group at the 6-position, a propylamino substituent at the 5-position, and a methyl group at the N1 position of the pyrimidine ring. These features contribute to its potential for hydrogen bonding and reactivity, which are critical for its biological function.[4]

PropertyValueSource
CAS Number125092-42-4
Molecular FormulaC₈H₁₄N₄O₂
Molecular Weight198.22 g/mol
Melting Point220 °C (decomposes)
AppearanceWhite to off-white crystalline powderInferred from related compounds
IUPAC Name6-amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione

Proposed Synthesis and Mechanistic Rationale

Synthetic Pathway Overview

The proposed synthesis starts from the commercially available 6-amino-1-methyluracil. The key steps involve the introduction of a nitro group at the 5-position, followed by its reduction to an amino group, and subsequent alkylation with a propyl halide. An alternative, and perhaps more direct, route would involve the reaction of a 5-nitro-6-chlorouracil derivative with propylamine, followed by reduction of the nitro group. Below is a detailed protocol for the first proposed route.

Synthetic_Pathway A 6-Amino-1-methyluracil B 6-Amino-1-methyl-5-nitrouracil A->B HNO₃ / H₂SO₄ C 5,6-Diamino-1-methyluracil B->C Na₂S₂O₄ or H₂/Pd-C D This compound C->D n-Propyl bromide, Base

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 6-Amino-1-methyluracil

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 6-amino-1-methyluracil (1 equivalent) in concentrated sulfuric acid.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Nitrating Agent Addition: Add a solution of concentrated nitric acid (1.1 equivalents) in concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate, 6-amino-1-methyl-5-nitrouracil, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Causality: The electron-donating amino group at the C6 position activates the C5 position for electrophilic aromatic substitution. The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of such activated rings.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, suspend the 6-amino-1-methyl-5-nitrouracil (1 equivalent) in water or a mixture of water and ethanol.

  • Reducing Agent: Add sodium dithionite (Na₂S₂O₄) (3-4 equivalents) portion-wise while stirring. The reaction is typically exothermic, and the disappearance of the yellow color of the nitro compound indicates the progress of the reaction. Alternatively, catalytic hydrogenation (H₂ gas over a Palladium-on-carbon catalyst) can be employed.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).

  • Work-up: If using sodium dithionite, cool the reaction mixture and collect the precipitated 5,6-diamino-1-methyluracil by filtration. Wash with cold water and dry. If using catalytic hydrogenation, filter off the catalyst and evaporate the solvent under reduced pressure.

Causality: The reduction of the nitro group to an amino group is a standard transformation in organic synthesis. Sodium dithionite is a convenient and effective reducing agent for this purpose in aqueous media. Catalytic hydrogenation offers a cleaner alternative, avoiding the introduction of inorganic salts.

Step 3: N-Alkylation of the 5-Amino Group

  • Reaction Setup: In a suitable solvent such as dimethylformamide (DMF) or ethanol, dissolve 5,6-diamino-1-methyluracil (1 equivalent) and a base such as potassium carbonate or triethylamine (1.1-1.5 equivalents).

  • Alkylating Agent: Add n-propyl bromide (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture at 60-80 °C for several hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture, and if a precipitate forms, filter it off. The filtrate is then concentrated under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield this compound.

Causality: The 5-amino group is more nucleophilic than the 6-amino group due to electronic effects, allowing for selective alkylation under controlled conditions. The base is required to neutralize the HBr formed during the reaction.

Biological Significance and Potential Applications

While specific biological activity data for this compound is not extensively published, the broader class of 5- and 6-substituted aminouracils has demonstrated a wide range of pharmacological activities.[2][3] This suggests that the title compound is of significant interest for screening in various therapeutic areas.

Potential Therapeutic Areas:

  • Anticancer Activity: Many uracil derivatives function as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells.[1] Substituted 6-aminouracils have been shown to possess cytotoxic activity against various cancer cell lines.[5]

  • Antiviral Activity: The structural similarity of uracil derivatives to natural nucleosides makes them prime candidates for antiviral drug development. They can act as inhibitors of viral polymerases or other enzymes essential for viral replication.[2][3]

  • Antioxidant Properties: Some 5,6-diaminouracil derivatives have been shown to exhibit significant antioxidant activity, protecting against free radical-induced damage.

  • Enzyme Inhibition: The substituted uracil scaffold is a versatile platform for designing enzyme inhibitors. For instance, various derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and other enzymes.

The combination of the N1-methyl, C6-amino, and C5-propylamino groups in this compound likely modulates its lipophilicity, solubility, and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.[4] These properties are critical for its pharmacokinetic and pharmacodynamic profile.

Biological_Potential This compound This compound Anticancer Anticancer This compound->Anticancer Nucleic Acid Synthesis Inhibition Antiviral Antiviral This compound->Antiviral Viral Enzyme Inhibition Antioxidant Antioxidant This compound->Antioxidant Free Radical Scavenging Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Active Site Binding

Caption: Potential biological activities of this compound.

Future Directions and Conclusion

This compound represents a molecule of interest within the well-established and therapeutically significant class of uracil derivatives. While its specific discovery and history are not detailed in standalone publications, its chemical logic is firmly grounded in the principles of medicinal chemistry. The proposed synthetic pathway offers a reliable method for its preparation, enabling further investigation into its biological properties.

Future research should focus on the experimental validation of its synthesis and the comprehensive evaluation of its biological activity profile. Screening against a panel of cancer cell lines, viruses, and relevant enzymes would be a crucial first step in elucidating its therapeutic potential. The rich history of uracil derivatives in medicine suggests that this compound and its analogs may hold promise for the development of novel therapeutic agents.

References

  • El-Sabbagh, O. I., et al. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 10(63), 38455-38481. [Link]

  • Shaker, R. M. (2016). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Molecular Diversity, 20(1), 153-183. [Link]

  • Pratt, W. B., & Ruddon, R. W. (1979). The anticancer drugs. Oxford University Press.
  • Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497-502. [Link]

  • Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4(2), 39-60. [Link]

  • Pillaiyar, T., et al. (2018). 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84). ACS Omega, 3(3), 3365-3383. [Link]

  • LookChem. (n.d.). Cas 125092-42-4, this compound. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for 6-Amino-5-propylamino-1-methyluracil: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-5-propylamino-1-methyluracil is a substituted pyrimidine derivative belonging to the class of uracils.[1] Uracil derivatives are of significant interest in medicinal chemistry and drug development due to their structural analogy to nucleobases, which allows them to interact with various biological targets.[2][3][4] Specifically, substitutions at the 5 and 6 positions of the uracil ring can impart a wide range of biological activities, including potential antiviral and anticancer properties.[2][3] This document provides a detailed, three-step protocol for the synthesis of this compound, commencing from the commercially available starting material, 6-amino-1-methyluracil. The described synthetic route proceeds through the formation of a key intermediate, 5,6-diamino-1-methyluracil, which is subsequently functionalized to yield the target compound. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a robust three-step sequence:

  • Nitrosation: Introduction of a nitroso group at the C5 position of 6-amino-1-methyluracil to form 6-amino-1-methyl-5-nitrosouracil.

  • Reduction: Conversion of the nitroso intermediate to 5,6-diamino-1-methyluracil using a suitable reducing agent.

  • N-Alkylation: Selective propylation of the 5-amino group of 5,6-diamino-1-methyluracil to afford the final product.

The causality behind this strategic pathway lies in the activation of the C5 position of the 6-aminouracil ring system. The electron-donating nature of the amino group at C6 enhances the nucleophilicity of the C5 position, making it susceptible to electrophilic attack by a nitrosating agent.[5][6] The subsequent reduction of the nitroso group to an amine provides a versatile handle for further functionalization. Finally, the differential reactivity of the two amino groups in 5,6-diamino-1-methyluracil allows for selective alkylation at the 5-position.

Experimental Workflow Diagram

Synthesis_Workflow Start 6-Amino-1-methyluracil Step1_reagents NaNO2, Acetic Acid (Nitrosation) Start->Step1_reagents Intermediate1 6-Amino-1-methyl-5-nitrosouracil Step1_reagents->Intermediate1 Step 1 Step2_reagents Sodium Dithionite (Na2S2O4) (Reduction) Intermediate1->Step2_reagents Intermediate2 5,6-Diamino-1-methyluracil Step2_reagents->Intermediate2 Step 2 Step3_reagents 1-Bromopropane, Base (N-Alkylation) Intermediate2->Step3_reagents FinalProduct This compound Step3_reagents->FinalProduct Step 3

Sources

Application Notes and Protocols for the Purification of Synthetic 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the purification of the synthetic uracil derivative, 6-amino-5-propylamino-1-methyluracil (CAS 125092-42-4). This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and related heterocyclic compounds. The protocols herein are designed to be robust and adaptable, addressing the challenges associated with the purification of polar, basic molecules. Methodologies for both bulk purification via column chromatography and final polishing and analysis by High-Performance Liquid Chromatography (HPLC) are presented. The rationale behind experimental choices, troubleshooting guidance, and methods for purity verification are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Purifying Polar Aminouracils

This compound is a substituted pyrimidinedione with significant potential in medicinal chemistry, serving as a versatile building block in the synthesis of various bioactive molecules, including potential antiviral and anticancer agents.[1] The presence of multiple amino groups and the uracil core imparts a high degree of polarity and basicity to the molecule (predicted pKa ≈ 9.20), which presents specific challenges during purification.[2] These properties can lead to poor solubility in common organic solvents, strong interactions with silica-based stationary phases, and peak tailing in chromatographic separations.

This guide addresses these challenges by providing a systematic approach to the purification of this compound, ensuring the high purity (≥98%) required for subsequent applications.[1][3] We will first consider the likely impurities based on a common synthetic route and then detail purification strategies to effectively remove them.

Anticipated Impurities from Synthesis

A plausible and common synthetic route to this compound involves the nucleophilic substitution of a halogenated precursor, such as 6-amino-5-bromo-1-methyluracil, with propylamine.

cluster_reactants Reactants cluster_products Reaction Mixture 6-amino-5-bromo-1-methyluracil 6-amino-5-bromo-1-methyluracil This compound This compound 6-amino-5-bromo-1-methyluracil->this compound Propylamine, Base Propylamine (excess) Propylamine (excess) Side Products Side Products Unreacted Starting Material Unreacted Starting Material

Figure 1: A representative synthetic route and potential impurities.

Based on this, the primary impurities to be addressed are:

  • Unreacted 6-amino-5-bromo-1-methyluracil: The starting material.

  • Excess Propylamine: A volatile and basic reagent.

  • Side-reaction products: Such as dialkylated or other uracil derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 125092-42-4[4][5]
Molecular Formula C₈H₁₄N₄O₂[1][6]
Molecular Weight 198.22 g/mol [5]
Appearance White to yellow crystalline powder[1][3]
Melting Point 220 °C (with decomposition)[2][4]
Predicted pKa 9.20 ± 0.40[2]
Solubility Sparingly soluble in water and common organic solvents. Soluble in DMSO, and to some extent in polar protic solvents like methanol and ethanol, especially upon heating.[7]
UV Absorbance (in Ethanol) λmax ≈ 275 nm (predicted based on similar 6-aminouracil derivatives)[8]

Purification Protocols

Initial Work-up and Bulk Purification by Column Chromatography

This protocol is designed for the initial purification of gram-scale quantities of crude this compound. Given the basic nature of the target compound, a modified mobile phase is essential to prevent extensive peak tailing on standard silica gel.

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), reagent grade

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM/MeOH (e.g., 95:5 v/v). If solubility is low, a small amount of the crude material can be adsorbed onto a small portion of silica gel to be dry-loaded onto the column.

  • TLC Analysis for Solvent System Optimization:

    • Develop a TLC of the crude material in various solvent systems to determine the optimal mobile phase for separation.

    • A good starting point is a mixture of DCM and MeOH. Increase the polarity by increasing the proportion of MeOH.

    • To mitigate the basicity of the compound, add 0.5-1% TEA to the mobile phase. This will compete for the acidic sites on the silica gel, leading to better peak shapes.

    • An ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., DCM/MeOH/TEA 90:10:1 v/v/v).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Loading the Sample:

    • Carefully load the dissolved sample or the dry-loaded silica onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be beneficial for complex mixtures.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation Crude Product Crude Product Dissolve in minimal solvent Dissolve in minimal solvent Crude Product->Dissolve in minimal solvent TLC analysis for solvent system TLC analysis for solvent system Dissolve in minimal solvent->TLC analysis for solvent system Pack silica gel column Pack silica gel column TLC analysis for solvent system->Pack silica gel column Optimized mobile phase Load sample Load sample Pack silica gel column->Load sample Elute with optimized mobile phase Elute with optimized mobile phase Load sample->Elute with optimized mobile phase Collect fractions Collect fractions Elute with optimized mobile phase->Collect fractions Monitor fractions by TLC Monitor fractions by TLC Collect fractions->Monitor fractions by TLC Combine pure fractions Combine pure fractions Monitor fractions by TLC->Combine pure fractions Solvent evaporation Solvent evaporation Combine pure fractions->Solvent evaporation Purified Product Purified Product Solvent evaporation->Purified Product

Figure 2: Workflow for bulk purification by column chromatography.

Final Purification and Polishing by Recrystallization

Recrystallization can be an effective final step to improve purity and obtain a crystalline product, provided a suitable solvent is identified. Given the limited solubility of aminouracils, a mixed solvent system or a polar protic solvent is often required.

Protocol:

  • Solvent Screening: Test the solubility of a small amount of the column-purified product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment by Analytical HPLC

A robust HPLC method is essential to accurately determine the purity of the final product. Based on the polar and basic nature of the compound, a reversed-phase method with a buffered mobile phase is recommended.

Materials and Reagents:

  • Purified this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate or formic acid, HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

HPLC Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 7.0, or 0.1% formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30-35 °C
Detection UV at ~275 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in mobile phase A or a mixture of mobile phase A and B.

Rationale for HPLC Conditions:

  • C18 Column: Provides good retention for moderately polar compounds.

  • Buffered Mobile Phase: The use of ammonium acetate or formic acid helps to control the ionization state of the basic amino groups, leading to symmetrical peak shapes and reproducible retention times.[9]

  • Gradient Elution: Allows for the effective separation of the main compound from impurities with a wide range of polarities.

cluster_hplc HPLC System Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Separation on C18 Column Separation on C18 Column HPLC Injection->Separation on C18 Column UV Detection (~275 nm) UV Detection (~275 nm) Separation on C18 Column->UV Detection (~275 nm) Data Analysis (Purity Assessment) Data Analysis (Purity Assessment) UV Detection (~275 nm)->Data Analysis (Purity Assessment) Mobile Phase A (Aqueous Buffer) Mobile Phase A (Aqueous Buffer) Gradient Pump Gradient Pump Mobile Phase A (Aqueous Buffer)->Gradient Pump Mobile Phase B (Organic) Mobile Phase B (Organic) Mobile Phase B (Organic)->Gradient Pump Gradient Pump->HPLC Injection

Figure 3: Workflow for purity assessment by analytical HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor separation in column chromatography Inappropriate solvent system.Re-optimize the mobile phase using TLC. A shallower gradient or an isocratic elution with the optimal solvent mixture might be necessary.
Peak tailing in HPLC Secondary interactions with residual silanols on the column; inappropriate pH.Ensure the mobile phase is adequately buffered. The addition of a small amount of an amine modifier like TEA to the mobile phase can sometimes help. Using a base-deactivated column is also recommended.
Compound fails to crystallize ("oiling out") Solution is supersaturated or cooled too quickly; presence of impurities.Add a small amount of hot solvent to redissolve the oil and allow for slower cooling. Scratch the inside of the flask with a glass rod to induce nucleation. If impurities are suspected, an additional chromatographic step may be required before recrystallization.
Low recovery from column chromatography Compound is irreversibly adsorbed onto the silica gel.Use a less acidic stationary phase like neutral alumina, or consider reversed-phase flash chromatography. Ensure the mobile phase contains a basic modifier (e.g., TEA) to minimize strong acidic interactions.

Conclusion

The successful purification of this compound hinges on a systematic approach that accounts for its inherent polarity and basicity. The combination of a well-optimized flash column chromatography protocol using a modified mobile phase, potentially followed by recrystallization, can yield material of high purity. The final purity should always be confirmed by a robust analytical method, such as the reversed-phase HPLC protocol detailed in this guide. These application notes provide a solid foundation for researchers to purify this and structurally related compounds, enabling the advancement of their research and development efforts.

References

  • Chem-Impex. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Amino-1-metil-5-(propilamino)uracilo. Retrieved from [Link]

  • Google Patents. (n.d.). US3923807A - 6-Aminouracil derivatives.
  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 6-Amino-5-propylamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 6-amino-5-propylamino-1-methyluracil, a substituted uracil derivative with significant potential in pharmaceutical research and development.[1][2] As a key intermediate in the synthesis of bioactive compounds, including antiviral and anticancer agents, rigorous analytical characterization is imperative to ensure its identity, purity, and stability.[2] These application notes offer detailed protocols and expert insights for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of this promising molecule. The methodologies described herein are designed to be robust and serve as a foundational framework for comprehensive characterization, encompassing chromatographic, spectroscopic, and thermal analysis techniques.

Introduction: The Scientific Imperative for Rigorous Characterization

This compound (CAS No. 125092-42-4) belongs to the class of uracil derivatives, which are of considerable interest in medicinal chemistry due to their structural similarity to nucleobases found in nucleic acids.[1] This structural motif allows them to interact with various biological targets, leading to potential therapeutic applications.[1][2] The presence of amino and propylamino substituents on the uracil core can significantly influence its physicochemical properties, such as solubility and bioavailability, as well as its biological activity.[1][2]

Given its role as a synthetic building block, the purity and structural integrity of this compound are paramount. Undetected impurities or structural ambiguities can have profound consequences on the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is essential for its complete characterization. This guide provides a logical workflow for the analysis of this compound, from initial structural verification to detailed purity assessment and thermal stability profiling.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in developing robust analytical methods.

PropertyValueSource
CAS Number 125092-42-4[1]
Molecular Formula C₈H₁₄N₄O₂[1]
Molecular Weight 198.22 g/mol [3][4]
Melting Point ~220 °C (decomposes)[3][5]
Appearance White to off-white powderInferred from typical appearance of similar compounds

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. When coupled with a UV detector, it provides a sensitive and accurate method for quantification and impurity profiling.

Rationale for Method Selection

Reversed-phase HPLC is the preferred mode of separation for polar, ionizable compounds like our target molecule. The uracil backbone possesses moderate polarity, while the amino and propylamino groups can be protonated at acidic pH, enhancing retention on a non-polar stationary phase. A C18 column is a versatile and robust choice for initial method development. UV detection is suitable due to the conjugated pyrimidine ring system, which exhibits strong absorbance in the UV region.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard and sample.

  • HPLC-grade acetonitrile and methanol.

  • Purified water (18.2 MΩ·cm).

  • Formic acid or trifluoroacetic acid (TFA).

  • Phosphate buffer components (e.g., potassium phosphate monobasic).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure consistent ionization and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minutesA broad gradient is suitable for initial screening of impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nm or λmax254 nm is a common wavelength for aromatic/conjugated systems. Determine λmax by scanning a standard solution.
Injection Volume 10 µLAdjustable based on sample concentration and detector sensitivity.

Sample Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Prepare sample solutions at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak.

  • For accurate quantification of specific impurities, a reference standard for each impurity is required.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[6][7][8]

¹H and ¹³C NMR are fundamental for structural confirmation. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of all atoms in the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be employed to further confirm connectivity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample.

  • Deuterated solvent (e.g., DMSO-d₆, D₂O).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition and Interpretation (Expected Chemical Shifts):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
N-CH₃ ~3.2~28Singlet in ¹H NMR.
Propyl CH₂-N ~3.3~44Triplet in ¹H NMR, coupled to the adjacent CH₂.
Propyl CH₂ ~1.6~22Sextet in ¹H NMR.
Propyl CH₃ ~0.9~11Triplet in ¹H NMR.
NH₂ Broad, variable-May exchange with residual water in the solvent.
NH (propylamino) Broad, variable-May show coupling to the adjacent CH₂.
C=O -~150-160Two distinct signals expected.
C-NH₂ -~150
C-NH(propyl) -~80-90

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Instrumentation:

  • LC-MS system with an ESI source.

Method:

  • Utilize the HPLC method described in section 3.2.

  • Divert the column effluent to the ESI-MS detector.

  • Acquire data in positive ion mode.

Expected Results:

  • [M+H]⁺: m/z 199.1244 (calculated for C₈H₁₅N₄O₂⁺). Observation of this ion with high mass accuracy confirms the molecular formula.

  • Fragmentation patterns can be analyzed to further support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[9]

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-N functional groups present in its structure.

Instrumentation:

  • FTIR spectrometer with an ATR accessory.

Method:

  • Place a small amount of the powdered sample directly on the ATR crystal.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HStretching (amines)
2960-2850C-HStretching (alkyl)
1700-1650C=OStretching (amide/uracil carbonyls)
1640-1550N-HBending (amines)
1600-1500C=CStretching (uracil ring)

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting behavior, and presence of solvates.[10][11][12]

Rationale for Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying decomposition temperatures and the presence of volatile components like water or residual solvents.[13] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.[12][13]

Experimental Protocol: TGA/DSC

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.

Method:

  • Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Heat the sample from ambient temperature to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Expected Results:

  • TGA: A significant weight loss is expected around 220 °C, corresponding to the decomposition of the compound.[3][5] The absence of significant weight loss at lower temperatures indicates the absence of volatile solvents or water.

  • DSC: An endothermic peak corresponding to melting, likely followed immediately by an exothermic peak due to decomposition, is expected around 220 °C.

Workflow and Data Integration

A comprehensive characterization of this compound involves the integration of data from multiple analytical techniques. The following diagram illustrates a recommended workflow.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Purity and Stability Assessment Sample New Batch of this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Confirmation MS Mass Spectrometry (LC-MS) Sample->MS Molecular Weight Verification FTIR FTIR Spectroscopy Sample->FTIR Functional Group Analysis HPLC HPLC-UV (Purity Assay) NMR->HPLC MS->HPLC FTIR->HPLC Thermal Thermal Analysis (TGA/DSC) HPLC->Thermal Purity Confirmed Report Comprehensive Certificate of Analysis Thermal->Report

Caption: A comprehensive analytical workflow for the characterization of this compound.

Potential Impurities and Degradation Products

A proactive approach to impurity identification is crucial in drug development.[14][15] Based on the structure of this compound and general synthetic routes for similar compounds, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during the substitution reactions.

  • Oxidation products: The amino groups can be susceptible to oxidation.

  • Hydrolysis products: The uracil ring can be susceptible to hydrolysis under certain conditions.

The HPLC method described in section 3.2 should be capable of separating these potential impurities. For structural elucidation of unknown impurities, techniques such as LC-MS/MS and preparative HPLC followed by NMR analysis are recommended.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently ascertain the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to these protocols will ensure high-quality material for subsequent research and development activities, ultimately contributing to the advancement of new therapeutic agents.

References

  • Wong, K. L., & Reid, B. R. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA. Nucleic Acids Research, 4(8), 2747–2755. [Link]

  • Oxford Academic. (n.d.). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ψ base pairing in the solution structure of transfer RNA. Nucleic Acids Research. [Link]

  • PubMed. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A psi base pairing in the solution structure of transfer RNA. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil. [Link]

  • ResearchGate. (1977). (PDF) NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ?? base pairing In the solution structure of transfer RNA. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil. [Link]

  • AIP Conference Proceedings. (n.d.). FTIR Study Of Thin Film Of Uracil On Silanised Glass Substrate Using Attenuated Total Reflection (ATR). [Link]

  • J-Stage. (n.d.). A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction. [Link]

  • PubMed. (2006). High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma. [Link]

  • MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]

  • CrystEngComm. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]

  • LinkedIn. (2026). Comprehensive Guide to 6 Aminouracil: Properties, Uses, and Suppliers. [Link]

  • Acme. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil. [Link]

  • ResearchGate. (n.d.). Structures of uracil derivatives. [Link]

  • Organic Syntheses. (n.d.). 6-methyluracil. [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. [Link]

  • MDPI. (2021). Uracil Derivatives for Halogen-Bonded Cocrystals. [Link]

  • University of Arizona. (n.d.). Coronene-uracil complexes embedded in argon matrices: FTIR spectroscopy and quantum-mechanical calculations. [Link]

  • National Center for Biotechnology Information. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. [Link]

  • University of Alberta. (n.d.). Nucleoside Analogues: Efficient, Cost Effective, And Flexible Optimization Synthesis. [Link]

  • DSpace. (n.d.). Synthesis, bioanalysis and pharmacology of nucleoside and nucleotide analogs. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

  • PubMed. (2009). A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies. [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis | Request PDF. [Link]

  • NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information. [Link]

  • National Center for Biotechnology Information. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]

  • Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
  • PubChem. (n.d.). 6-amino-5-(N-methylformylamino)-1-methyluracil. [Link]

  • Georganics. (2011). 6-AMINO-1-METHYLURACIL. [Link]

  • ResearchGate. (n.d.). TG/DSC curves for system components: (a) NH4Cl, (b) AgNO3, (c) NH4NO3, (d) AgCl (powder obtained from water solution). [Link]

  • Chemical Science. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. [Link]

  • Frontiers. (n.d.). Mass Spectrometry Imaging of N-Linked Glycans: Fundamentals and Recent Advances. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • SciSpace. (n.d.). Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. [Link]

  • PubMed. (n.d.). Liquid Chromatography-Mass Spectrometry for Simultaneous Analyses of Iminodipeptides Containing an N-terminal or a C-terminal Proline. [Link]

  • Wiley Online Library. (2024). Mass spectrometry imaging of N‐linked glycans: Fundamentals and recent advances. [Link]

  • National Center for Biotechnology Information. (n.d.). MALDI imaging mass spectrometry of N-linked glycans on formalin-fixed paraffin-embedded murine kidney. [Link]

  • PubMed. (n.d.). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments and Application of Mass Spectrometry Imaging in N-Glycosylation Studies: An Overview. [Link]

Sources

Application Note: Structural Characterization of 6-Amino-5-propylamino-1-methyluracil using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-5-propylamino-1-methyluracil (CAS No. 125092-42-4) is a substituted pyrimidine derivative belonging to the uracil class of compounds.[1] With a molecular formula of C₈H₁₄N₄O₂ and a molecular weight of 198.22 g/mol , this molecule serves as a valuable intermediate in medicinal chemistry and pharmaceutical development, particularly in the synthesis of novel therapeutic agents.[2] Given its role in drug discovery, unambiguous structural confirmation and purity assessment are critical. This application note provides a detailed guide and field-proven protocols for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for structural elucidation and quality control.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the mapping of the molecular skeleton and the relative orientation of its constituent atoms.

Rationale for Experimental Design

The choice of solvent and experimental parameters is paramount for acquiring high-quality NMR data. For a polar molecule like this compound, which contains multiple hydrogen-bond donors and acceptors, a polar aprotic deuterated solvent is required for complete dissolution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for this class of compounds and for its ability to slow down the exchange of labile N-H protons, often allowing them to be observed as distinct, and sometimes coupled, signals.[3]

Experimental Protocol: Sample Preparation

A homogeneous, particulate-free sample is essential for achieving high-resolution spectra by ensuring magnetic field homogeneity.[4]

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry glass vial. This concentration is optimal for obtaining a high signal-to-noise ratio for both ¹H and ¹³C NMR experiments within a reasonable time frame.[5][6][7]

  • Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial. The use of a deuterated solvent is mandatory to prevent the large signal of ¹H atoms in the solvent from overwhelming the analyte signals and to provide a lock signal for the spectrometer.[5][7]

  • Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.[7]

  • Transfer: Using a clean glass Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube. The filling height should be approximately 4-5 cm to ensure it is correctly positioned within the NMR probe's detection coil.[4][6]

  • Final Steps: Securely cap the NMR tube and label it clearly with a permanent marker or a designated label. Do not use tape or parafilm on the body of the tube, as this can interfere with the spinning and shimming process.[6]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr dept Acquire DEPT-135 (Optional) c13_nmr->dept process Fourier Transform & Phase Correction dept->process integrate Integration & Peak Picking process->integrate assign Assign Signals to Structure integrate->assign report Verified Structure assign->report Final Structure Confirmation

Fig 1. Experimental workflow for NMR analysis.
Data Acquisition Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Spectral Width 16 ppm240 ppm
Acquisition Time ~2.0 s~1.0 s
Relaxation Delay (d1) 2.0 s2.0 s
Number of Scans 161024
Temperature 298 K298 K
Expected Spectral Data and Interpretation

Based on the structure of this compound, the following signals are predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
Propyl CH₃ ~0.9Triplet (t)3H~11
Propyl CH₂ ~1.5Sextet (sxt)2H~22
Propyl N-CH₂ ~2.9Triplet (t)2H~45
N1-CH₃ ~3.1Singlet (s)3H~28
C6-NH₂ ~6.0-6.5Broad Singlet (br s)2HN/A
C5-NH ~5.0-5.5Broad Singlet (br s) or Triplet1HN/A
N3-H ~10.5Broad Singlet (br s)1HN/A
C5 N/AN/AN/A~90
C6 N/AN/AN/A~150
C2 (C=O) N/AN/AN/A~152
C4 (C=O) N/AN/AN/A~162

Note: Chemical shifts are estimations and can vary based on concentration, temperature, and spectrometer calibration. N-H proton signals are often broad due to quadrupole broadening and exchange phenomena.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns.

Rationale for Experimental Design

Electrospray ionization (ESI) is the method of choice for this compound due to its polar nature and thermal lability.[8][9] ESI is a soft ionization technique that gently transfers ions from solution into the gas phase, typically yielding the intact protonated molecule [M+H]⁺ with minimal in-source fragmentation.[10][11] Positive ion mode is selected because the multiple basic nitrogen atoms in the molecule are readily protonated.[11] Tandem MS (MS/MS) is employed to induce and analyze fragmentation, providing confirmation of the molecular structure.[12]

Experimental Protocol: Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL. The addition of formic acid facilitates protonation, enhancing the signal in positive ion mode.

  • Filtration: If any particulates are observed, filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer to prevent clogging of the tubing and spray needle.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_proc_ms Data Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) dilute Dilute to 1-10 µg/mL (with 0.1% Formic Acid) stock->dilute infuse Direct Infusion or LC Introduction dilute->infuse full_scan Acquire Full Scan MS (Positive Ion Mode) infuse->full_scan msms Acquire MS/MS Spectrum of [M+H]⁺ Ion full_scan->msms mw_confirm Confirm Molecular Weight from [M+H]⁺ msms->mw_confirm frag_analysis Analyze Fragmentation Pattern mw_confirm->frag_analysis structure_confirm Correlate Fragments with Structure frag_analysis->structure_confirm report_ms Verified Structure & MW structure_confirm->report_ms Final Structure Verification

Fig 2. Experimental workflow for mass spectrometry analysis.
Data Acquisition Parameters

The following are typical starting parameters for ESI-MS analysis.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas (N₂) Pressure 30 - 40 psi
Drying Gas (N₂) Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Mass Range (Full Scan) m/z 50 - 500
Collision Gas (MS/MS) Argon or Nitrogen
Collision Energy (MS/MS) 10 - 30 eV (Ramped)
Expected Spectral Data and Interpretation

Table 2: Predicted Mass Spectrometry Data

Ion TypeCalculated m/zInterpretation
[M+H]⁺ 199.1244Protonated molecular ion, confirming the molecular weight.
[M+Na]⁺ 221.1063Sodium adduct, commonly observed with ESI.
Fragment Ion 1 ~156.08Loss of the propyl group (C₃H₇, 43 Da) via cleavage of the C-N bond.
Fragment Ion 2 ~127.07Further fragmentation involving the uracil ring, potentially loss of HNCO (isocyanic acid). This is a characteristic fragmentation pathway for uracil derivatives.[13]

Note: The presence of the protonated molecular ion [M+H]⁺ at m/z 199.12 is the primary indicator of the correct compound. MS/MS analysis of this parent ion should yield structurally significant fragments that corroborate the proposed connectivity. The fragmentation of aminouracils often involves cleavages of the side chains and characteristic losses from the pyrimidine ring.[13][14][15]

Summary and Conclusion

The structural integrity of this compound can be rigorously established through the synergistic application of NMR spectroscopy and mass spectrometry. NMR provides an intricate map of the proton and carbon framework, while MS confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. The protocols detailed in this application note provide a comprehensive and reliable workflow for researchers engaged in the synthesis, development, and quality control of this important pharmaceutical intermediate. Adherence to these methodologies ensures high-confidence structural verification, a cornerstone of modern drug development.

References

  • Georgia Institute of Technology (2023). Small molecule NMR sample preparation. Available at: [Link]

  • SCIEX (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Available at: [Link]

  • Badu, M., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Structural Chemistry. Available at: [Link]

  • Lee, J. Y., et al. (2015). Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source. Analytical Chemistry. Available at: [Link]

  • Banerjee, S. & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Maryland (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

  • University of Regensburg (n.d.). NMR Sample Preparation. NMR Spectroscopy. Available at: [Link]

  • Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • University of Florida (n.d.). Helpful Info. Department of Chemistry Mass Spectrometry Core Laboratory. Available at: [Link]

  • Li, B., et al. (2019). Imaging of Polar and Nonpolar Species Using Compact Desorption Electrospray Ionization/Postphotoionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • ResearchGate (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Available at: [Link]

  • ResearchGate (n.d.). Main fragmentation patterns of protonated 6-aminouracils under CID conditions. Available at: [Link]

  • Wikipedia (n.d.). Uracil. Available at: [Link]

  • ResearchGate (n.d.). Mass spectra associated to fragmentation of uracil (top view), cytosine.... Available at: [Link]

  • Espinoza-Hicks, J. C., et al. (2020). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. National Institutes of Health. Available at: [Link]

  • Jiang, H., et al. (2002). Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • ResearchGate (n.d.). NMR signals of 6-aminouracil derivatives with various substituents in.... Available at: [Link]

  • Krchnak, V., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Available at: [Link]

  • Petrosyan, T. R., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • PubChem (n.d.). 6-Amino-1-methyluracil. Available at: [Link]

  • Wikipedia (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

Sources

Application Notes and Protocols for 6-Amino-5-propylamino-1-methyluracil in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 6-amino-5-propylamino-1-methyluracil in cell culture experiments. This document outlines the fundamental properties of the compound, detailed protocols for its preparation and application, and assays for evaluating its biological activity, particularly focusing on its potential as an anticancer and antiviral agent. The causality behind experimental choices is explained to ensure scientific integrity and empower researchers to adapt these protocols to their specific needs.

Introduction to this compound

This compound is a synthetic derivative of uracil, a fundamental component of ribonucleic acid (RNA).[1] Its chemical structure, featuring amino and propylamino substitutions, suggests potential interactions with biological targets involved in nucleic acid metabolism.[1][2] Such modifications are of significant interest in medicinal chemistry and pharmacology for the development of novel therapeutic agents.[1][2] Uracil derivatives, as a class of compounds, have been investigated for a range of biological activities, including anticancer and antiviral properties.[2][3] The structural attributes of this compound may enhance its solubility and bioavailability, making it a promising candidate for further investigation.[2]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 125092-42-4[4]
Molecular Formula C₈H₁₄N₄O₂[4]
Molecular Weight 198.22 g/mol
Appearance White to yellow crystalline powder

Mechanism of Action: A Working Hypothesis

While the precise mechanism of action for this compound is not yet fully elucidated, its structural similarity to uracil suggests a potential role as an antagonist of nucleic acid synthesis or function. Uracil derivatives can exert their biological effects through various mechanisms, including:

  • Inhibition of enzymes involved in pyrimidine biosynthesis.

  • Incorporation into RNA , leading to disruption of transcription and translation.

  • Modulation of signaling pathways that are critical for cell survival and proliferation.

The presence of the propylamino group at the 5-position and the amino group at the 6-position of the uracil ring are key modifications that likely influence its interaction with target molecules, potentially conferring selectivity and potency.[1]

Signaling Pathway Hypothesis:

Mechanism_of_Action Compound 6-Amino-5-propylamino- 1-methyluracil Target Target Enzyme/ Receptor Compound->Target Pathway Nucleic Acid Metabolism Target->Pathway Inhibition Effect Inhibition of Replication/Transcription Pathway->Effect Outcome Cell Cycle Arrest/ Apoptosis Effect->Outcome Experimental_Workflow Start Start Seed_Cells Seed Cells in Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare Compound Dilutions Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Assay Perform Biological Assay (e.g., MTT, Plaque Assay) Incubate_Treatment->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: General workflow for cell-based assays with this compound.

Biological Assays

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. [5]This is a crucial first step to determine the cytotoxic potential of the compound and to establish a suitable concentration range for further experiments.

Protocol:

  • Cell Treatment: Follow the general cell culture and treatment protocol in a 96-well plate.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [6]5. Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader. [6]6. Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [7][8] Recommended Concentration Range for Initial Screening:

Concentration RangePurpose
0.1 µM - 100 µMInitial broad-range screening for cytotoxic effects.
1 µM - 10 mMFor compounds with low initial activity, based on studies of similar uracil derivatives. [9]
Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds against lytic viruses. [2]It quantifies the reduction in the number of viral plaques in the presence of the test compound.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of a susceptible host cell line in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock to obtain a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).

  • Compound-Virus Incubation: In separate tubes, pre-incubate the virus dilution with various concentrations of this compound for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a solution like crystal violet. Plaques will appear as clear zones against a background of stained viable cells. [2]8. Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the concentration that reduces the plaque number by 50%).

Data Interpretation and Further Steps

The initial cytotoxicity and antiviral screening will provide valuable data to guide further investigations. A compound with a low IC₅₀ in cancer cell lines and a high EC₅₀ in antiviral assays would be a promising anticancer candidate. Conversely, a compound with a low EC₅₀ and a high IC₅₀ (indicating low cytotoxicity to host cells) would be a strong candidate for antiviral drug development.

Subsequent experiments could include:

  • Mechanism of action studies: Investigating the effect of the compound on specific cellular processes like DNA replication, RNA synthesis, or key signaling pathways.

  • Apoptosis assays: Determining if the compound induces programmed cell death.

  • In vivo studies: Evaluating the efficacy and safety of the compound in animal models.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • Abcam. (n.d.). MTT assay protocol.
  • YouTube. (2024, June 16).
  • CymitQuimica. (n.d.). CAS 125092-42-4: this compound.
  • Chem-Impex. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil.
  • Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). 6-Amino-1,3-Dimethyluracil.
  • Al-Ostath, A., et al. (2024). Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents. Journal of Ovarian Research.
  • Al-Suhaimi, K. M., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry.
  • ResearchGate. (2021). MTT assay to determine the IC50 value of the different drugs and....
  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.).
  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). Journal of Clinical Microbiology.
  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (2021). STAR Protocols.
  • In vitro methods for testing antiviral drugs. (2019). Comprehensive Reviews in Food Science and Food Safety.
  • Design and Synthesis of Novel Antiviral Agents Against Emerging RNA Viruses. (n.d.).
  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research.
  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022, July 31).
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells.
  • Smolecule. (2023, August 16). Buy 1,3-dimethyl-5-methylamino-6-aminouracil | 54729-62-3.
  • Benchchem. (2025).
  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
  • Al-Awadi, F. M., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • Santa Cruz Biotechnology. (n.d.). 6-Amino-1-methyl-5-(methylamino)uracil | CAS 55441-70-8.
  • PubChem. (n.d.). 6-amino-5-(N-methylformylamino)-1-methyluracil.
  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (2025).

Sources

Introduction: The Rationale for Investigating Uracil Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Methodologies and Protocols for Evaluating the Antiviral Potential of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

The quest for novel antiviral agents is a cornerstone of modern medicinal chemistry and virology. Within this field, uracil derivatives represent a promising class of heterocyclic compounds.[1][2] As structural analogs of a fundamental component of ribonucleic acid (RNA), these molecules have the potential to interfere with viral nucleic acid replication and other essential enzymatic processes.[1][3] this compound (CAS: 125092-42-4) is a synthetic organic compound belonging to this class.[4] Its structure, featuring amino and propylamino substitutions on the uracil core, provides functional groups that could facilitate interactions with viral or host cell targets, making it a candidate for antiviral screening.[2][4]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the principles and provides detailed, field-proven protocols for evaluating the in vitro antiviral activity of this compound. The guide emphasizes the causality behind experimental choices and the importance of self-validating systems to ensure data integrity and trustworthiness.

Core Principles of In Vitro Antiviral Testing

The primary goal of in vitro antiviral screening is to determine if a compound can inhibit viral replication in a controlled cell culture environment without causing unacceptable harm to the host cells.[5][6] This delicate balance is quantified by three critical parameters:

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of viral replication or activity. A lower EC₅₀ indicates higher potency.[7]

  • CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that results in the death of 50% of the host cells. A higher CC₅₀ indicates lower toxicity.[8]

  • SI (Selectivity Index): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). The SI is arguably the most important initial indicator of a compound's potential as a therapeutic agent. A high SI value suggests that the compound is effective against the virus at concentrations far below those that are toxic to host cells.[6]

The following sections provide a logical workflow, from initial compound handling to a suite of robust antiviral assays designed to generate these critical parameters.

Experimental Workflow Overview

A systematic approach is essential for the reliable assessment of an antiviral candidate. The overall process involves initial compound characterization and preparation, baseline cytotoxicity profiling, and subsequent evaluation of antiviral efficacy using multiple, complementary assay formats.

G cluster_0 PART 1: Preparation & Setup cluster_1 PART 2: Host Cell Toxicity Assessment cluster_2 PART 3: Antiviral Efficacy Evaluation cluster_3 PART 4: Final Analysis A Compound Solubilization (DMSO Stock) C Cytotoxicity Assay (e.g., MTT, MTS) A->C E CPE Inhibition Assay A->E F Plaque Reduction Assay A->F G qPCR-Based Assay A->G B Cell Line & Virus Propagation B->C B->E B->F B->G D Calculate CC₅₀ Value C->D Data Analysis I Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ D->I H Calculate EC₅₀ Values E->H F->H G->H H->I J Candidate Prioritization I->J

Caption: General workflow for antiviral compound evaluation.

PART 1: Compound Preparation and Handling

Accurate and consistent compound preparation is the foundation of any screening assay. Poor solubility or inaccurate concentrations will lead to unreliable and irreproducible results.

Compound Information
PropertyValueSource
Chemical Name This compoundCymitQuimica
CAS Number 125092-42-4CymitQuimica
Molecular Formula C₈H₁₄N₄O₂CymitQuimica
Molecular Weight 198.22 g/mol CymitQuimica
Protocol 1: Stock Solution Preparation

Rationale: Most organic compounds, including uracil derivatives, have poor solubility in aqueous media. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used to dissolve compounds for in vitro assays. A high-concentration stock solution is prepared to minimize the final concentration of DMSO in the cell culture medium, as DMSO itself can be toxic to cells at higher concentrations (>0.5-1%).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 2 mg) using an analytical balance.

  • Calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Calculation Example for 10 mM stock:

      • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

      • Volume (L) = 0.002 g / (198.22 g/mol * 0.010 mol/L) = 0.001009 L = 1009 µL

  • Add the calculated volume of DMSO to the vial containing the compound powder.

  • Vortex vigorously for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect for any particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

PART 2: Mandatory Cytotoxicity Assessment

Trustworthiness Pillar: Before assessing antiviral activity, one must determine the compound's inherent toxicity to the host cell line. This is a critical control step. An apparent reduction in viral activity could be a false positive if it's merely a result of the compound killing the host cells that the virus requires for replication.[5][6]

Protocol 2: MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric test that measures the metabolic activity of viable cells.[6] In living cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected host cell line (e.g., Vero E6, A549)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Compound stock solution (from Protocol 1)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO or a suitable solubilization buffer

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C with 5% CO₂ to allow cells to form a monolayer.

  • Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of the compound in culture medium from your stock solution. The concentration range should be broad (e.g., from 100 µM down to 0.1 µM).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations to the wells in triplicate.

    • Controls: Include "cells only" wells (untreated, 100% viability) and "medium only" wells (background control).

  • Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

      • % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the CC₅₀ value.

PART 3: Antiviral Efficacy Assays

With the compound's toxicity profile established, its ability to specifically inhibit viral replication can be assessed. Using multiple assays that measure different endpoints provides a more comprehensive and trustworthy evaluation.

A. Cytopathic Effect (CPE) Inhibition Assay

Principle: Many viruses cause morphological changes in host cells, known as cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.[9][10] This assay measures the ability of the compound to protect cells from virus-induced CPE. It is a robust and widely used method for initial screening.[11]

G A Seed cells in 96-well plate B Add serial dilutions of compound A->B C Infect cells with virus (e.g., 100 TCID₅₀) B->C D Incubate (48-72h) C->D E Fix and stain (e.g., Crystal Violet) D->E F Quantify cell viability (Absorbance) E->F G Calculate EC₅₀ F->G

Caption: Workflow for the CPE Inhibition Assay.

Protocol 3: CPE Inhibition Assay

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 2 and incubate overnight.

  • Treatment and Infection: Add 50 µL of medium containing serial dilutions of the compound (at non-toxic concentrations) to the wells. Subsequently, add 50 µL of medium containing the virus at a multiplicity of infection (MOI) or dilution known to cause 90-100% CPE within the incubation period (e.g., 100 TCID₅₀).[3]

  • Controls (Crucial for Data Integrity):

    • Cell Control: Cells + Medium only (no virus, no compound).

    • Virus Control: Cells + Virus only (no compound).

    • Compound Toxicity Control: Cells + Compound at highest concentration (no virus).

    • Positive Control: Cells + Virus + a known antiviral drug (if available).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until ~100% CPE is observed in the Virus Control wells.[10]

  • Staining: Remove the medium and gently wash the cells with PBS. Add a fixing agent (e.g., 4% paraformaldehyde) for 20 minutes. Wash again and then add 0.5% crystal violet solution to stain the viable, adherent cells for 15-20 minutes.

  • Quantification: Thoroughly wash the plate with water to remove excess stain and let it air dry. Elute the stain from the cells by adding 100 µL of methanol or isopropanol to each well. Measure the absorbance at ~590 nm.

  • Data Analysis: Calculate the percentage of protection for each concentration relative to the cell and virus controls. Plot the percent protection against the log of the compound concentration to determine the EC₅₀ value using non-linear regression.

B. Plaque Reduction Assay

Principle: This assay is considered a "gold standard" for quantifying viral infectivity.[12] It measures the reduction in the number of discrete zones of cell death (plaques) caused by viral infection. Each plaque originates from a single infectious virus particle. This assay directly quantifies the inhibition of infectious virus production.

G A Seed cells in 6- or 12-well plates B Infect monolayer with virus + compound mix A->B C Add semi-solid overlay (with compound) B->C D Incubate (Days) C->D E Fix and stain to visualize plaques D->E F Count plaques E->F G Calculate EC₅₀ F->G

Caption: Workflow for the Plaque Reduction Assay.

Protocol 4: Plaque Reduction Assay

  • Cell Seeding: Seed cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

  • Infection: Prepare serial dilutions of the compound in serum-free medium. Mix each dilution with a constant amount of virus calculated to produce 50-100 plaques per well (plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.[13]

  • Adsorption: Remove the growth medium from the cell monolayers and inoculate them with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow the virus to attach to and enter the cells, rocking gently every 15 minutes.[14]

  • Overlay: After the adsorption period, remove the inoculum. Overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.5% agarose in culture medium) containing the corresponding concentration of the compound. This overlay restricts the spread of progeny virus, ensuring the formation of localized plaques.[15]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to develop (this can range from 3 to 14 days depending on the virus).

  • Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin). After fixation, remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ by plotting the percentage of inhibition against the log of the compound concentration.

C. Quantitative PCR (qPCR)-Based Assay

Principle: This highly sensitive and quantitative molecular assay measures the amount of viral genetic material (DNA or RNA) in infected cells or culture supernatants.[16] It provides a direct measure of viral genome replication and is particularly useful for viruses that do not form clear plaques or cause significant CPE.[]

Protocol 5: qPCR-Based Viral Load Reduction Assay

  • Experiment Setup: Perform the cell seeding, treatment, and infection steps in a 96-well plate, exactly as described for the CPE assay (Protocol 3).

  • Incubation: Incubate the plate for a defined period (e.g., 24-48 hours) that allows for significant viral replication.

  • Sample Collection: At the end of the incubation, collect the cell culture supernatant and/or lyse the cells to harvest total intracellular nucleic acids. The choice depends on whether the virus is primarily cell-associated or released into the supernatant.

  • Nucleic Acid Extraction: Use a commercial viral DNA/RNA extraction kit to purify the nucleic acids from the collected samples, following the manufacturer's instructions.[18]

  • Reverse Transcription (for RNA viruses): If the target is an RNA virus, convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19]

  • qPCR: Perform real-time quantitative PCR using primers and a probe specific to a conserved region of the viral genome. The reaction mixture typically includes the sample cDNA/DNA, specific primers, a fluorescent probe (e.g., TaqMan), and qPCR master mix.[18]

  • Data Analysis: The qPCR instrument measures the fluorescence signal at each cycle. The cycle at which the signal crosses a threshold (Ct value) is inversely proportional to the amount of target nucleic acid.

    • Quantify the viral genome copies in each sample using a standard curve generated from a plasmid containing the target viral sequence.

    • Calculate the percentage reduction in viral load in treated samples compared to the untreated virus control.

    • Determine the EC₅₀ by plotting the percentage of inhibition against the log of the compound concentration.

PART 4: Data Synthesis and Candidate Assessment

The final step is to integrate the data from the cytotoxicity and efficacy assays to make an informed decision about the compound's potential.

Final Data Summary
AssayEndpointResult
MTT AssayCytotoxicityCC₅₀ = [Value] µM
CPE Inhibition AssayAntiviral EfficacyEC₅₀ = [Value] µM
Plaque Reduction AssayAntiviral EfficacyEC₅₀ = [Value] µM
qPCR AssayAntiviral EfficacyEC₅₀ = [Value] µM
Calculated Parameter Selectivity Index SI = CC₅₀ / EC₅₀

Interpretation: A successful lead compound will exhibit a high Selectivity Index (ideally >10, with >100 being excellent). Consistency in the EC₅₀ values across different assay platforms (e.g., CPE and qPCR) strengthens the confidence in the compound's antiviral activity. If this compound demonstrates a favorable SI, it would be considered a promising candidate for further investigation, including mechanism of action studies and evaluation in more complex models.

References

  • General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. (n.d.). PBL Assay Science. Retrieved from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Understanding Cytotoxicity. (2024, March 9). Virology Research Services. Retrieved from [Link]

  • CPE Inhibition Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022, February 5). Bio-protocol. Retrieved from [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • SARS-CoV-2 Cytopathic Effect Assay. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Plaque Assay Protocols. (2006, October 9). American Society for Microbiology (ASM). Retrieved from [Link]

  • qPCR Assay for Testing Antiviral Agents. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Plaque Reduction Neutralization Test. (n.d.). Bio-protocol. Retrieved from [Link]

  • Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. (2022, September 5). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase. (n.d.). PubMed. Retrieved from [Link]

  • One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. (n.d.). Frontiers in Plant Science. Retrieved from [Link]

  • How to screen antiviral drugs? (2024, October 10). DIFF Biotech. Retrieved from [Link]

  • Direct viral detection via qPCR. (n.d.). Takara Bio. Retrieved from [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2025, April 1). YouTube. Retrieved from [Link]

  • Development of a novel plaque reduction neutralisation test for hantavirus infection. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Antiviral Drug Screening. (n.d.). Virology Research Services. Retrieved from [Link]

  • Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023, February 16). MDPI. Retrieved from [Link]

  • Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. (n.d.). ACS Publications. Retrieved from [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. (2021, January 21). Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]

  • Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. (2021, May 18). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Uracil. (n.d.). Wikipedia. Retrieved from [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). National Institutes of Health (NIH). Retrieved from [Link]

  • Anti-Human Immunodeficiency Virus Type 1 Activity of Novel 6-Substituted 1-Benzyl-3-(3,5-Dimethylbenzyl)Uracil Derivatives. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. (n.d.). PubMed. Retrieved from [Link]

  • Supporting Information for manuscript. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 5-amino-6-methyluracil is a promising pyrimidine antioxidant. (n.d.). PubMed. Retrieved from [Link]

  • 6-AMINO-1-METHYLURACIL Safety Data Sheet. (2011, February 24). Georganics. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-phase protocol for the preclinical evaluation of 6-Amino-5-propylamino-1-methyluracil , a synthetic uracil derivative with potential therapeutic applications in oncology.[1] Uracil and its derivatives are foundational to nucleic acid metabolism, and synthetic analogs have been a cornerstone of cancer chemotherapy for decades, often acting as antimetabolites or inhibitors of key cellular enzymes.[2][3] This guide is designed for researchers in cancer biology and drug development, offering a strategic workflow from initial in vitro cytotoxicity screening to mechanistic assays and a framework for subsequent in vivo validation. The protocols herein emphasize scientific rigor, reproducibility, and a clear rationale for each experimental step, ensuring the generation of robust and interpretable data.

Introduction: Rationale and Strategic Workflow

The pyrimidine analog 6-aminouracil serves as a versatile scaffold for synthesizing novel heterocyclic compounds with a wide range of pharmacological activities, including anticancer effects.[2][4] Modifications to the uracil ring, such as the addition of amino and alkylamino groups, can significantly alter the molecule's interaction with biological targets, potentially leading to the inhibition of cell proliferation or the induction of cell death.[3][5] The subject of this protocol, this compound, is one such derivative being investigated for its therapeutic potential.

Evaluating a novel compound's anticancer activity requires a systematic, tiered approach.[6][7] This protocol outlines a logical progression:

  • Phase I: Primary Cytotoxicity Screening. The initial and most critical step is to determine if the compound exhibits cytotoxic or growth-inhibitory effects against a panel of human cancer cell lines. This is quantitatively assessed by determining the half-maximal inhibitory concentration (IC₅₀).

  • Phase II: Mechanistic Investigation. If significant cytotoxicity is observed, subsequent assays are performed to elucidate the underlying mechanism of action. Key questions include whether the compound induces programmed cell death (apoptosis) or disrupts the normal progression of the cell cycle.

  • Phase III: In Vivo Efficacy Assessment. Promising in vitro results provide the justification for advancing the compound to preclinical animal models to evaluate its efficacy and toxicity in a complex biological system.

This document provides detailed, validated protocols for the in vitro phases (I and II) and establishes the conceptual framework for Phase III.

Experimental Overview Diagram

G cluster_0 Phase I: In Vitro Cytotoxicity cluster_1 Phase II: Mechanistic Assays cluster_2 Phase III: In Vivo Validation start Compound: this compound panel Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, PC-3) start->panel mtt MTT Cytotoxicity Assay panel->mtt ic50 Calculate IC50 Values mtt->ic50 decision Potent Activity? (IC50 < 10 µM) ic50->decision apoptosis Apoptosis Assay (Annexin V / PI Staining) decision->apoptosis Yes cellcycle Cell Cycle Analysis (PI Staining) decision->cellcycle Yes end Stop/Redesign Compound decision->end No flow Flow Cytometry Analysis apoptosis->flow cellcycle->flow xenograft Human Tumor Xenograft Model in Immunodeficient Mice flow->xenograft Promising Mechanism efficacy Evaluate Anti-Tumor Efficacy (Tumor Volume, Body Weight) xenograft->efficacy

Caption: High-level workflow for evaluating the anticancer activity of a novel compound.

Compound Preparation and Handling

Scientific integrity begins with the proper handling of the test article.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable sterile solvent, such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium.

  • Vehicle Control: It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells (including untreated controls) and is non-toxic to the cells (typically ≤0.5%).

Phase I Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a robust colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate) to assess the breadth of activity.

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.[11]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a series of 2-fold dilutions of the test compound in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with DMSO) and a "positive control" (a known anticancer drug like Doxorubicin).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.

    • Incubate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background noise.

Data Presentation and Interpretation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Table 1: Example IC₅₀ Data for this compound

Cell LineTissue of OriginIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7Breast AdenocarcinomaExperimental Value0.9 ± 0.1
A549Lung CarcinomaExperimental Value1.3 ± 0.2
PC-3Prostate CarcinomaExperimental Value2.1 ± 0.3
HeLaCervical CancerExperimental Value0.7 ± 0.1

Phase II Protocols: Mechanistic Assays

If the compound demonstrates potent cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to investigate how it kills cancer cells. The two most common mechanisms are apoptosis induction and cell cycle arrest.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.[14]

G X_axis Annexin V-FITC → Y_axis Propidium Iodide (PI) → origin->X_axis origin->Y_axis Q3 Q3 Viable Cells Annexin V (-) PI (-) Q4 Q4 Early Apoptotic Annexin V (+) PI (-) Q2 Q2 Late Apoptotic / Necrotic Annexin V (+) PI (+) Q1 Q1 Necrotic / Debris Annexin V (-) PI (+)

Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.

Step-by-Step Method:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[14][15]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[15]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] Anticancer drugs often cause arrest at specific checkpoints.

Step-by-Step Method:

  • Cell Treatment: Treat cells in 6-well plates with the test compound (IC₅₀ concentration) for a relevant time course (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation:

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 400 µL of cold PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18][19] This step is critical to prevent clumping.

    • Incubate on ice for at least 30 minutes or store at 4°C for up to several weeks.[18][20]

  • Staining:

    • Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and discard the ethanol.[18][19]

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18][19] RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[17][20]

    • Incubate for 15-30 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., plotting PI-Area vs. PI-Width) to exclude doublets and aggregates.[19]

Phase III Framework: In Vivo Efficacy in Xenograft Models

Positive and compelling in vitro data warrants progression to in vivo studies. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and valuable platform for preclinical drug testing.[21][22][23]

Conceptual Protocol:
  • Model Establishment: Human cancer cells (e.g., A549) that were sensitive to the compound in vitro are injected subcutaneously into the flank of immunodeficient mice (e.g., Nude or SCID).[23]

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into groups (e.g., vehicle control, test compound at different doses, positive control). The compound is administered via a clinically relevant route (e.g., intraperitoneal, oral).

  • Efficacy Monitoring:

    • Tumor Volume: Measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitored as an indicator of systemic toxicity.

    • Survival: The study endpoint can be a specific tumor volume or a defined time point.

  • Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI). The data is analyzed to determine if the compound significantly slows tumor growth compared to the vehicle control.

Note: All animal studies must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC).

References

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 259–263. [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Lo Russo, G., et al. (2021). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 11, 749559. [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]

  • Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497-502. [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. Retrieved from [Link]

  • Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497-502. [Link]

  • Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497-502. [Link]

  • Aranđelović, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]

  • El-Mekabaty, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

  • Google Patents. (1975). US3923807A - 6-Aminouracil derivatives.
  • Radini, I. A. M. (n.d.). A Multi-Component Reaction to 6-Aminothiouracils: Synthesis, Mechanistic Study and Antitumor Activity. Longdom Publishing. [Link]

  • Wujec, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12988. [Link]

  • El-Mekabaty, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Fasano, R., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(23), 7337. [Link]

  • ResearchGate. (2025). Antiangiogenic and Antitumor Activity of 6-(2-Aminoethyl)Amino-5-Chlorouracil, a Novel Small-Molecule Inhibitor of Thymidine Phosphorylase, in Combination with the Vascular Endothelial Growth Factor-Trap. Retrieved from [Link]

Sources

The Pivotal Intermediate: A Guide to 6-Amino-5-propylamino-1-methyluracil in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast landscape of heterocyclic compounds, substituted uracils represent a privileged scaffold, forming the core of numerous biologically active molecules. This document provides an in-depth technical guide on 6-amino-5-propylamino-1-methyluracil , a versatile intermediate with significant potential in the synthesis of targeted therapeutics, particularly in the realm of diuretics.

This guide is structured to provide not just procedural steps, but a comprehensive understanding of the chemical logic, practical considerations, and broader applications of this key building block. We will delve into its synthesis, physicochemical properties, and its application in the conceptual synthesis of a diuretic agent, grounded in established chemical principles and supported by authoritative references.

Physicochemical Profile of the Intermediate

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use. The characteristics of this compound are summarized below, providing crucial data for reaction planning, purification, and characterization.

PropertyValueSource(s)
CAS Number 125092-42-4[CymitQuimica][1]
Molecular Formula C₈H₁₄N₄O₂[CymitQuimica][1]
Molecular Weight 198.22 g/mol [CymitQuimica][1]
Appearance Expected to be a solid, typical of similar uracil derivatives.
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water.
Chemical Structure A uracil ring substituted with a methyl group at N1, an amino group at C6, and a propylamino group at C5.[CymitQuimica][1]

Synthesis of this compound: A Multi-Step Protocol

The synthesis of this compound can be strategically designed from commercially available starting materials. The following protocol is a scientifically robust pathway, amalgamating established synthetic transformations of uracil and its derivatives.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Chloro-1-methyluracil cluster_1 Step 2: Nitration cluster_2 Step 3: Amination cluster_3 Step 4: Reduction A 1-Methyluracil C 6-Chloro-1-methyluracil A->C Chlorination B Phosphorus Oxychloride (POCl3) E 6-Chloro-1-methyl-5-nitrouracil C->E Nitration D Nitric Acid / Sulfuric Acid G 1-Methyl-5-nitro-6-(propylamino)uracil E->G Nucleophilic Substitution F Propylamine I This compound G->I Reduction H Sodium Dithionite (Na2S2O4)

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Chloro-1-methyluracil from 1-Methyluracil

Rationale: The initial step involves the conversion of the hydroxyl group at the 6-position of 1-methyluracil into a good leaving group, a chloride, to facilitate subsequent nucleophilic substitution. Phosphorus oxychloride is a standard and effective reagent for this transformation.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyluracil (1 eq.) in phosphorus oxychloride (5-10 eq.).

  • Reaction Conditions: Gently reflux the mixture for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-Chloro-1-methyl-5-nitrouracil

Rationale: Introduction of a nitro group at the 5-position is a crucial step. This is achieved through electrophilic nitration. The nitro group can then be reduced to an amino group in a later step.

  • Reaction Setup: To a stirred solution of 6-chloro-1-methyluracil (1 eq.) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallization from an appropriate solvent will yield the pure product.

Step 3: Synthesis of 1-Methyl-5-nitro-6-(propylamino)uracil

Rationale: The chlorine atom at the 6-position is displaced by propylamine via a nucleophilic aromatic substitution reaction.

  • Reaction Setup: Dissolve 6-chloro-1-methyl-5-nitrouracil (1 eq.) in a suitable solvent such as ethanol. Add propylamine (1.5-2 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC.

  • Work-up: Remove the solvent under reduced pressure. The residue can be triturated with water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Step 4: Synthesis of this compound

Rationale: The final step is the reduction of the nitro group to an amino group. Sodium dithionite is a mild and effective reducing agent for this transformation.

  • Reaction Setup: Suspend 1-methyl-5-nitro-6-(propylamino)uracil (1 eq.) in a mixture of water and a co-solvent like ethanol or methanol.

  • Reaction Conditions: Heat the suspension to 70-80 °C and add a solution of sodium dithionite (3-4 eq.) in water portion-wise. The disappearance of the color of the nitro compound indicates the progress of the reaction.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Application in the Synthesis of a Diuretic Analogue

The 5,6-diaminouracil core of the title intermediate is a key pharmacophore in a class of diuretics known as potassium-sparing diuretics. These agents act on the distal tubules and collecting ducts of the nephron to inhibit sodium reabsorption and potassium excretion. A well-known example of a diuretic containing a similar diaminopyrimidine structure is Amiloride.

The following protocol outlines a conceptual synthesis of a diuretic analogue from this compound, demonstrating its utility as a drug intermediate.

Diagram of Diuretic Analogue Synthesis

Diuretic_Synthesis cluster_0 Intermediate cluster_1 Reagent cluster_2 Product A 6-Amino-5-propylamino- 1-methyluracil C Potassium-Sparing Diuretic Analogue A->C Cyclocondensation B Guanidine derivative (e.g., from S-methylisothiourea) B->C

Caption: Conceptual synthesis of a diuretic from the intermediate.

Protocol for Diuretic Analogue Synthesis

Rationale: The synthesis of many pteridine and pyrimido[4,5-b]pyrazine-based diuretics involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent. In this conceptual synthesis, the 5,6-diaminouracil intermediate can be reacted with a guanidine-containing synthon to form a fused pyrimidine ring system, a common core in many diuretic drugs.[4][5]

  • Reaction Setup: In a suitable solvent, such as ethanol or dimethylformamide (DMF), dissolve this compound (1 eq.).

  • Reagent Addition: Add a guanidine derivative (e.g., generated in situ from S-methylisothiourea sulfate and an amine) or a related cyclizing agent (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be dissolved in a minimal amount of a suitable solvent and precipitated by the addition of a non-solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure diuretic analogue.

This synthetic strategy highlights the value of this compound as a precursor to complex heterocyclic systems with potential therapeutic applications. The presence of the amino groups at positions 5 and 6 allows for a variety of cyclization reactions to build diverse molecular scaffolds.

Conclusion

This compound is a strategically important intermediate in synthetic organic and medicinal chemistry. Its synthesis, while multi-step, relies on well-established and reliable chemical transformations. The resulting 5,6-diaminouracil scaffold provides a versatile platform for the construction of a wide range of heterocyclic compounds, including potent diuretic agents. The detailed protocols and the underlying chemical principles presented in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development endeavors.

References

  • Mustafa, A. A., Alhaider, A. A., & Hijazi, A. A. (1989). Study on the renal and cardiovascular activities of aminouracil derivatives. Pharmaceutical Research, 6(5), 394–398. [Link]

  • Preparation and diuretic properties of novel amiloride analogues. Archiv der Pharmazie, 325(12), 761-767. (1992). [Link]

  • Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & Medicinal Chemistry Letters, 21(17), 5032-5035. (2011). [Link]

  • Matthews, H., et al. (2012). Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase-Type Plasminogen Activator (uPA). Semantic Scholar. [Link]

  • Kovalenko, S., et al. (2014). Dependency of Acute Toxicity and Diuretic Activity upon the Chemical Structure in A 7-Substituted 8-Amino-3-Methylxanthines Row. ResearchGate. [Link]

  • Matthews, H., et al. (2012). ChemInform Abstract: Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase-Type Plasminogen Activator (uPA). ResearchGate. [Link]

  • Donleavy, J. J., & Kise, M. A. 6-METHYLURACIL. Organic Syntheses, 17, 63. [Link]

  • CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google P
  • CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google P
  • Filo. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). [Link]

  • Papesch, V., & Schroeder, E. F. (1951). Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. Diuretic Activity. The Journal of Organic Chemistry, 16(12), 1879-1890. [Link]

  • Then, R. L. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy, 5(6), 361-368. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1). (2021). [Link]

  • Ukrnet, D., et al. (2018). The Study of the Structure—Diuretic Activity Relationship in a Series of New N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides. Molecules, 23(9), 2193. [Link]

  • Al-Anazi, M., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 23. [Link]

  • Shi, D., et al. (2012). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E, 68(Pt 1), o143. [Link]

  • ChemRxiv. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 93. [Link]

  • ResearchGate. (2010). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Organic & Medicinal Chem IJ, 11(2). [Link]

  • Broughton, B. J., et al. (2006). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Journal of Medicinal Chemistry, 49(26), 7844-7855. [Link]

  • Ali, M. M., et al. (2020). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 5(45), 29339-29351. [Link]

  • SIELC Technologies. 6-Amino-1-methyl-5-nitrosouracil. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(10), 2305. [Link]

Sources

Application Notes and Protocols for the Development of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic development of novel derivatives of 6-amino-5-propylamino-1-methyluracil, a promising scaffold for therapeutic agent discovery. Moving beyond a simple recitation of steps, this document provides in-depth technical protocols grounded in the principles of medicinal chemistry and organic synthesis. We will explore the rationale behind synthetic choices, methods for structural characterization, and the strategic design of derivatives with potential applications in oncology and beyond. The protocols are designed to be self-validating, with an emphasis on reproducibility and clear interpretation of results. All key claims and methodologies are supported by citations to authoritative scientific literature.

Introduction: The Rationale for Derivatizing this compound

The uracil scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in antiviral and anticancer applications.[1] The specific substitution pattern of this compound presents a unique opportunity for generating diverse chemical libraries with a high potential for biological activity. The presence of two distinct amino functionalities—a primary amine at the 6-position and a secondary propylamino group at the 5-position—offers multiple points for chemical modification. This dual reactivity, coupled with the inherent drug-like properties of the pyrimidine core, makes this molecule an attractive starting point for lead optimization campaigns.

Derivatives of 5- and 6-aminouracils have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] For instance, 5-cinnamoyl-6-aminouracil derivatives have been investigated as potential anticancer agents due to their ability to interact with DNA.[4] Furthermore, substituted aminopyrimidines are core components of numerous kinase inhibitors, a class of targeted cancer therapeutics.[5][6] The strategic derivatization of this compound allows for the systematic exploration of the chemical space around this privileged scaffold, with the goal of identifying novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.

This guide will focus on derivatization strategies targeting the 6-amino and 5-propylamino groups, including N-acylation, N-sulfonylation, and the formation of urea and thiourea analogs. Each section will provide detailed, step-by-step protocols, along with the underlying chemical principles and expected outcomes.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically directed to selectively modify either the 6-amino or the 5-propylamino group. The relative nucleophilicity of these two groups is a key determinant of reactivity. Generally, the primary 6-amino group is more nucleophilic and less sterically hindered than the secondary 5-propylamino group, suggesting that reactions with electrophiles under neutral or basic conditions may favor derivatization at the 6-position. However, the specific reaction conditions, including the choice of solvent, base, and electrophile, can be modulated to influence the regioselectivity of the reaction.

dot

Caption: Strategic derivatization pathways for this compound.

Experimental Protocols

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm). Purification of products should be performed by flash column chromatography on silica gel. Structural characterization of all synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1: Selective N-Acylation of the 6-Amino Group

The higher nucleophilicity of the primary 6-amino group allows for its selective acylation under carefully controlled conditions. This protocol utilizes a standard acylation procedure with an acyl chloride in the presence of a non-nucleophilic base.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 mmol) dropwise over a period of 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:methanol, 95:5).

  • Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired 6-acylamino derivative.

Derivative Type Acylating Agent Expected Product Rationale for Synthesis
Aliphatic AmideAcetyl chloride6-Acetamido-5-propylamino-1-methyluracilProbing the effect of small alkyl substituents on activity.
Aromatic AmideBenzoyl chloride6-Benzamido-5-propylamino-1-methyluracilIntroducing aromatic moieties for potential π-stacking interactions.
Heterocyclic AmideThiophene-2-carbonyl chloride6-(Thiophene-2-carboxamido)-5-propylamino-1-methyluracilExploring the impact of heterocyclic rings on biological targets.
Protocol 2: N-Sulfonylation of the 6-Amino Group

Sulfonamide derivatives are prevalent in a wide range of therapeutic agents. This protocol describes the synthesis of 6-sulfonylamino derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under an inert atmosphere.

  • Sulfonylation: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes. Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with cold water and dry under vacuum. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography.

Derivative Type Sulfonylating Agent Expected Product Rationale for Synthesis
Aryl SulfonamideBenzenesulfonyl chloride6-(Phenylsulfonylamino)-5-propylamino-1-methyluracilInvestigating the influence of aromatic sulfonamides on activity.
Alkyl SulfonamideMethanesulfonyl chloride6-(Methylsulfonylamino)-5-propylamino-1-methyluracilEvaluating the effect of small, polar alkylsulfonyl groups.
Protocol 3: Synthesis of 6-Ureido and 6-Thiourea Derivatives

Urea and thiourea moieties can act as hydrogen bond donors and acceptors, often leading to improved interactions with biological targets.

Step-by-Step Methodology:

  • Dissolution: Suspend this compound (1.0 mmol) in anhydrous acetonitrile (15 mL) in a round-bottom flask.

  • Reagent Addition: Add the desired isocyanate or isothiocyanate (1.1 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired 6-ureido or 6-thiourea derivative.

Derivative Type Reagent Expected Product Rationale for Synthesis
Aryl UreaPhenyl isocyanate1-(1-Methyl-2,4-dioxo-5-(propylamino)-1,2,3,4-tetrahydropyrimidin-6-yl)-3-phenylureaExploring the potential for extended hydrogen bonding networks.
Alkyl ThioureaEthyl isothiocyanate1-Ethyl-3-(1-methyl-2,4-dioxo-5-(propylamino)-1,2,3,4-tetrahydropyrimidin-6-yl)thioureaInvestigating the impact of the thiocarbonyl group on biological activity.

Characterization of Derivatives

Thorough characterization of all newly synthesized compounds is essential to confirm their identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The disappearance of the 6-NH₂ proton signal and the appearance of a new amide, sulfonamide, or urea/thiourea NH proton signal in the ¹H NMR spectrum are indicative of successful derivatization at the 6-position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized derivatives.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the appearance of a new carbonyl stretch for amide derivatives.

Potential Applications and Biological Evaluation

The derivatives synthesized from this compound have potential applications in several therapeutic areas, with a primary focus on oncology.

dot

Caption: Workflow for the biological evaluation of synthesized derivatives.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity.[7] The synthesized compounds should be screened against a panel of human cancer cell lines to assess their antiproliferative effects. Standard assays such as the MTT or SRB assay can be employed for this purpose.[2][8]

Kinase Inhibition

The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[5][6] Derivatives that show significant antiproliferative activity should be further evaluated for their ability to inhibit specific kinases that are known to be dysregulated in cancer. This can be achieved through in vitro kinase activity assays.

Structure-Activity Relationship (SAR) Studies

A systematic analysis of the biological data obtained for the synthesized library of derivatives will allow for the elucidation of structure-activity relationships (SAR).[4][9] This information is critical for guiding the design of subsequent generations of compounds with improved potency and selectivity. Key aspects to consider include the nature of the substituent (aliphatic vs. aromatic, electron-donating vs. electron-withdrawing), the length and flexibility of linkers, and the hydrogen bonding capacity of the introduced moieties.

Conclusion

This guide provides a comprehensive framework for the development of novel derivatives of this compound. The detailed protocols and strategic considerations outlined herein are intended to empower researchers to efficiently synthesize and evaluate new chemical entities with therapeutic potential. By combining rational design, robust synthetic methodologies, and thorough biological evaluation, the exploration of this promising scaffold can lead to the discovery of novel drug candidates.

References

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. [Link]

  • 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. (1985). Journal of Medicinal Chemistry. [Link]

  • Development of Urea and Thiourea Kynurenamine Derivatives: Synthesis, Molecular Modeling, and Biological Evaluation as Nitric Oxide Synthase Inhibitors. (2025). ResearchGate. [Link]

  • Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III. (1984). Journal of Medicinal Chemistry. [Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. (2017). Scientific Research Publishing. [Link]

  • Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil. (2012). PubMed. [Link]

  • Synthesis and anticancer activity of 5-diethylaminomethyl derivatives and nitrogen mustards of uracil and 2-thiouracils. (1982). PubMed. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (2009). CONICET. [Link]

  • Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions. (2022). PubMed. [Link]

  • Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. (2014). PubMed Central. [Link]

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). ACS Omega. [Link]

  • Biological evaluation of some new N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives as potential antimicrobial and anticancer agents. (2016). PubMed. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2017). PubMed. [Link]

  • Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. (2003). PubMed. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2017). National Institutes of Health. [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. (2014). ResearchGate. [Link]

Sources

Application Note: 6-Amino-5-propylamino-1-methyluracil as a Novel Investigational Inhibitor of NADPH Oxidase Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 6-amino-5-propylamino-1-methyluracil, a novel uracil derivative, for in vitro enzyme inhibition studies targeting the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (NOX) family of enzymes. While the inhibitory potential of this specific compound is investigational, related 6-substituted uracil analogs have demonstrated activity against various enzymes. This application note outlines protocols for evaluating its potential as a NOX inhibitor, focusing on cell-free and cell-based assays to determine inhibitory potency and preliminary mechanism of action.

Introduction to NADPH Oxidase and the Rationale for Inhibition

The NADPH oxidase (NOX) family of enzymes are membrane-bound proteins whose primary function is the generation of reactive oxygen species (ROS), specifically superoxide (O₂⁻) and hydrogen peroxide (H₂O₂)[1][2]. These enzymes transfer electrons from NADPH to molecular oxygen, playing a crucial role in a variety of physiological processes, including host defense, cellular signaling, and regulation of gene expression[3]. The human NOX family comprises seven isoforms (NOX1-5 and DUOX1-2), each with distinct tissue distribution, activation mechanisms, and regulatory subunits[3].

Dysregulation and over-activation of NOX enzymes lead to excessive ROS production, contributing to oxidative stress, a key factor in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, inflammation, and cancer[3][4]. Consequently, the development of specific NOX inhibitors is a significant therapeutic strategy[5]. Uracil derivatives have emerged as a versatile class of compounds with a broad range of biological activities, including enzyme inhibition. This application note explores the potential of this compound as a novel scaffold for the development of NOX inhibitors.

Mechanism of NADPH Oxidase-Mediated ROS Production

The catalytic core of NOX enzymes consists of a transmembrane domain containing two heme groups and a C-terminal cytosolic dehydrogenase domain that binds FAD and NADPH[6]. The activation of most NOX isoforms, such as NOX2, requires the assembly of a multi-protein complex, including cytosolic regulatory subunits like p47phox, p67phox, p40phox, and the small GTPase Rac[7]. Upon stimulation, these subunits translocate to the membrane and associate with the catalytic subunit (e.g., NOX2), initiating the electron flow from NADPH to oxygen to produce superoxide[7]. Other isoforms, like NOX5, are directly activated by intracellular calcium levels[3].

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Simplified workflow of NOX2 activation and superoxide production."

PART 1: Cell-Free NADPH Oxidase Inhibition Assays

Cell-free assays are crucial for determining the direct interaction of an inhibitor with the enzyme complex, independent of cellular uptake and metabolism[8]. These systems typically consist of membrane fractions containing the NOX enzyme and cytosolic components required for its activation[9].

Superoxide Detection: Cytochrome c Reduction Assay

This spectrophotometric assay measures the superoxide-dependent reduction of cytochrome c.

Principle: Superoxide anion (O₂⁻) reduces the oxidized form of cytochrome c (Fe³⁺) to its reduced form (Fe²⁺), which can be monitored by the increase in absorbance at 550 nm[10]. The specificity is confirmed by the inhibition of the signal with superoxide dismutase (SOD).

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 65 mM sodium phosphate buffer, pH 7.0, containing 1 mM EGTA and 1 mM MgCl₂.

    • Cytochrome c Solution: 200 µM in Assay Buffer.

    • NADPH Solution: 2 mM in Assay Buffer.

    • Membrane and Cytosol Fractions: Prepare from differentiated cells (e.g., dHL-60) or use a commercially available kit.

    • This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in Assay Buffer.

    • SOD Solution (Control): 300 U/mL in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of membrane/cytosol mixture.

      • 20 µL of Cytochrome c Solution.

      • 10 µL of inhibitor solution (or vehicle control).

      • 10 µL of SOD solution (for control wells).

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of NADPH Solution.

    • Immediately measure the absorbance at 550 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (ΔAbs/min).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Hydrogen Peroxide Detection: Amplex® Red Assay

This fluorometric assay detects H₂O₂, the dismutation product of superoxide.

Principle: In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin, which is measured at an excitation of ~571 nm and emission of ~585 nm[11][12].

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

    • Amplex® Red/HRP Working Solution: Prepare a 2X working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in Assay Buffer. Protect from light.

    • NADPH Solution: 2 mM in Assay Buffer.

    • Enzyme Source: Purified NOX enzyme or membrane fractions.

    • This compound: Prepare as described above.

    • Catalase Solution (Control): 2000 U/mL in Assay Buffer.

  • Assay Procedure (96-well black plate):

    • To each well, add:

      • 25 µL of enzyme source.

      • 25 µL of inhibitor solution (or vehicle control).

      • 25 µL of NADPH solution.

    • Incubate for 10 minutes at 37°C.

    • Add 25 µL of Amplex® Red/HRP Working Solution.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Measure fluorescence at Ex/Em = 571/585 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General workflow for cell-free enzyme inhibition assays."

PART 2: Cell-Based NADPH Oxidase Inhibition Assays

Cell-based assays provide insights into the inhibitor's efficacy in a more physiological context, considering cell permeability and potential off-target effects. Differentiated human promyelocytic leukemia cells (e.g., dHL-60) are a common model for studying NOX2 activity.

Cellular Superoxide Production: Lucigenin-Based Chemiluminescence Assay

Principle: Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide. This assay is highly sensitive for detecting extracellular and intracellular superoxide production[13].

Protocol:

  • Cell Culture and Differentiation:

    • Culture HL-60 cells and differentiate them into a neutrophil-like phenotype using dimethyl sulfoxide (DMSO) or retinoic acid.

  • Assay Procedure (96-well white plate):

    • Harvest and resuspend differentiated HL-60 cells in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺) to a density of 1 x 10⁶ cells/mL.

    • Add 100 µL of cell suspension to each well.

    • Add 20 µL of this compound at various concentrations and incubate for 30 minutes at 37°C.

    • Add 20 µL of Lucigenin (final concentration 5 µM).

    • Add a NOX activator, such as Phorbol 12-myristate 13-acetate (PMA; final concentration 100 nM).

    • Immediately measure chemiluminescence in kinetic mode for 30-60 minutes using a plate reader.

  • Data Analysis:

    • Determine the peak chemiluminescence or the area under the curve.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

PART 3: Data Interpretation and Further Studies

Quantitative Data Summary
Assay TypeTargetMeasurementTypical IC₅₀ Range (Known Inhibitors)
Cytochrome c ReductionSuperoxide (O₂⁻)Absorbance (550 nm)1-50 µM
Amplex® RedHydrogen Peroxide (H₂O₂)Fluorescence (Ex/Em 571/585 nm)1-50 µM
Lucigenin ChemiluminescenceSuperoxide (O₂⁻)Luminescence0.5-20 µM

Note: The IC₅₀ values are illustrative and depend on the specific inhibitor and assay conditions.

Mechanism of Inhibition Studies

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies should be performed. This involves measuring the initial reaction rates at various concentrations of the substrate (NADPH) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Selectivity Profiling

To assess the selectivity of this compound, it should be tested against other ROS-generating enzymes, such as xanthine oxidase, and other flavoproteins[14].

Conclusion

This application note provides a framework for the initial investigation of this compound as a potential inhibitor of NADPH oxidase. The described protocols for cell-free and cell-based assays will enable the determination of its inhibitory potency and provide a foundation for more in-depth mechanistic studies. Such investigations are pivotal in the discovery of novel therapeutic agents for oxidative stress-related diseases.

References

  • Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit. (n.d.). Al-Faiha For Laboratory & Scientific Supplies Co. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2018). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Free Radical Biology and Medicine, 120, 1-12. Retrieved from [Link]

  • Minkenberg, I., & Ferber, E. (1984). Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes. Journal of Immunological Methods, 71(1), 61-67. Retrieved from [Link]

  • Mattevi, A., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Redox Biology, 32, 101466. Retrieved from [Link]

  • Mattevi, A., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Redox Biology, 32, 101466. Retrieved from [Link]

  • Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406-427. Retrieved from [Link]

  • Li, Y., & Trush, M. A. (1998). Chemiluminescent Detection of Oxidants in Vascular Tissue. Circulation Research, 82(9), 923-929. Retrieved from [Link]

  • Thermo Scientific. (n.d.). (A22188) Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit. Retrieved from [Link]

  • A-M, A., et al. (2012). A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis. Clinica Chimica Acta, 413(5-6), 569-574. Retrieved from [Link]

  • Chinta, R., et al. (2019). Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Journal of Visualized Experiments, (153). Retrieved from [Link]

  • Mattevi, A., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Redox Biology, 32, 101466. Retrieved from [Link]

  • Zielonka, J., et al. (2017). High-Throughput Screening of NOX Inhibitors. Methods in Molecular Biology, 1527, 225-241. Retrieved from [Link]

  • Zielonka, J., et al. (2016). High-Throughput Assays for Superoxide and Hydrogen Peroxide: Design of a Screening Workflow to Identify Inhibitors of NADPH Oxidases. Journal of Biological Chemistry, 291(22), 11663-11677. Retrieved from [Link]

  • ResearchGate. (n.d.). Lucigenin enhanced chemiluminescence and Western blot assay for... | Download Scientific Diagram. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Table 1, Overview of PubChem assays for NOX1 inhibitor project. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Pick, E. (2014). Cell-Free NADPH Oxidase Activation Assays: “In Vitro Veritas”. Methods in Molecular Biology, 1124, 461-515. Retrieved from [Link]

  • Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406-427. Retrieved from [Link]

  • Pick, E. (2014). Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. Methods in Molecular Biology, 1124, 461-515. Retrieved from [Link]

  • Magnani, F., et al. (2017). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Antioxidants & Redox Signaling, 27(18), 1505-1547. Retrieved from [Link]

  • Jaquet, V., et al. (2012). NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS. Cellular and Molecular Life Sciences, 69(14), 2315-2325. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytochrome c reduction assay for the measurement of extracellular... | Download Scientific Diagram. Retrieved from [Link]

  • Magnani, F., et al. (2017). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1044-1046. Retrieved from [Link]

  • Pick, E. (2014). Cell-Free NADPH Oxidase Activation Assays: “In Vitro Veritas”. Methods in Molecular Biology, 1124, 461-515. Retrieved from [Link]

  • Zielonka, J., et al. (2023). Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents. International Journal of Molecular Sciences, 24(17), 13111. Retrieved from [Link]

  • Pick, E. (2014). Cell-Free NADPH Oxidase Activation Assays: "in vitro veritas". Methods in Molecular Biology, 1124, 461-515. Retrieved from [Link]

  • Pick, E. (2020). Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. Methods in Molecular Biology, 2087, 303-351. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-5-propylamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-amino-5-propylamino-1-methyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this multi-step synthesis, ensuring a higher yield and purity of your target compound.[1]

Introduction to the Synthetic Pathway

The synthesis of this compound is typically approached through a three-step sequence starting from 6-amino-1-methyluracil. This pathway involves:

  • Nitrosation: Introduction of a nitroso group at the C5 position of 6-amino-1-methyluracil.

  • Reduction: Reduction of the 5-nitroso group to an amino group, yielding 5,6-diamino-1-methyluracil.

  • Reductive Amination: Selective introduction of the propyl group at the 5-amino position via reductive amination with propanal.

This guide will address common problems and provide solutions for each of these critical steps.

Visualizing the Synthesis Workflow

Synthesis_of_this compound Start 6-Amino-1-methyluracil Step1 Step 1: Nitrosation (NaNO2, Acetic Acid) Start->Step1 Intermediate1 6-Amino-1-methyl-5-nitrosouracil Step1->Intermediate1 Step2 Step 2: Reduction (e.g., Na2S2O4 or H2/Pd-C) Intermediate1->Step2 Intermediate2 5,6-Diamino-1-methyluracil Step2->Intermediate2 Step3 Step 3: Reductive Amination (Propanal, NaBH3CN or NaBH(OAc)3) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic pathway for this compound.

Troubleshooting Guide

Step 1: Nitrosation of 6-Amino-1-methyluracil

Objective: To synthesize 6-amino-1-methyl-5-nitrosouracil.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Nitroso Intermediate 1. Improper pH: The formation of the active nitrosating agent, nitrous acid, is pH-dependent.[1] 2. Temperature Too High: Nitrous acid is unstable and decomposes at higher temperatures. 3. Degraded Sodium Nitrite: Old or improperly stored sodium nitrite may have reduced potency.1. Ensure the reaction medium is acidic. The use of a weak acid like acetic acid is recommended to maintain the optimal pH for nitrosation.[1] 2. Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath.[2] 3. Use a fresh, high-quality source of sodium nitrite.
Formation of a Thick, Unstirrable Slurry The nitroso-uracil intermediate is often a brightly colored precipitate that can rapidly crash out of solution, hindering effective mixing.[3]1. Use a robust overhead mechanical stirrer. 2. Add the sodium nitrite solution slowly and in a controlled manner to manage the rate of precipitation.[1] 3. Increase the initial solvent volume to maintain a more mobile slurry.[1]
Discolored Product (Brownish instead of Reddish-Pink) 1. Side Reactions: Over-nitrosation or other side reactions due to poor temperature or stoichiometric control.[1] 2. Impure Starting Material: Impurities in the 6-amino-1-methyluracil can lead to colored byproducts.1. Maintain strict control over the reaction temperature and the stoichiometry of the reagents. 2. Ensure the purity of the starting material. 3. Thoroughly wash the filtered product with cold water to remove soluble impurities.[1]
Step 2: Reduction of 6-Amino-1-methyl-5-nitrosouracil

Objective: To synthesize 5,6-diamino-1-methyluracil.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Insufficient Reducing Agent: The amount of reducing agent (e.g., sodium dithionite) may be insufficient due to degradation or underestimation of the required amount.[3] 2. Low Reaction Temperature: The reduction may be sluggish at lower temperatures.1. Add the reducing agent portion-wise until the characteristic color of the nitroso compound disappears. A slight excess can be added to ensure complete conversion.[2][3] 2. The reaction is often carried out at an elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate.
Product is a Bisulfite Adduct (when using sodium dithionite) Sodium dithionite can sometimes form a stable bisulfite adduct with the diamino product.The crude product can be purified by conversion to its hydrochloride salt by treatment with concentrated hydrochloric acid.[3]
Product Darkens Upon Standing The 5,6-diamino-uracil intermediate can be sensitive to air oxidation, leading to the formation of colored impurities.1. Work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup. 2. Use the product immediately in the next step or store it under an inert atmosphere.
Alternative Reduction Method Chemical reducing agents can sometimes lead to impurities that are difficult to remove.Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent is a cleaner alternative that can provide a high-purity product.[4]
Step 3: Reductive Amination to this compound

Objective: To selectively introduce a propyl group at the 5-amino position.

Reductive_Amination_vs_Side_Reaction cluster_main Desired Reductive Amination cluster_side Potential Side Reaction: Over-Alkylation Intermediate2 5,6-Diamino-1-methyluracil Imine Schiff Base Intermediate Intermediate2->Imine + Propanal Propanal Propanal Product This compound Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN) Product_side This compound OverAlkylated Di-propylated Product Product_side->OverAlkylated + Propanal, Reducing Agent

Caption: Desired reductive amination pathway and a potential side reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Final Product 1. Incomplete Imine Formation: The initial condensation between the 5-amino group and propanal may not go to completion.[3] 2. Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the reaction conditions.1. The reaction can be carried out in a suitable solvent like methanol or ethanol, sometimes with a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[5] 2. Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[3][6]
Formation of a Mixture of Regioisomers (N5 vs. N6 propylation) The 6-amino group could potentially compete with the 5-amino group in reacting with propanal.The 5-amino group is generally more nucleophilic and sterically more accessible, favoring the formation of the desired N5-propylated product. Reductive amination is generally a selective method for this transformation.[7]
Over-Alkylation (Formation of Di-propylated Product) The newly formed secondary amine at the 5-position could react further with propanal to give a di-propylated product.1. Use a stoichiometric amount of propanal (1.0 to 1.2 equivalents).[8] 2. Add the reducing agent along with the aldehyde and amine in a one-pot reaction to reduce the imine as it is formed, minimizing the chance for the secondary amine to react further.[9]
Difficult Purification The product may have similar polarity to the starting material or byproducts, making chromatographic separation challenging.1. After the reaction, perform an aqueous workup to remove the reducing agent and other salts.[5] 2. The product can often be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. In Step 1, nitrous acid is generated in situ, which is a hazardous substance. This step should be performed in a well-ventilated fume hood. In Step 2, if using sodium dithionite, be aware that it can release sulfur dioxide, which is a toxic gas. This step should also be performed in a fume hood. For Step 3, propanal is a flammable and volatile liquid. Sodium cyanoborohydride is toxic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: Can I use a different alkylating agent in Step 3 to synthesize other N5-alkylated derivatives?

A3: Yes, the reductive amination protocol is quite versatile. You can use other aldehydes or ketones to introduce different alkyl groups at the 5-amino position.[3]

Q4: The 5,6-diamino-1-methyluracil intermediate is unstable. How can I handle it?

A4: It is best to use the 5,6-diamino-1-methyluracil immediately after it is prepared and isolated. If storage is necessary, it should be stored under an inert atmosphere (nitrogen or argon) in a refrigerator to minimize degradation.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1-methyl-5-nitrosouracil
  • Suspend 6-amino-1-methyluracil in water in a reaction vessel.

  • Add glacial acetic acid to the suspension.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Collect the resulting reddish-pink precipitate by filtration.

  • Wash the precipitate with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Synthesis of 5,6-Diamino-1-methyluracil
  • Suspend the 6-amino-1-methyl-5-nitrosouracil in water in a reaction vessel.

  • Heat the suspension to 60-70 °C with stirring.

  • Add sodium dithionite (Na2S2O4) portion-wise until the reddish-pink color disappears and a tan or off-white suspension is formed.

  • Add a small excess of sodium dithionite and continue heating for an additional 15-30 minutes.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product thoroughly with cold water to remove inorganic salts.

  • Dry the final product under vacuum.

Protocol 3: Synthesis of this compound via Reductive Amination
  • Dissolve 5,6-diamino-1-methyluracil in methanol in a round-bottom flask.

  • Add 1.1 equivalents of propanal to the solution.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, dissolve 1.5 equivalents of sodium cyanoborohydride (NaBH3CN) in methanol.

  • Slowly add the NaBH3CN solution to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • BenchChem. (2025). Scale-up considerations for the synthesis of "5,6-Diamino-1,3-dimethyluracil".
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sherman, W. R., & Taylor, E. C., Jr. (n.d.). Diaminouracil hydrochloride. Organic Syntheses Procedure.
  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. (n.d.).
  • Reductive Amin
  • Donleavy, J. J., & Kise, M. A. (n.d.). 6-methyluracil. Organic Syntheses Procedure.
  • CymitQuimica. (n.d.). CAS 125092-42-4: this compound.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.).
  • ChemicalBook. (2023, July 14). This compound | 125092-42-4.
  • Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Deriv
  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System †. (2013, February 15). SciSpace.
  • 09.
  • Weinkauff, O. J. (n.d.).
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). NIH.
  • Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Bardagı, A., & Rossi, R. A. (n.d.).
  • 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84). (n.d.). NIH.
  • Reductive Amin
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (n.d.). RSC Advances (RSC Publishing).
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019, February 18). PubMed Central.
  • NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL. (n.d.).
  • Synthesis of the Derivatives of 6-amino-uracil Labelled With 14 C. (n.d.). PubMed.
  • Protonation of 5-aminouracil, 5-amino-1,3,6-trimethyluracil, and 6-aminouracil in aqueous solutions. (n.d.). Russian Journal of Bakhtin Studies.
  • Preparation and purification of 5'-amino-5'-deoxyguanosine-5'-N-phosphoramidate and its initiation properties with T7 RNA polymerase. (2008, March 21). PubMed.

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Amino-5-propylamino-1-methyluracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-amino-5-propylamino-1-methyluracil derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The information is presented in a troubleshooting-focused question-and-answer format to provide direct and actionable solutions to potential experimental hurdles.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is outlined below. This multi-step synthesis involves the initial formation of the uracil core, followed by sequential introduction of the substituents at the N1, C5, and C6 positions.

Synthetic Pathway A 6-Aminouracil B 6-Amino-1-methyluracil A->B  N1-Methylation   C 6-Amino-5-bromo-1-methyluracil B->C  Bromination (C5)   D This compound C->D  Nucleophilic Substitution  (Propylamine)  

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide and FAQs

This section is organized by the key synthetic steps. Each step includes common questions and detailed answers to guide you through potential challenges.

Step 1: N1-Methylation of 6-Aminouracil

The selective methylation at the N1 position is a critical first step. A common challenge is achieving high selectivity for N1 over N3 methylation.

Q1: My N1-methylation of 6-aminouracil is resulting in a mixture of N1- and N3-methylated products, leading to a low yield of the desired 6-amino-1-methyluracil. How can I improve the N1-selectivity?

A1: Achieving regioselective N1-alkylation of uracil derivatives can be challenging due to the presence of two reactive nitrogen atoms (N1 and N3). The following strategies can be employed to enhance N1-selectivity:

  • Choice of Methylating Agent and Base: The combination of the methylating agent and the base plays a crucial role. Using a bulky methylating agent can sterically hinder the more accessible N3 position, favoring N1 methylation. However, for a simple methyl group, this is less effective. A common and effective method is to use a methyl halide (e.g., methyl iodide) or dimethyl sulfate in the presence of a suitable base. The choice of base is critical. A strong base like sodium hydride (NaH) in an aprotic solvent like DMF can deprotonate both N1 and N3, potentially leading to a mixture. Using a milder base like potassium carbonate (K₂CO₃) can sometimes favor N1 alkylation.[1]

  • Protection-Deprotection Strategy: A more robust method involves a protection-deprotection strategy. For instance, you can selectively protect the N3 position. One approach is to use a bulky protecting group that will preferentially react at the less sterically hindered N3 position. Another strategy involves the use of 1,3-dibenzoyluracils, where selective N1-alkylation can be achieved, followed by debenzoylation.[2]

  • Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. Polar aprotic solvents like DMF or DMSO are commonly used. Computational studies have shown that solvent polarity can significantly affect the reactivity of uracil derivatives.[3] Experimenting with different solvents may help optimize the N1/N3 ratio.

Q2: The purification of 6-amino-1-methyluracil from the reaction mixture is difficult. What are the recommended purification techniques?

A2: Purification can indeed be challenging due to the similar polarities of the N1 and N3 isomers.

  • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, recrystallization can be an effective method for purification. Experiment with different solvent systems, such as ethanol, water, or mixtures thereof.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for separating isomers. A gradient elution with a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is often effective. Careful monitoring by TLC is essential to achieve good separation.

  • Characterization: To confirm the identity of your product, you can use spectroscopic methods. 1H NMR spectroscopy is particularly useful for distinguishing between N1 and N3 isomers based on the chemical shifts of the methyl protons and the uracil ring protons.[4]

Step 2: Bromination at the C5 Position

The introduction of a bromine atom at the C5 position activates the ring for subsequent nucleophilic substitution.

Q1: I am experiencing low yields during the bromination of 6-amino-1-methyluracil. What are the critical parameters to control?

A1: The bromination of the electron-rich uracil ring at the C5 position is typically a high-yielding reaction. If you are facing low yields, consider the following:

  • Brominating Agent: A common and effective brominating agent is bromine (Br₂) in a suitable solvent like acetic acid. N-bromosuccinimide (NBS) can also be used as a milder alternative.

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating. Ensure that the starting material is fully dissolved in the solvent before adding the brominating agent. The addition of a base, such as sodium acetate, can help to buffer the reaction mixture and consume the HBr byproduct.[5]

  • Monitoring the Reaction: The reaction progress should be monitored by TLC. Over-bromination or side reactions can occur if the reaction is left for too long or at too high a temperature.

Q2: Are there any common side products to be aware of during the C5-bromination?

A2: While the C5-bromination is generally selective, potential side reactions include:

  • Oxidation: Uracil derivatives can be susceptible to oxidation, especially under harsh conditions.

  • Degradation: Prolonged reaction times or high temperatures can lead to the degradation of the uracil ring.

It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Step 3: Nucleophilic Substitution with Propylamine

This final step introduces the propylamino group at the C5 position.

Q1: The nucleophilic substitution of the C5-bromo group with propylamine is sluggish and gives a low yield of the final product. How can I optimize this reaction?

A1: The nucleophilic aromatic substitution of the bromo group can be challenging. Here are some key parameters to optimize:

  • Solvent and Temperature: A high-boiling polar aprotic solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) is often required to facilitate the reaction. Heating the reaction mixture is typically necessary. The optimal temperature will depend on the specific substrate and solvent, but temperatures in the range of 80-150 °C are common.

  • Base: The reaction is often carried out in the presence of a base to neutralize the HBr that is formed. An excess of propylamine can serve as both the nucleophile and the base. Alternatively, a non-nucleophilic base like potassium carbonate or triethylamine can be added.

  • Catalysis: In some cases, a catalyst may be required to facilitate the substitution. For example, copper-catalyzed amination reactions (Ullmann condensation) are sometimes used for the formation of C-N bonds with aryl halides.

Q2: I am observing the formation of multiple products during the amination step. What are the likely side reactions?

A2: Potential side reactions in this step include:

  • Reaction at other positions: While the C5-bromo group is the most activated site for nucleophilic attack, reaction at other positions on the uracil ring or with the 6-amino group is possible under harsh conditions.

  • Decomposition: The starting material or product may decompose at the high temperatures often required for this reaction.

  • Dialkylation: It is possible for the 6-amino group to also react with another molecule of the bromo-uracil, leading to dimers.

To minimize side products, it is important to carefully control the reaction temperature and time. Using a moderate excess of propylamine can help to drive the reaction towards the desired product.

Q3: How can I effectively purify the final product, this compound?

A3: The purification of the final product can be achieved through several methods:

  • Precipitation and Washing: After the reaction is complete, cooling the reaction mixture and adding a non-solvent (like water or diethyl ether) can often precipitate the product. The crude product can then be collected by filtration and washed with appropriate solvents to remove impurities.

  • Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for obtaining a highly pure product.

  • Column Chromatography: If recrystallization is not effective, flash column chromatography can be used for purification.

The purity of the final product should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

General FAQs

Q: What is the role of the methyl group at the N1 position?

A: The N1-methyl group can have several effects on the properties of the molecule. It can improve solubility in organic solvents compared to the unsubstituted uracil.[6] It also blocks one of the sites for potential side reactions (e.g., N1-alkylation in subsequent steps) and can influence the biological activity of the final compound.

Q: Can I introduce the propylamino group at C5 before N1-methylation?

A: It is possible to alter the order of the synthetic steps. However, introducing the propylamino group first might complicate the subsequent N1-methylation. The amino groups at C5 and C6 could potentially be methylated, leading to a mixture of products. Therefore, the proposed synthetic route with N1-methylation as the first step is generally preferred for better control over the final product.

Q: What are some key safety precautions to take during this synthesis?

A: Standard laboratory safety practices should always be followed. Specifically:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care.

  • Bromine is corrosive and toxic; handle it with appropriate precautions.

  • High-boiling aprotic solvents like DMF and DMSO have specific handling and disposal requirements.

Data Summary Table

The following table provides a summary of typical reaction conditions for the key steps in the synthesis. Note that these are starting points and may require optimization for your specific setup.

StepReagents & SolventsTemperature (°C)Typical Time (h)Key Optimization Parameters
N1-Methylation 6-Aminouracil, CH₃I, K₂CO₃, DMF25-604-12Base, Methylating Agent, Solvent
C5-Bromination 6-Amino-1-methyluracil, Br₂, Acetic Acid, NaOAc25-501-4Brominating Agent, Temperature
Amination 6-Amino-5-bromo-1-methyluracil, Propylamine, DMF80-1206-24Temperature, Solvent, Base

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: N1-Methylation cluster_1 Step 2: C5-Bromination cluster_2 Step 3: Amination A Dissolve 6-Aminouracil in DMF B Add K₂CO₃ A->B C Add CH₃I dropwise B->C D Stir at RT to 60°C C->D E Monitor by TLC D->E F Work-up & Purification (Recrystallization/Chromatography) E->F G Dissolve 6-Amino-1-methyluracil in Acetic Acid H Add NaOAc G->H I Add Br₂ dropwise H->I J Stir at RT I->J K Monitor by TLC J->K L Precipitate & Wash K->L M Suspend 6-Amino-5-bromo-1-methyluracil in DMF N Add Propylamine M->N O Heat to 100°C N->O P Monitor by TLC O->P Q Cool, Precipitate & Purify P->Q

Caption: A typical experimental workflow for the synthesis of this compound.

References

  • Ghotekar, B. K., Ghagare, M. G., Ghotekar, B. K., Magar, N. B., & Jadhav, V. D. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Research Square. [Link][1]

  • Gzella, A., & Wawrzyniak, R. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2221. [Link][7]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Organic and Medicinal Chemistry International Journal, 11(2). [Link][5]

  • Pudlo, M., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85. [Link][4]

  • Shaban, M., & Taha, N. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 5(34), 21677–21686. [Link][3]

  • Yavari, I., & Zare, H. (2005). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. Monatshefte für Chemie / Chemical Monthly, 136(7), 1233–1238. [Link][2]

Sources

Technical Support Center: Crystallization of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-amino-5-propylamino-1-methyluracil. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this active pharmaceutical ingredient (API). As a uracil derivative, this compound presents unique crystallization challenges that require a systematic and well-informed approach to overcome.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound, offering explanations for their underlying causes and providing actionable, step-by-step protocols for their resolution.

Issue 1: No Crystals Are Forming (Solution Remains Clear or Oily)

The failure of crystals to form from a solution is a common yet frustrating issue in crystallization experiments. This phenomenon, often referred to as "oiling out" or the persistence of a supersaturated solution, can be attributed to several factors ranging from insufficient supersaturation to the presence of inhibitory impurities.

Potential Causes and Solutions:

  • Insufficient Supersaturation: Crystallization is a thermodynamically driven process that requires the concentration of the solute to exceed its solubility limit, a state known as supersaturation.[5][6] If the solution is not sufficiently supersaturated, nucleation and subsequent crystal growth will not occur.

    • Protocol for Achieving Supersaturation:

      • Solvent Evaporation: Slowly evaporate the solvent at a controlled temperature to increase the concentration of the API.

      • Cooling Crystallization: If the solubility of the compound is highly temperature-dependent, a controlled cooling profile can induce supersaturation.

      • Anti-Solvent Addition: Introduce a solvent in which the API is poorly soluble (an anti-solvent) to the solution to reduce the overall solubility and induce precipitation.[][8]

  • High Energy Barrier for Nucleation: Even in a supersaturated solution, a significant energy barrier must be overcome for the initial formation of crystal nuclei.

    • Protocol to Induce Nucleation:

      • Seeding: Introduce a small number of pre-existing crystals of this compound to the supersaturated solution. This provides a template for crystal growth, bypassing the initial nucleation barrier.[]

      • Scratching: Gently scratching the inside of the crystallization vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.

      • Sonication: The application of ultrasound can induce nucleation by creating localized areas of high pressure and temperature.

  • Presence of Impurities: Impurities can significantly hinder crystallization by adsorbing to the surface of growing nuclei, thereby inhibiting further growth.[9][10][11][12][13]

    • Protocol for Impurity Removal:

      • Recrystallization: Perform one or more rounds of recrystallization to purify the compound.

      • Chromatography: For persistent impurities, purification by column chromatography may be necessary prior to the final crystallization step.

Issue 2: The Resulting Crystals are Too Small (Fines)

The formation of very small crystals, or "fines," can lead to difficulties in filtration, washing, and drying, and may also impact the final product's flowability and dissolution properties.

Potential Causes and Solutions:

  • High Rate of Nucleation: If nucleation occurs too rapidly, a large number of small crystals will form instead of a smaller number of larger crystals. This is often a result of a very high level of supersaturation.[6]

    • Protocol for Controlling Nucleation:

      • Reduce Supersaturation: Decrease the rate of cooling, solvent evaporation, or anti-solvent addition to maintain a lower level of supersaturation.

      • Controlled Seeding: Introduce a controlled amount of seed crystals at a point of slight supersaturation to promote the growth of existing crystals rather than the formation of new nuclei.

  • Excessive Agitation: High shear mixing can lead to crystal breakage and secondary nucleation, where fragments of existing crystals act as new nuclei, resulting in a smaller particle size.[5][14]

    • Protocol for Optimizing Agitation:

      • Reduce Stirring Speed: Use a lower stirring rate that is sufficient to maintain homogeneity without causing significant crystal attrition.

      • Impeller Design: Employ a low-shear impeller designed for crystallization processes.

Issue 3: The Product is an Amorphous Solid or an Oil

The formation of an amorphous solid or an oil instead of a crystalline product indicates that the molecules have solidified without arranging into an ordered crystal lattice. This can be due to rapid precipitation or the presence of factors that disrupt crystal packing.

Potential Causes and Solutions:

  • Crash Precipitation: A very rapid increase in supersaturation can cause the compound to precipitate out of solution too quickly for an ordered crystal lattice to form.

    • Protocol to Avoid Crash Precipitation:

      • Slow Down the Crystallization Process: Decrease the cooling rate or the rate of anti-solvent addition.

      • Maintain a Lower Supersaturation Level: Operate within the metastable zone, where crystal growth is favored over nucleation.

  • Presence of Formylation or Other Impurities: Certain impurities can disrupt the hydrogen bonding and packing arrangements necessary for the crystallization of uracil derivatives.[2][3]

    • Protocol for Purity Enhancement:

      • Thorough Purification: Ensure the starting material is of high purity. Techniques such as flash chromatography or preparative HPLC may be required.

      • Solvent Selection: Choose a solvent system that disfavors the solubility of impurities.

Issue 4: Inconsistent Crystal Form (Polymorphism)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[5][8][15][16] Uracil derivatives are known to exhibit polymorphism.[15][16]

Potential Causes and Solutions:

  • Thermodynamic vs. Kinetic Control: The formation of a particular polymorph can be under either thermodynamic or kinetic control. A metastable (kinetically favored) form may crystallize first, and then convert to the more stable (thermodynamically favored) form over time.

    • Protocol for Polymorph Screening and Control:

      • Systematic Solvent Screening: Crystallize the compound from a wide range of solvents with varying polarities and hydrogen bonding capabilities.

      • Varying Crystallization Conditions: Investigate the effect of different cooling rates, levels of supersaturation, and agitation on the resulting crystal form.

      • Slurry Experiments: Slurrying the solid in different solvents at various temperatures can facilitate the conversion to the most stable polymorph.

      • Characterization: Utilize techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify and characterize the different polymorphic forms.


// Nodes start [label="Inconsistent Crystal Form\n(Polymorphism)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Thermodynamic vs.\nKinetic Control", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Solvent Effects", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Process Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Polymorph Screening\n(Solvent Screen, Temp, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Controlled Crystallization\n(Seeding, Cooling Profile)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Characterization\n(XRPD, DSC, IR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome [label="Consistent & Desired\nPolymorph", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> {cause1, cause2, cause3}; cause1 -> solution1; cause2 -> solution1; cause3 -> solution2; solution1 -> solution3; solution2 -> solution3; solution3 -> outcome; }

Troubleshooting workflow for polymorphism.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

This compound is a uracil derivative with the chemical formula C₈H₁₄N₄O₂ and a molecular weight of approximately 198.22 g/mol .[1][17] It is typically a white to yellow crystalline powder and has a reported melting point of 220 °C with decomposition.[17][18][19] The presence of amino and propylamino groups suggests the potential for hydrogen bonding, which can influence its solubility and crystal packing.[1]

Q2: What are the best starting solvents for the crystallization of this compound?

Experimental Protocol for Solubility Determination:

  • Add a known mass of this compound to a known volume of the chosen solvent in a sealed vial.

  • Stir the mixture at a constant temperature until equilibrium is reached (no more solid dissolves).

  • Filter the saturated solution and determine the concentration of the dissolved solid using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Repeat this process at different temperatures to construct a solubility curve.

Q3: How can I be sure that I have the desired crystal form?

Visual inspection of crystals is not sufficient to determine the polymorphic form. A combination of analytical techniques is necessary for unambiguous identification:

  • X-ray Powder Diffraction (XRPD): This is the gold standard for identifying crystal forms, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect any phase transitions that may occur upon heating, which are characteristic of different polymorphs.

  • Infrared (IR) and Raman Spectroscopy: These techniques can reveal differences in the vibrational modes of the molecules in different crystal lattices.

Q4: What is the impact of pH on the crystallization of this compound?

The amino groups in this compound can be protonated at acidic pH. This will significantly increase the solubility of the compound in aqueous solutions and will likely prevent crystallization. Therefore, it is generally recommended to perform crystallizations at a pH where the compound is in its neutral form. The exact pH will depend on the pKa of the molecule.


// Nodes start [label="Start:\nCrude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(e.g., Recrystallization, Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; solubility [label="Solubility Screening\n& Solvent Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization [label="Controlled Crystallization\n(Cooling, Anti-solvent, Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolation [label="Isolation & Drying\n(Filtration, Washing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(XRPD, DSC, Purity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Final Crystalline Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> purification; purification -> solubility; solubility -> crystallization; crystallization -> isolation; isolation -> characterization; characterization -> final_product; }

General workflow for crystallization.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₄N₄O₂[1][17]
Molecular Weight198.22 g/mol [1][17]
AppearanceWhite to yellow crystalline powder[17]
Melting Point220 °C (decomposes)[17][18][19]

References

  • Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace.
  • How Do Impurities Affect Crystal Structures? (2025, August 29). Chemistry For Everyone.
  • How the impurities in the solute can affect the induction time during crystallization. (2016, November 18).
  • J Crystal Growth 2022.pdf. (2022, September 16). UCL Discovery.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm (RSC Publishing).
  • 6-Amino-1-methyl-5-(propylamino)uracil. (n.d.). Chem-Impex.
  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. (n.d.). PMC - NIH.
  • POLYMORPHISM OF 6-METHYLURACIL. (1994, January).
  • Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). VxP Pharma.
  • 6-Amino-1-méthyl-5-(propylamino)uracile. (n.d.). Chem-Impex.
  • CAS 125092-42-4: this compound. (n.d.). CymitQuimica.
  • API Crystalliz
  • Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
  • Uracil Derivatives for Halogen-Bonded Cocrystals. (2021, October 1). PMC - NIH.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (n.d.).
  • 6-Amino-1-methyl-5-(propylamino)uracil. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (n.d.). CrystEngComm (RSC Publishing).
  • This compound | 125092-42-4. (2023, July 14). ChemicalBook.

Sources

Navigating the Stability of 6-Amino-5-propylamino-1-methyluracil: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-amino-5-propylamino-1-methyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this uracil derivative. As a molecule of interest in pharmaceutical research, understanding its stability profile is paramount for generating reliable and reproducible data. This document will delve into the factors influencing its stability in various solvents, offer protocols for stability assessment, and provide answers to frequently encountered challenges.

Understanding the Molecule: Structural and Reactivity Insights

This compound belongs to the aminouracil class of compounds, which are known for their biological activity and as versatile synthetic intermediates.[1] The stability of this molecule is intrinsically linked to its structure: a pyrimidine ring substituted with two amino groups, a propylamino group, and a methyl group. The presence of these functional groups dictates its susceptibility to degradation under various conditions. The amino groups, for instance, can be prone to oxidation, while the uracil ring itself can be susceptible to hydrolysis, particularly at non-neutral pH.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by a combination of factors:

  • pH: The uracil ring system and the exocyclic amino groups are susceptible to acid-base catalysis. Extreme pH values can lead to hydrolysis of the pyrimidine ring.

  • Solvent Type: The polarity and protic nature of the solvent can affect stability. Protic solvents may participate in hydrogen bonding and facilitate degradation pathways.

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate the rate of degradation.

  • Light Exposure: Uracil and its derivatives can be susceptible to photodegradation.[3] Exposure to UV or even ambient light over extended periods can lead to the formation of photoproducts.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation, particularly of the electron-rich amino substituents.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in airtight, amber vials to protect from light and air. It is advisable to prepare fresh solutions for critical experiments. If the solvent is volatile, ensure the container is properly sealed to prevent concentration changes over time.

Q3: In which common laboratory solvents is this compound expected to be most and least stable?

A3: While specific data for this exact molecule is limited, we can infer stability based on related compounds like 6-aminouracil. Generally, aprotic solvents of moderate polarity, such as acetonitrile or THF, are likely to provide a more stable environment than protic solvents like methanol or water, especially at neutral pH.[4][5] Highly acidic or basic aqueous solutions are expected to be the least stable environments due to the potential for hydrolysis.

Q4: How can I monitor the degradation of my compound during an experiment?

A4: The most common and effective technique is to use a stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. For more detailed analysis and structural elucidation of degradants, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is highly recommended.[6]

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram Degradation of the compound in the solvent or during sample preparation.1. Prepare fresh solutions and analyze immediately. 2. If using an aqueous buffer, check and adjust the pH. 3. Degas solvents to remove dissolved oxygen. 4. Protect solutions from light. 5. Consider using a different, less reactive solvent if possible.
Loss of compound over time in solution Instability under storage conditions.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Store at a lower temperature (-80°C instead of -20°C). 3. Evaluate the stability in the chosen solvent by performing a time-course experiment.
Inconsistent results between experiments Variability in solvent quality, pH, or exposure to light and temperature.1. Use high-purity solvents from a reliable source. 2. Prepare buffers fresh and verify the pH before each use. 3. Standardize experimental conditions, including incubation times, temperature, and light exposure.
Precipitation of the compound from solution Poor solubility or change in solvent composition (e.g., evaporation).1. Verify the solubility of the compound in the chosen solvent at the desired concentration.[4][5] 2. Ensure containers are tightly sealed. 3. If mixing solvents, ensure the compound remains soluble in the final mixture.

Experimental Protocols: Assessing the Stability of this compound

To systematically evaluate the stability of this compound, a forced degradation study is recommended.[7] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent where it is known to be soluble, such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to the desired final concentration. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide. Keep at room temperature and collect samples at the same time points. Neutralize with an equivalent amount of 0.1 M hydrochloric acid.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide. Keep at room temperature and protected from light, collecting samples at the specified time points.

    • Thermal Degradation:

      • Solid State: Place a known amount of the solid compound in a vial in an oven at a high temperature (e.g., 80°C). At each time point, dissolve a portion of the solid in the initial solvent for analysis.

      • Solution State: Incubate a solution of the compound at 80°C and collect samples over time.

    • Photolytic Degradation: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • Analyze all samples using a validated stability-indicating HPLC or UPLC-MS method.

    • The method should be capable of separating the parent compound from all degradation products. A good starting point for method development is a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the peak area of the parent compound to calculate the percentage of degradation.

    • Use a photodiode array (PDA) detector to assess peak purity.

    • If using MS, analyze the mass-to-charge ratio of the new peaks to help identify the degradation products.

Data Interpretation and Stability Profile

The results of the forced degradation study will provide a comprehensive stability profile of this compound.

Table 1: Example Summary of Forced Degradation Data

Stress ConditionParametersDuration (hr)% Degradation of ParentNo. of DegradantsObservations
Acid Hydrolysis 0.1 M HCl, 60°C24~15%2Major degradant at RRT 0.8
Base Hydrolysis 0.1 M NaOH, RT24~25%3Significant degradation observed
Oxidation 3% H₂O₂, RT24~10%1Potential N-oxide formation
Thermal (Solid) 80°C72<2%0Stable in solid form
Thermal (Solution) 80°C72~8%1Minor degradation
Photolytic ICH Q1B-~5%1Slight sensitivity to light

Note: The data in this table is illustrative and should be determined experimentally.

Logical Framework for Stability-Indicating Method Development

Stability_Method_Development A Initial HPLC Method Development (e.g., C18, gradient elution) B Analyze Stressed Samples from Forced Degradation Study A->B C Assess Peak Purity and Resolution (Is parent peak pure and resolved from degradants?) B->C D Method is Stability-Indicating Proceed with Validation C->D Yes E Optimize Method Parameters: - Mobile Phase (pH, organic modifier) - Gradient Profile - Column Chemistry C->E No F Re-analyze Stressed Samples E->F F->C

Caption: Logic for stability-indicating method development.

By following the guidance and protocols outlined in this document, researchers can confidently assess the stability of this compound, troubleshoot common experimental issues, and ensure the integrity of their scientific findings.

References

  • BenchChem. (2025). Comprehensive Guide to 6 Aminouracil: Properties, Uses, and Suppliers. BenchChem.
  • van Staveren, M. J., et al. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 128, 183-189.
  • Akhiyarov, A. A., & Ivanov, S. P. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Vestnik Bashkirskogo Universiteta, 26(3), 635-640.
  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies.
  • McGowan, J. C. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Request PDF.
  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies.
  • Lopes, B. R. P., et al. (2021). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Pharmaceutics, 13(8), 1234.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • WHO. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Aminouracils. BenchChem.
  • StabilityStudies.in. (n.d.). Monitor Residual Solvents in APIs During Long-Term Stability. Pharma Stability: Insights, Guidelines, and Expertise.
  • Papesch, V., & Schroeder, E. F. (1975). U.S. Patent No. 3,923,807. Washington, DC: U.S.
  • Demeter, A., et al. (2004). [From routine acylation towards stable sigma-complexes of pyrimidine: carbon protonation of the pyrimdine-ring]. Acta pharmaceutica Hungarica, 74(1), 29–38.
  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products.
  • MedCrave. (2016).
  • Pliva RD. (n.d.). Accelerated Stability Assessment Program in API development.
  • Sahu, A., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Wikipedia. (n.d.). Uracil.
  • Baig, M. N., & Kulkarni, M. V. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 10(6), 847-860.
  • Singh, S., et al. (2021). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
  • Jiskoot, W., et al. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 100, 3-12.
  • Coriolis Pharma. (n.d.).
  • Venkataraman, S., & Manasa, M. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Drug Invention Today, 10(5).
  • Hebei Disha Import and Export Trade Co., Ltd. (n.d.).
  • Spasov, A. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 53-64.
  • O-Bespalova, I. D., et al. (2012). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Russian Journal of Organic Chemistry, 48(1), 114-121.
  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
  • Shaker, R. M., et al. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular diversity, 20(1), 153–183.
  • Jubeen, F., et al. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Journal of the Saudi Chemical Society, 22(6), 607-639.
  • Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(48), 30253-30282.
  • Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta poloniae pharmaceutica, 68(1), 57–65.
  • Khan, I., et al. (2022). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Molecules, 27(19), 6649.
  • Polit, M. S., et al. (2019). 5-Aminouracil and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa. Planta, 250(2), 525–541.
  • Cadet, J., et al. (2010). Oxidation of 5-hydroxyuracil and structure of the main degradation products formed at the free nucleoside level. The Journal of organic chemistry, 75(15), 5099–5109.

Sources

Technical Support Center: Synthesis of 6-Amino-5-propylamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-amino-5-propylamino-1-methyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic route and improve yields.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically proceeds through a multi-step pathway, starting from 6-amino-1-methyluracil. The general route involves the nitrosation of the C5 position, followed by the reduction of the nitroso group to an amine, and subsequent alkylation with a propyl group. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Common challenges include:

  • Low yield in the nitrosation step: This can be due to improper pH control, temperature fluctuations, or degradation of the nitrosating agent.[1]

  • Incomplete reduction of the nitroso intermediate: The choice and quality of the reducing agent are critical for driving this reaction to completion.[1]

  • Side reactions during alkylation: Over-alkylation or reaction at other nucleophilic sites can lead to a mixture of products.

  • Purification difficulties: The polarity of the intermediates and the final product can make separation from impurities challenging.

The following diagram illustrates a common synthetic pathway:

Synthetic_Pathway A 6-Amino-1-methyluracil B 6-Amino-1-methyl-5-nitrosouracil A->B  Nitrosation (NaNO2, Acid) C 5,6-Diamino-1-methyluracil B->C  Reduction (e.g., Sodium Dithionite) D This compound C->D  Reductive Amination (Propionaldehyde, Reducing Agent) Troubleshooting_Workflow Start Low Yield or Impurity Issue Step1 Identify the problematic step (Nitrosation, Reduction, or Amination) Start->Step1 Step2a Nitrosation Issue: - Check pH - Control Temperature - Use fresh NaNO2 Step1->Step2a Step2b Reduction Issue: - Use fresh reducing agent - Optimize temperature - Ensure good mixing Step1->Step2b Step2c Amination Issue: - Optimize aldehyde stoichiometry - Choose appropriate reducing agent - Control reaction time Step1->Step2c Step3 Monitor reaction by TLC Step2a->Step3 Step2b->Step3 Step2c->Step3 Step4 Optimize purification method (Column chromatography, recrystallization) Step3->Step4 End Improved Yield and Purity Step4->End

Sources

Technical Support Center: Synthesis of 6-Amino-5-propylamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-amino-5-propylamino-1-methyluracil. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important uracil derivative, a key intermediate in the development of various therapeutics.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring you can optimize your reaction outcomes with confidence.

Our approach is grounded in established pyrimidine chemistry, focusing on the most common synthetic routes and the side reactions that can compromise yield and purity. We will delve into the causality behind experimental choices, offering practical, field-proven solutions to navigate the complexities of this synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My final product is discolored (e.g., yellow, brown, or pink) even after initial isolation. What is the likely cause and how can I purify it?

Probable Cause: Discoloration is a common indicator of impurities, often arising from side reactions or the presence of oxidized species. In syntheses involving nitrosation of a 6-aminouracil precursor, residual nitroso intermediates (often brightly colored) or their degradation products can persist.[3] Over-nitrosation or other side reactions can occur if reaction conditions like temperature and stoichiometry are not tightly controlled.[3] Air oxidation of the diamino product, which is often electron-rich and sensitive, can also lead to colored impurities.

Solutions:

  • Control the Atmosphere: Ensure the reduction of the 5-nitroso or 5-nitro intermediate and the subsequent handling of the this compound product are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Activated Carbon Treatment: During recrystallization, treatment with activated carbon can be highly effective at adsorbing colored impurities.[3]

  • Recrystallization Solvent Optimization: The choice of solvent is critical for effective purification. A solvent system should be selected where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain soluble.

  • Conversion to a Salt: Converting the product to its hydrochloride salt can facilitate purification by crystallization, as non-basic impurities will be removed. The purified salt can then be neutralized to yield the high-purity free base.[3]

Experimental Protocol: Purification via Activated Carbon and Recrystallization

  • Dissolve the crude, discolored this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.

  • Stir the mixture at reflux for 15-30 minutes.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 2: My reaction yield is significantly lower than expected, and I've identified an impurity with a mass corresponding to a dipropylated uracil. How did this happen?

Probable Cause: The formation of a dipropylated byproduct suggests that the propylamine has reacted at more than one site on the uracil ring. This can occur in two primary ways:

  • N-Alkylation of the Ring: Besides the desired substitution at the C5 position (via an intermediate), propylamine can act as a nucleophile and attack other positions, potentially displacing other groups or reacting with the uracil ring nitrogens under certain pH conditions.

  • Reaction at the 6-Amino Group: The exocyclic 6-amino group could undergo a secondary reaction with a reactive intermediate or starting material, though this is generally less favored than the primary amination.

This side reaction is often exacerbated by an excessive amount of propylamine, prolonged reaction times, or elevated temperatures.

Solutions:

  • Stoichiometric Control: Use a controlled amount of propylamine. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Temperature Management: Maintain the recommended reaction temperature. Higher temperatures can provide the activation energy needed for less favorable side reactions to occur.

  • Controlled Addition: Add the propylamine solution slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing the chance of disubstitution.

Data Summary: Effect of Reagent Stoichiometry on Byproduct Formation

Molar Ratio (Propylamine : Uracil Precursor)Desired Product Yield (%)Dipropylated Impurity (%)
1.1 : 185%< 1%
2.0 : 170%8%
3.0 : 155%20%
Note: Data is illustrative and will vary based on specific reaction conditions.

Question 3: Mass spectrometry of my crude product shows a significant peak corresponding to the starting material, 6-amino-1-methyluracil. Why was the reaction incomplete?

Probable Cause: This issue points to an incomplete reaction, which can stem from several factors related to the common synthetic pathway involving the formation of a 5-nitroso intermediate followed by its reaction with propylamine (a variation of the Traube purine synthesis).

  • Inefficient Nitrosation: The initial step of converting 6-amino-1-methyluracil to 6-amino-1-methyl-5-nitrosouracil may be incomplete. This can be due to improper pH, insufficient nitrosating agent (e.g., sodium nitrite), or poor temperature control.

  • Poor Reactivity of the Intermediate: The subsequent reaction with propylamine may be sluggish. The 5-nitroso group makes the C5 position electrophilic, but if conditions are not optimal, the reaction may not proceed to completion.

  • Precipitation Issues: In some cases, the nitroso intermediate can precipitate rapidly, forming a thick, un-stirrable slurry.[3] This leads to poor mixing and heat transfer, causing the reaction to stall.[3]

Solutions:

  • Optimize Nitrosation: Ensure the pH is acidic (typically using acetic acid) for the in situ formation of nitrous acid. Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to prevent decomposition of nitrous acid and minimize side reactions.

  • Solvent Volume and Agitation: Increase the solvent volume to maintain a mobile slurry.[3] Use a robust overhead mechanical stirrer, especially for larger scale reactions, to ensure efficient mixing.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before proceeding with workup.

Logical Workflow: Troubleshooting Incomplete Conversion

G cluster_nitrosation Nitrosation Troubleshooting cluster_amination Amination Troubleshooting start Incomplete Reaction: Starting Material Remains check_nitrosation Step 1: Verify Nitrosation Conditions start->check_nitrosation ph Is pH acidic (3-4)? check_nitrosation->ph check_amination Step 2: Verify Amination Conditions mixing Is the slurry well-mixed? (Consider solvent volume/stirring) check_amination->mixing temp Is temperature 0-5 °C? ph->temp nitrite Is NaNO2 stoichiometry correct? temp->nitrite nitrite->check_amination If nitrosation is confirmed time_temp Are reaction time and temperature sufficient? mixing->time_temp end_node Optimize conditions and re-run time_temp->end_node

Caption: Troubleshooting workflow for incomplete reactions.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: A prevalent and effective method starts with 6-amino-1-methyluracil. The synthesis involves two key steps analogous to classic purine syntheses:

  • Nitrosation: The C5 position of 6-amino-1-methyluracil is activated by reacting it with a nitrosating agent, typically formed in situ from sodium nitrite and an acid (like acetic acid), to yield 6-amino-1-methyl-5-nitrosouracil.[3]

  • Reductive Amination (or Displacement): The nitroso group is then either directly displaced by propylamine or, more commonly, reduced to a 5-amino group, followed by a separate propylation step. A more direct approach involves the reaction of a 6-chloro-5-nitrouracil derivative with propylamine, followed by reduction of the nitro group.[4]

Reaction Pathway: Nitrosation Route

G A 6-Amino-1-methyluracil B 6-Amino-1-methyl-5-nitrosouracil A->B NaNO2, Acetic Acid C This compound B->C Reduction (e.g., Na2S2O4) + Propylamine (or via displacement)

Caption: Common synthetic pathway to the target molecule.

Q: Are there significant safety precautions I should take during this synthesis?

A: Yes. The nitrosation step requires careful handling.

  • Nitrosating Agents: Sodium nitrite is an oxidizer and is toxic. Avoid contact with skin and eyes.

  • Gaseous Byproducts: The reaction of nitrites with acid can release toxic nitrogen oxides (NOx). This step should always be performed in a well-ventilated fume hood.

  • Exothermic Reaction: The nitrosation reaction can be exothermic. Slow, controlled addition of reagents and maintaining a low temperature with an ice bath are crucial to prevent a runaway reaction.

Q: Which analytical techniques are best for monitoring reaction progress and purity?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and is the preferred method for assessing the purity of the final product. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is typically effective.

  • Mass Spectrometry (MS): Essential for confirming the identity of the product and detecting any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and confirmation of the final product's identity and purity.[5]

References

  • Scale-up considerations for the synthesis of "5,6-Diamino-1,3-dimethyluracil". Benchchem.
  • 6-Amino-1-methyl-5-(propylamino)uracil. BenchChem.
  • 6-methyluracil - Organic Syntheses Procedure. Organic Syntheses.
  • CAS 125092-42-4: this compound. CymitQuimica.
  • Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. Wiley Online Library.
  • Supporting Information for "Synthesis of 5-amino-6-alkylaminouracils". The Royal Society of Chemistry.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Semantic Scholar.
  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.

Sources

purification challenges with 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying 6-Amino-5-propylamino-1-methyluracil

Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this compound at the high purity required for downstream applications. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying rationale to empower you to solve purification challenges effectively.

This uracil derivative is a key building block in pharmaceutical research, particularly for developing antiviral and anticancer agents.[1][2] Its efficacy in biological assays is directly dependent on its purity. This guide provides a series of troubleshooting FAQs and detailed protocols to address common purification hurdles.

Part 1: Compound Characteristics and Purity Assessment

A successful purification strategy begins with understanding the compound's properties and knowing how to accurately assess its purity.

Physicochemical Properties

The structural features of this compound, such as its amino groups and uracil core, dictate its behavior in different solvents and on various stationary phases.[3] These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₄N₄O₂[2][3]
Molecular Weight ~198.23 g/mol [2]
Appearance White to yellow crystalline powder[2]
Melting Point ~220 °C (with decomposition)[1][4]
Key Structural Features Uracil core, primary and secondary amino groups, N-methyl group, propyl group[3]
Solubility Profile Enhanced solubility due to amino and methyl groups; expected to be soluble in polar organic solvents.[1][2]
Frequently Asked Questions: Purity Assessment

Q1: How can I quickly assess the purity of my crude sample?

A1: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method. It allows you to visualize the number of components in your mixture and helps in developing a solvent system for column chromatography.[5] A single spot on the TLC plate (visualized under UV light and/or with a stain) is a good preliminary indicator of purity.

Q2: What impurities should I expect from the synthesis?

A2: Impurities are typically derived from the starting materials or side reactions. Common syntheses of substituted 6-aminouracils may involve precursors like 6-chloro or 5,6-diamino uracil derivatives.[6][7][8] Therefore, potential impurities include:

  • Unreacted starting materials (e.g., 5,6-diamino-1-methyluracil).

  • Reagents used in the synthesis.

  • Side-products, such as over-alkylated or hydrolyzed species.

Q3: My compound's melting point is broad and lower than the reported 220 °C. What does this mean?

A3: A broad melting point range is a classic sign of an impure solid. Impurities disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point range.[9] A pure compound should melt over a narrow range (1-2 °C).

Q4: What is the gold standard for determining the final purity of my compound?

A4: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis. Commercial suppliers often guarantee a purity of ≥98% by HPLC.[2] For uracil derivatives, reversed-phase (e.g., C18) or mixed-mode columns are often effective.[10][11][12] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the structural identity and integrity of the final product.[8][13]

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solids, based on the principle that solubility increases with temperature.[14][15] The goal is to find a solvent that dissolves the compound when hot but not when cold.

Q5: My compound won't crystallize upon cooling. It has formed an oil. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute's solubility is so high that it comes out of solution above its melting point, or the solution is too concentrated.

  • Causality: The compound is precipitating from a supersaturated solution too rapidly or at a temperature where it is still a liquid.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount of additional hot solvent to reduce the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it persists, try a different solvent or a solvent mixture where the compound is less soluble.

Q6: My recovery from recrystallization is very low. How can I improve the yield?

A6: Low yield is a common issue and can stem from several factors.

  • Causality: Using too much solvent, cooling the solution insufficiently, or premature crystallization during a hot filtration step.

  • Troubleshooting Steps:

    • Use the minimum amount of boiling solvent: Add the hot solvent in small portions to your crude solid until it just dissolves.[16] This ensures the solution is saturated upon cooling.

    • Ensure thorough cooling: After cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation.[9]

    • Reduce the volume: If too much solvent was added, you can carefully evaporate some of it to re-saturate the solution and then attempt cooling again.

    • Check the filtrate: If you suspect your product is still in the mother liquor, you can try to concentrate the filtrate and cool it again to obtain a second crop of crystals, which should be analyzed for purity separately.

Q7: How do I select an appropriate recrystallization solvent?

A7: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[9][16]

  • Expertise & Experience: Given the polar nature of this compound (due to its amino and carbonyl groups), polar protic solvents are a good starting point.

  • Screening Protocol:

    • Place a small amount of your crude solid (20-30 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate) dropwise at room temperature. A good candidate will not dissolve the solid.

    • Heat the tubes that did not show solubility at room temperature. The solid should now dissolve.

    • Cool the dissolved solutions. The solvent that produces a good yield of crystals is your best choice. Solvent mixtures (e.g., ethanol/water) can also be highly effective.

Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in min. boiling solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success oiling Compound Oils Out outcome->oiling Problem no_xtals No Crystals Form outcome->no_xtals Problem low_yield Low Yield outcome->low_yield Problem reheat Re-heat, add more solvent, cool slower oiling->reheat scratch Scratch flask / Add seed crystal no_xtals->scratch concentrate Concentrate solution and re-cool low_yield->concentrate reheat->cool scratch->cool concentrate->cool

Caption: A logical workflow for troubleshooting common recrystallization issues.

Part 3: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through.[5][17]

Q8: My compound streaks badly on the TLC plate and column. What causes this and how can I stop it?

A8: Streaking is often caused by strong interactions between the compound and the silica gel, which is acidic.

  • Causality: The amino groups in your compound are basic. They can protonate and bind very strongly to the acidic silica gel, leading to poor elution and tailing/streaking.

  • Troubleshooting Steps:

    • Add a basic modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent. The triethylamine will compete for the acidic sites on the silica, allowing your compound to elute more cleanly and form rounder spots.

    • Check sample concentration: Overloading the sample on the TLC plate or column can also cause streaking. Ensure your sample is sufficiently dilute.

Q9: I can't get good separation between my product and a close-running impurity. What are my options?

A9: Improving resolution is key to successful chromatography.

  • Causality: The chosen solvent system has insufficient selectivity for the two compounds. They have very similar polarities in that specific eluent.

  • Troubleshooting Steps:

    • Use a shallower gradient: If using flash chromatography with a gradient, make the increase in polarity more gradual.

    • Change the solvent system: The "magic" of chromatography is in the solvent choice. Instead of a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system. Different solvents interact with your compound and the silica in unique ways, which can dramatically alter the separation.[18]

    • Try a different stationary phase: If silica gel fails, consider using alumina (which is available in neutral, basic, or acidic forms) or using reversed-phase chromatography (C18 silica) with a polar eluent like water/acetonitrile.[5]

Chromatography Solvent Selection Workflow

Chromatography_Workflow start Goal: Purify Crude Mixture tlc Spot crude mixture on TLC plate start->tlc develop Develop TLC in various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) tlc->develop visualize Visualize under UV light develop->visualize analyze Analyze Rf values visualize->analyze rf_high Rf too high (>0.5) Spots at top analyze->rf_high Problem rf_low Rf too low (<0.1) Spots at origin analyze->rf_low Problem rf_good Good separation Product Rf ~0.3 analyze->rf_good Success decrease_polarity Decrease eluent polarity (e.g., more Hexane) rf_high->decrease_polarity increase_polarity Increase eluent polarity (e.g., more EtOAc) rf_low->increase_polarity run_column Proceed to Column Chromatography rf_good->run_column decrease_polarity->develop increase_polarity->develop

Caption: Workflow for optimizing a chromatography solvent system using TLC.

Part 4: Standard Operating Protocols

These protocols provide a validated starting point for your purification efforts.

Protocol 1: Recrystallization from an Ethanol/Water System

This procedure is a robust starting point for purifying gram-scale quantities of the title compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid dissolves completely.

  • Induce Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[16]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity via melting point analysis and HPLC.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the target compound from less polar or more polar impurities.

  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., 95:5 Dichloromethane:Methanol + 0.5% Triethylamine) that gives your product an Rf value of approximately 0.3.

  • Column Packing (Wet Slurry Method):

    • Plug the bottom of a glass column with cotton or glass wool.[19]

    • Add a layer of sand.

    • In a beaker, make a slurry of silica gel in your starting, non-polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.[19]

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the powder to the top of the prepared column.

  • Elution:

    • Carefully add your eluent to the column and apply pressure (using a pump or inert gas) to begin flowing the solvent through the column.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References

  • HPLC Separation of Uridine and Uracil. SIELC Technologies. [Link]

  • HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH. SIELC Technologies. [Link]

  • HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. SIELC Technologies. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. [Link]

  • Reversed Phase Retention of Uracil Using Kinetex C18. Phenomenex. [Link]

  • HPLC Methods for analysis of Uracil. HELIX Chromatography. [Link]

  • Column Chromatography Finds Use in Purifying Antibiotics. Technology Networks. [Link]

  • Recrystallization. University of Massachusetts. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health (NIH). [Link]

  • Diaminouracil hydrochloride. Organic Syntheses Procedure. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Column chromatography. Wikipedia. [Link]

  • Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. ACS Publications. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Recrystallization. YouTube. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • How to run column chromatography. University of Rochester. [Link]

  • Column Chromatography. Chemistry LibreTexts. [Link]

  • Supporting Information for: A general synthesis of 5-amino-6-alkylaminouracils. The Royal Society of Chemistry. [Link]

  • Preparation method of 6-amino-1, 3-dimethyl uracil.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. [Link]

Sources

Technical Support Center: Degradation Pathways of 6-Amino-5-propylamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-amino-5-propylamino-1-methyluracil. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation pathways. As your dedicated application scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory challenges, ensuring the integrity and success of your experimental outcomes.

The elucidation of a drug candidate's degradation profile is a cornerstone of pharmaceutical development, directly impacting its safety, efficacy, and stability.[1][2][3] This process, often involving forced degradation studies under various stress conditions, helps to identify potential degradants, understand degradation mechanisms, and develop stability-indicating analytical methods.[3] For a molecule like this compound, a uracil derivative with reactive amino groups, understanding its behavior under stress is paramount.[4]

Frequently Asked Questions (FAQs)

General Understanding

Q1: What are the primary objectives of studying the degradation pathways of this compound?

Studying the degradation pathways of this compound serves several critical purposes in drug development:[2][3]

  • Identification of Potential Degradants: To identify the likely impurities and degradation products that could form under various environmental conditions during manufacturing, storage, and administration.

  • Elucidation of Degradation Mechanisms: To understand the chemical transformations the molecule undergoes, which provides insights into its intrinsic stability.[3]

  • Development of Stability-Indicating Methods: To develop and validate analytical methods, typically HPLC, that can separate and quantify the parent drug from its degradation products.[5]

  • Formulation and Packaging Development: The knowledge gained helps in designing a stable formulation and selecting appropriate packaging to protect the drug product from degradation.[1][3]

  • Regulatory Compliance: Regulatory agencies like the FDA and ICH require comprehensive stability data, including forced degradation studies, for new drug submissions.[1][2][6]

Q2: What are the most probable sites of degradation on the this compound molecule?

Based on the structure of this compound, the following are the most susceptible sites for degradation:

  • 5-Propylamino Group: This secondary amine is prone to oxidation. The propyl chain itself could also be a site for oxidative cleavage.

  • 6-Amino Group: This primary amine can undergo hydrolysis, particularly under acidic or basic conditions, potentially leading to the formation of a hydroxyl group and the release of ammonia.

  • Uracil Ring: The pyrimidine ring itself can be susceptible to cleavage under harsh hydrolytic (strong acid/base) or oxidative conditions.

  • Double Bond in the Uracil Ring: The C5-C6 double bond could be a target for oxidative attack.

Below is a diagram illustrating the potential degradation sites.

Caption: Potential degradation sites on this compound.

Troubleshooting Guides for Forced Degradation Studies

Forced degradation studies are the cornerstone for understanding the degradation pathways of a new chemical entity.[1][2] These studies intentionally stress the molecule to produce degradants, aiming for a target degradation of 5-20%.[6] Below are troubleshooting guides for common issues encountered during these experiments.

Issue 1: No or Minimal Degradation Observed

Scenario: You have subjected this compound to standard stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) for a defined period, but your analytical method (e.g., HPLC-UV) shows less than 5% degradation of the parent peak.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Stress The conditions are not harsh enough to induce degradation.1. Increase Stressor Concentration: Gradually increase the concentration of acid, base, or oxidizing agent (e.g., from 0.1 M to 1 M HCl/NaOH, or 3% to 30% H₂O₂).
2. Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., from 60°C to 80°C or higher).
3. Prolong Exposure Time: Extend the duration of the stress test.
High Intrinsic Stability The molecule is inherently very stable under the tested conditions.This is a positive finding. Document the stability and consider if more extreme, yet relevant, conditions are necessary to force degradation for analytical method validation.
Analytical Method Issues The analytical method may not be able to detect the degradants, or the degradants may be co-eluting with the parent peak.1. Review Chromatograms: Look for small, emerging peaks or changes in the main peak shape (e.g., tailing, fronting).
2. Use a Mass Spectrometer (MS) Detector: An MS detector can identify degradants that may not have a chromophore for UV detection or are present at very low levels.
3. Modify HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of potential degradants.
Issue 2: Excessive Degradation or Complete Loss of Parent Compound

Scenario: After applying stress conditions, the peak corresponding to this compound is either completely gone or has degraded by more than 20%.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Excessive Stress The applied conditions are too harsh, leading to rapid and extensive degradation.1. Reduce Stressor Concentration: Decrease the molarity of the acid or base, or the percentage of the oxidizing agent.
2. Lower Temperature: Conduct the study at a lower temperature.
3. Shorten Exposure Time: Sample at earlier time points to capture the initial degradation products.
Precipitation of Compound In aqueous stress media, the compound or its degradants may have precipitated out of solution.1. Check for Precipitate: Visually inspect the sample vials.
2. Use a Co-solvent: If solubility is an issue, consider using a small percentage of an organic co-solvent (e.g., acetonitrile, methanol) in your stress medium, provided it doesn't interfere with the degradation chemistry.
Adsorption to Container The compound or its degradants may be adsorbing to the surface of the sample container.Use silanized glass vials or polypropylene tubes to minimize adsorption.
Issue 3: Poorly Resolved or Co-eluting Peaks in Chromatography

Scenario: Your chromatogram shows multiple peaks, but they are not well-separated, making accurate quantification difficult.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Suboptimal HPLC Method The current chromatographic conditions are not suitable for separating the parent compound from all its degradants.1. Optimize Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks.
2. Change Mobile Phase pH: The ionization state of the parent compound and its degradants can significantly affect retention. Experiment with different mobile phase pH values.
3. Try a Different Column: Use a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.
Multiple Degradation Pathways The stress condition is leading to a complex mixture of degradants.This is a valid result. The focus should be on developing a robust analytical method to separate the major degradants.

Below is a workflow for troubleshooting forced degradation experiments.

cluster_troubleshoot Troubleshooting start Start Forced Degradation Experiment stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze by HPLC-UV/MS stress->analyze eval Evaluate Degradation (5-20%?) analyze->eval no_deg < 5% Degradation eval->no_deg No high_deg > 20% Degradation eval->high_deg No good_deg 5-20% Degradation eval->good_deg Yes no_deg_sol Increase Stress: - Higher Concentration - Higher Temperature - Longer Time no_deg->no_deg_sol high_deg_sol Decrease Stress: - Lower Concentration - Lower Temperature - Shorter Time high_deg->high_deg_sol end Proceed to Structure Elucidation and Method Validation good_deg->end no_deg_sol->stress Re-run high_deg_sol->stress Re-run

Caption: Workflow for troubleshooting forced degradation studies.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the molecule and the analytical method used.

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M NaOH.

    • Incubate and sample as described for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a stock solution of the compound.

  • Oxidation:

    • To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3% to 30% H₂O₂).

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C).

    • Withdraw samples at various time points.

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Thermal and Photolytic Degradation
  • Thermal Degradation:

    • Place the solid compound and a solution of the compound in a temperature-controlled oven at a temperature higher than that used for accelerated stability studies (e.g., 80°C).

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Sample at the end of the exposure period.

  • Analysis: Analyze the samples by HPLC.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (1987, September). Metabolism of caffeine to 6-amino-5-[N-methylformylamino]-1,3-dimethyluracil in the isolated, perfused liver from control or phenobarbital-, beta-naphthoflavone- and 3-methylcholanthrene-pretreated rats. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • Journal for ReAttach Therapy and Developmental Diversities. (2024, September 17). An Application Of Forced Degradation Studies Of Tipiracil With A Developed And Validated RP-HPLC Method As Per ICH Guidelines. Retrieved from [Link]

Sources

overcoming poor solubility of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for overcoming the solubility challenges associated with 6-amino-5-propylamino-1-methyluracil. This guide is structured to move from initial troubleshooting and frequently asked questions to detailed experimental protocols, ensuring you have both the foundational knowledge and the practical steps to succeed in your experiments.

Technical Support Center: this compound

This center provides a structured approach to understanding and overcoming the poor solubility of this compound (CAS: 125092-42-4), a uracil derivative with potential applications in pharmaceutical research.[1][2]

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is crucial for troubleshooting solubility.

PropertyValue/PredictionImplication for Solubility
Molecular Formula C₈H₁₄N₄O₂Contains multiple nitrogen and oxygen atoms capable of hydrogen bonding.[2]
Molecular Weight 198.22 g/mol Relatively small molecule, which can be favorable for solubility.[3]
Predicted pKa 9.20 ± 0.40Suggests the molecule is a weak base; solubility will be highly dependent on pH.[4]
Melting Point 220 °C (decomposes)A high melting point can indicate strong crystal lattice energy, which often correlates with poor aqueous solubility.[4][5]
Appearance Powder to crystalThe crystalline nature can contribute to dissolution challenges.[4]

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered when working with this compound.

Question 1: My compound won't dissolve in water or buffer. What is the first step?

Answer: The first step is to perform a basic pH-solubility profiling. The predicted pKa of ~9.2 suggests the compound is a weak base.[4] This means its solubility should increase significantly in acidic conditions where the amino groups become protonated and thus more polar.

  • Causality: The protonation of the amino groups introduces a positive charge, which enhances the interaction with polar water molecules, thereby increasing solubility. Uracil itself is a weak acid with a pKa of about 9.38, but the amino substituents on your compound are more likely to be protonated at lower pH values.[6]

Initial pH Screening Protocol:

  • Prepare small-scale slurries of the compound in a series of buffers (e.g., pH 2, 4, 6, 7.4, and 8).

  • Agitate (vortex/shake) at a controlled temperature for a set period (e.g., 2-4 hours).

  • Centrifuge the samples to pellet undissolved solid.

  • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Question 2: I've tried adjusting the pH, but the solubility is still insufficient for my assay. What's next?

Answer: If pH adjustment alone is not enough, the next logical step is to introduce co-solvents. Co-solvents are organic solvents miscible with water that reduce the overall polarity of the solvent system, which can help solubilize hydrophobic compounds.[7]

  • Expertise & Experience: For compounds like this uracil derivative, which has both polar (amino, carbonyl) and non-polar (propyl, methyl) groups, a blend of solvents is often effective. Common co-solvents in biological research include DMSO, ethanol, and polyethylene glycols (PEGs).

Recommended Co-solvents:

Co-solventStarting ConcentrationNotes
DMSO 1-10% (v/v)Potent solvent, but can have effects on cell-based assays at higher concentrations.
Ethanol 5-20% (v/v)Less potent than DMSO but often better tolerated in biological systems.
PEG 300/400 10-30% (v/v)Good for increasing solubility and can be used in some in vivo formulations.

Question 3: Can I use surfactants?

Answer: Yes, surfactants can be very effective. They work by forming micelles that encapsulate the poorly soluble drug, presenting a hydrophilic exterior to the aqueous environment.[8] This is particularly useful if you need to achieve a higher concentration than co-solvents allow or if co-solvents interfere with your experiment.

  • Trustworthiness: Start with well-characterized, low-toxicity surfactants, especially for cell-based work. Polysorbates (e.g., Tween® 80) and poloxamers are common choices.[8][9]

Question 4: My compound precipitates when I dilute my stock solution into my aqueous assay buffer. How can I prevent this?

Answer: This is a classic problem when using a "solvent-dump" approach (high concentration stock in an organic solvent). The key is to prevent the compound from reaching a concentration above its solubility limit in the final aqueous medium.

Strategies to Prevent Precipitation:

  • Lower the Stock Concentration: If possible, make a more dilute stock solution.

  • Modify the Final Buffer: Add a small percentage of a co-solvent or surfactant to your final assay buffer to increase its solubilizing capacity.

  • Use a Formulation Approach: Consider creating a more stable formulation like a solid dispersion or a cyclodextrin complex, which can enhance both solubility and stability upon dilution.[10][11]

Part 2: In-Depth Methodologies & Protocols

This section provides step-by-step protocols for advanced solubility enhancement techniques.

Workflow for Systematic Solubility Enhancement

The following diagram outlines a logical workflow for tackling the solubility of this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Simple Formulations cluster_2 Phase 3: Advanced Formulations cluster_3 End Point A Start: Undissolved Compound B pH-Solubility Profiling (pH 2-10) A->B C Is solubility sufficient? B->C D Co-solvent Screening (DMSO, EtOH, PEG) C->D No J Optimized Soluble Formulation C->J Yes E Surfactant Screening (Tween 80, Poloxamer) D->E F Is solubility sufficient? E->F G Cyclodextrin Complexation (HP-β-CD) F->G No F->J Yes H Solid Dispersion (PVP, PEG carriers) G->H I Particle Size Reduction (Micronization) H->I I->J

Caption: Systematic workflow for enhancing compound solubility.

Protocol 1: pH Modification and Co-solvent Screening

This protocol establishes a baseline solubility and systematically evaluates the effect of pH and common co-solvents.

1. Materials:

  • This compound

  • Buffer solutions (pH 2, 4, 6, 7.4, 8, 10)

  • Co-solvents: DMSO, Ethanol (95%), PEG 400

  • HPLC or UV-Vis spectrophotometer for quantification

2. Procedure:

  • pH Screening:

    • Add an excess amount of the compound to 1 mL of each buffer in separate microcentrifuge tubes.

    • Equilibrate on a shaker at room temperature for 24 hours to ensure saturation.

    • Centrifuge at 14,000 rpm for 15 minutes.

    • Carefully collect the supernatant and dilute it appropriately for analysis.

    • Quantify the dissolved compound concentration.

  • Co-solvent Screening (at optimal pH):

    • Using the buffer from step 1 that showed the best solubility, prepare a series of co-solvent mixtures (e.g., 5%, 10%, 20%, 50% v/v of DMSO, Ethanol, and PEG 400).

    • Repeat the equilibration and quantification steps as described above for each co-solvent mixture.

3. Data Analysis:

  • Plot solubility (mg/mL or µM) versus pH.

  • Plot solubility versus co-solvent concentration for each solvent. This will reveal the most effective solubilizing system.

Protocol 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

1. Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer of choice

2. Phase Solubility Study (Kneading Method):

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Add an excess amount of the compound to each solution.

  • Equilibrate on a shaker for 48-72 hours at a constant temperature.

  • After equilibration, filter the solutions through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in each filtrate.

3. Data Analysis:

  • Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis).

  • The shape of the curve indicates the type of complex formed. A linear (Aₗ-type) plot is common and indicates a 1:1 stoichiometry, which is ideal.

Protocol 3: Analytical Quantification (Conceptual)

Accurate quantification is essential. While a specific method for this novel compound must be developed and validated, a standard reverse-phase HPLC-UV method would be the authoritative starting point.

Logical Flow for Method Development:

G A Select Column (e.g., C18) C Screen Mobile Phases (Acetonitrile/Water, Methanol/Water with TFA or Formic Acid) A->C B Determine λmax (UV-Vis Scan) B->C D Optimize Gradient & Flow Rate C->D E Validate Method (Linearity, Precision, Accuracy) D->E

Caption: HPLC method development workflow.

  • Expertise & Experience: Given the uracil core, a UV detection wavelength around 260-280 nm is a logical starting point. The presence of amino groups suggests that an acidic mobile phase modifier (e.g., 0.1% formic acid or TFA) will improve peak shape by ensuring the analyte is in a single protonated state. For compounds with primary or secondary amines, derivatization can sometimes be employed to enhance detection sensitivity, for instance with reagents like NBD-F for fluorescence detection.[12]

Part 3: Concluding Remarks

Overcoming the poor solubility of this compound requires a systematic, multi-faceted approach. There is no single "magic bullet" solution; rather, the optimal method will depend on the specific requirements of your experimental system (e.g., required concentration, tolerance for excipients, in vitro vs. in vivo application). By starting with fundamental physicochemical principles like pH-dependent solubility and progressing logically through co-solvents and more advanced formulation strategies, researchers can successfully develop a robust and reproducible solution for their needs.

References

  • Wikipedia. Uracil. [Link]

  • ACS Omega. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. [Link]

  • Cheméo. Uracil (CAS 66-22-8) - Chemical & Physical Properties. [Link]

  • PubChem. 6-amino-5-(N-methylformylamino)-1-methyluracil. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Sphinxsai. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Human Metabolome Database. Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). [Link]

  • PubChem. 6-Amino-1-methyluracil. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • Journal of Drug Delivery and Therapeutics. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

Sources

Technical Support Center: Optimizing 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-amino-5-propylamino-1-methyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective use of this compound in various bioassays. Our goal is to equip you with the knowledge to anticipate challenges, optimize your experimental conditions, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic uracil derivative.[1] Uracil and its derivatives are notable pharmacophores in medicinal chemistry and are investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-diabetic agents.[2] Specifically, this compound's structure suggests it may be explored as a potential modulator of biological targets like enzymes or receptors.[1] Given the structural similarities of some uracil derivatives to purines, it is often investigated in assays for targets that bind adenosine, such as the adenosine A2A receptor.[3][4]

Q2: What is the best solvent for dissolving this compound?

A2: Like many small organic molecules, this compound is often soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentrations in your aqueous assay buffer.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.1% (v/v), as higher concentrations can have cytotoxic effects.[5][6] Many cell lines can tolerate up to 0.5% DMSO for short incubation periods, but this should be empirically determined for your specific cell type and assay duration.[7][8] Always include a "vehicle control" in your experimental design, which contains the same final concentration of DMSO as your test wells but no compound.[6] This allows you to differentiate the effects of the compound from those of the solvent.

Q4: How should I determine the optimal concentration range for my bioassay?

A4: The optimal concentration will be highly dependent on the specific assay and biological target. A good starting point is to perform a broad dose-response curve. We recommend a 10-point, 3-fold serial dilution starting from a high concentration of 50-100 µM.[9] This will help you identify the potency range (e.g., EC50 or IC50) and determine if the compound exhibits a dose-dependent effect.

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter.

Issue 1: Poor Dose-Response Curve (Flat Line or Low Signal Window)

Q: I'm not observing a clear dose-response relationship. The signal is either consistently high or low across all concentrations. What could be the cause?

A: A flat dose-response curve can stem from several factors, ranging from compound inactivity to technical assay issues. Here's a systematic approach to diagnose the problem:

  • Underlying Cause 1: Compound Inactivity or Insufficient Concentration. The compound may not be active against your target, or the concentrations tested may be too low.

    • Troubleshooting Protocol:

      • Verify Compound Integrity: Ensure your stock of this compound has been stored correctly (cool, dry, and dark place) and has not degraded.

      • Expand Concentration Range: If your initial screen was in the low micromolar range, test higher concentrations (e.g., up to 100 µM).

      • Positive Control: Ensure that a known active compound (positive control) for your assay is behaving as expected. If the positive control also fails, the issue lies with the assay system itself.

  • Underlying Cause 2: Compound Precipitation. Uracil derivatives can have limited solubility in aqueous buffers, especially at higher concentrations.[10] Precipitated compound is not bioavailable and can interfere with optical readouts.

    • Troubleshooting Protocol:

      • Visual Inspection: After adding the compound to your assay plate, visually inspect the wells (a microscope can be helpful) for any signs of precipitation (cloudiness, crystals).

      • Solubility Test: Prepare your highest concentration of the compound in the final assay buffer in a microfuge tube. Let it sit at the assay temperature for the duration of your experiment and then centrifuge to check for a pellet.

      • Reduce Final DMSO Concentration: While counterintuitive, a high percentage of DMSO in the final dilution step can sometimes cause a soluble compound to "crash out" when added to the aqueous buffer. Ensure your serial dilutions are performed correctly to maintain a low final DMSO concentration.

  • Underlying Cause 3: Serum Protein Binding. If your cell culture medium contains serum (e.g., Fetal Bovine Serum - FBS), proteins like albumin can bind to small molecules, reducing their free concentration and bioavailability.[11][12][13]

    • Troubleshooting Protocol:

      • Reduce Serum Concentration: If your cells can tolerate it, try running the assay in a low-serum (e.g., 0.5-2% FBS) or serum-free medium.

      • Include a Serum-Shift Assay: Perform your dose-response experiment in parallel with and without serum to quantify the impact of protein binding on the compound's potency. A rightward shift in the dose-response curve in the presence of serum indicates protein binding.

Issue 2: High Background Signal in Fluorescence-Based Assays

Q: My fluorescence-based assay has a high background, which is masking the signal from my compound. How can I reduce this?

A: High background in fluorescence assays is a common issue that can be addressed by optimizing several parameters.

  • Underlying Cause 1: Autofluorescence from Media or Compound.

    • Explanation: Components in cell culture media, such as phenol red and riboflavin, are known to be autofluorescent.[14] The compound itself might also possess intrinsic fluorescent properties at the excitation and emission wavelengths of your assay.

    • Troubleshooting Protocol:

      • Use Phenol Red-Free Media: For the duration of the assay, switch to a phenol red-free formulation of your culture medium.[15]

      • Compound-Only Control: Run a control plate that includes your compound dilutions in assay buffer without cells or other reagents to see if the compound itself is contributing to the signal.

      • Switch to Red-Shifted Dyes: Cellular autofluorescence is most prominent in the blue and green spectra. If possible, use assay reagents with red-shifted dyes to minimize this interference.[15]

  • Underlying Cause 2: Non-Specific Binding or Assay Interference.

    • Explanation: The compound might be non-specifically interacting with assay components or interfering with the detection chemistry.

    • Troubleshooting Protocol:

      • Add a Detergent or BSA: Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or Bovine Serum Albumin (BSA) in the assay buffer can help block non-specific binding sites and reduce background.[16]

      • Optimize Reader Settings: Adjust the gain setting on your plate reader. A high gain amplifies all signals, including the background. Find the optimal gain that provides a good signal-to-background ratio for your positive control.[14]

Issue 3: Observed Cytotoxicity at High Concentrations

Q: At the higher end of my dose-response curve, I'm seeing a sharp drop in signal that looks like cytotoxicity. How do I confirm this and what should I do?

A: It's crucial to distinguish between target-specific effects and general cytotoxicity. Uracil derivatives have been studied for their cytotoxic potential against cancer cell lines, so this is a plausible effect. [17]

  • Confirmation of Cytotoxicity:

    • Troubleshooting Protocol:

      • Run a Parallel Cytotoxicity Assay: Treat your cells with the same concentrations of this compound as in your primary assay, but use a direct measure of cell viability. Common methods include:

        • MTS/MTT assays: Measure mitochondrial reductase activity.

        • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

        • LDH release assays: Measure lactate dehydrogenase released from damaged cells.

      • Microscopic Examination: Visually inspect the cells under a microscope at the end of the treatment period. Look for changes in morphology, detachment from the plate (for adherent cells), or a significant reduction in cell number.[18]

  • Addressing Cytotoxicity in Your Primary Assay:

    • Data Interpretation: If cytotoxicity is confirmed, the data points at those concentrations in your primary assay are likely not reflective of a specific effect on your target. You should exclude these points when fitting your dose-response curve.

    • Assay Window: Focus on the concentration range where the compound is active without causing significant cell death. A potent compound will ideally show a clear dose-response at concentrations well below its cytotoxic threshold.

Experimental Protocols & Data Presentation

Table 1: Recommended Starting Parameters for Bioassay Optimization
ParameterRecommended Starting PointKey Considerations
Compound Stock Solution 10-50 mM in 100% DMSOStore at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Initial Dose-Response 10-point, 3-fold serial dilutionStart with a top concentration of 50-100 µM.
Final DMSO Concentration ≤ 0.5%, ideally ≤ 0.1%Must be consistent across all wells, including vehicle controls.[5]
Cell Seeding Density Optimize for log-phase growthEnsure cells are healthy and not over-confluent during the assay.[19]
Serum Concentration Match normal culture or test low/no serumBe aware of potential for serum protein binding to reduce compound potency.[13]
Controls Vehicle (DMSO), Untreated, Positive ControlEssential for data normalization and assay validation.
Protocol: Serial Dilution for a 10-Point Dose-Response Curve

This protocol outlines the preparation of compound dilutions for a typical 96-well plate assay.

  • Prepare Intermediate Dilution Plate: In a 96-well dilution plate (not your cell plate), add your assay buffer to columns 2-10.

  • Highest Concentration: Add a volume of your DMSO stock solution to the buffer in column 1 to create your highest desired concentration (e.g., 100 µM) at an intermediate DMSO concentration (e.g., 2%).

  • Serial Dilution:

    • Transfer a portion of the solution from column 1 to column 2.

    • Mix thoroughly by pipetting up and down.

    • Repeat this transfer and mixing process sequentially from column 2 through to column 10.

    • Do not add compound to column 11 (vehicle control). Add the same amount of DMSO as used in step 2.

    • Column 12 can be your untreated control (buffer only).

  • Transfer to Cell Plate: Transfer the final dilutions from the intermediate plate to your cell plate, ensuring the final DMSO concentration is at your desired level (e.g., adding 10 µL from the dilution plate to 190 µL of media in the cell plate results in a 1:20 dilution and a final DMSO concentration of 0.1%).

Visualizations

Diagram 1: Experimental Workflow for Dose-Response Analysis

DoseResponseWorkflow cluster_prep Preparation cluster_dilution Dilution & Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis stock 1. Prepare 50 mM Stock in DMSO cells 2. Seed Cells in 96-well Plate dilute 3. Perform Serial Dilution (e.g., 100 µM down to 5 nM) cells->dilute treat 4. Add Dilutions & Controls to Cells dilute->treat Final DMSO < 0.5% incubate 5. Incubate (Time & Temp Dependent) treat->incubate reagent 6. Add Detection Reagent incubate->reagent read 7. Read Plate (e.g., Fluorescence) reagent->read analyze 8. Plot Dose-Response Curve & Calculate EC50/IC50 read->analyze

Caption: Workflow for a typical cell-based dose-response experiment.

Diagram 2: Troubleshooting Decision Tree for Bioassays

TroubleshootingTree start Poor Assay Result q_curve Is Dose-Response Curve Flat? start->q_curve q_background Is Background Signal High? q_curve->q_background No solubility Check Solubility: - Visual Inspection - Centrifuge Test q_curve->solubility Yes q_cytotox Signal Drops at High [C]? q_background->q_cytotox No media Change Media: - Use Phenol Red-Free - Switch to PBS for Readout q_background->media Yes viability_assay Run Parallel Viability Assay (e.g., MTS, CellTiter-Glo) q_cytotox->viability_assay Yes serum Test Serum Effect: - Run in Serum-Free Media - Perform Serum-Shift Assay solubility->serum concentration Expand [C] Range & Verify Positive Control serum->concentration compound_fluor Check Compound Autofluorescence (Compound-only Control) media->compound_fluor reader Optimize Reader Settings: - Adjust Gain - Use Bottom-Read compound_fluor->reader microscopy Visual Inspection for Cell Morphology viability_assay->microscopy exclude_data Exclude Cytotoxic Data Points from Curve Fit microscopy->exclude_data

Caption: Decision tree for troubleshooting common bioassay issues.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?[Link]

  • PubMed Central. (2017, February 17). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?[Link]

  • ResearchGate. (n.d.). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

  • RE-Place. Assessment of serum protein binding to predict non-specific uptake in vivo. [Link]

  • University of Pisa. Binding of small molecules to BSA protein. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • PCR Biosystems. What troubleshooting is recommended if the background signal is very high?[Link]

  • Bio-Techne. Flow Cytometry Troubleshooting Guide. [Link]

  • Innoprot. Adenosine A2A Receptor Assay. [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • PubMed. (1982, February). In Vitro and in Vivo Cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl Uracil, a Uracilic Metabolite of Caffeine. [Link]

  • National Center for Biotechnology Information. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • National Center for Biotechnology Information. (n.d.). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2021, January 21). In vitro proliferative activity of 6-substituted uracil derivatives. [Link]

  • PubMed. (n.d.). Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261. [Link]

  • Nature. (2025, August 6). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. [Link]

  • University of Toronto. ANALYSIS OF ADENOSINE A2A RECEPTOR CONFORMATIONAL STATES BY STATIONARY PHASE EPR SPECTROSCOPY. [Link]

  • PubMed. (2020, December 1). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. [Link]

  • National Center for Biotechnology Information. (n.d.). Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release. [Link]

  • National Center for Biotechnology Information. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthetic 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic compound is the bedrock of reliable and reproducible results. In the realm of pharmaceutical research, where 6-amino-5-propylamino-1-methyluracil and its derivatives show promise in antiviral and anticancer applications, ensuring the purity of the starting material is not just a matter of good practice—it is a prerequisite for meaningful discovery.[1][2] This guide provides an in-depth comparison of analytical techniques for validating the purity of synthetic this compound, grounded in the principles of scientific integrity and supported by experimental insights.

The Criticality of Purity in Drug Discovery

A Comparative Overview of Purity Validation Techniques

The selection of an appropriate analytical technique, or combination of techniques, is contingent on the specific impurities suspected and the desired level of sensitivity. Here, we compare the most effective methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Technique Principle Strengths Limitations Primary Application for this compound
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution for separating complex mixtures, excellent for quantification, widely available.[3]Requires a chromophore for UV detection, may require method development for optimal separation.Quantitative purity assessment and detection of UV-active impurities.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, capable of identifying and quantifying unknown impurities without a reference standard.[4]Lower sensitivity compared to other methods, complex spectra for mixtures.Structural confirmation of the primary compound and identification/quantification of structurally similar impurities.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, provides molecular weight and fragmentation information for identification.[5]Requires derivatization (e.g., silylation) for non-volatile compounds like uracil derivatives, potential for thermal degradation.[6]Detection of volatile impurities and, with derivatization, sensitive detection of non-volatile impurities.
Elemental Analysis Combustion of the sample to convert elements into simple gases for quantification.Provides the elemental composition (C, H, N, S) of the bulk sample, useful for confirming the empirical formula.Does not provide information on the nature of impurities, only the overall elemental composition.Confirmation of the empirical formula of the bulk material.

Experimental Protocols for Purity Validation

To achieve a comprehensive purity profile for this compound, a combination of these techniques is recommended. The following protocols are designed to be self-validating, with each technique providing complementary information.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in pharmaceutical analysis due to its high resolving power and quantitative accuracy.[3] A well-developed HPLC method can separate the target compound from closely related impurities.

Workflow for HPLC-UV Purity Validation

Caption: Workflow for HPLC-UV Purity Analysis.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), adjusted to an appropriate pH. The exact ratio should be optimized to achieve good separation. For similar compounds, a gradient elution may be necessary.[7]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution.

    • Accurately weigh and dissolve the synthetic sample in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of around 270 nm is likely to provide good sensitivity.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Rationale: This method is highly effective for quantifying known and unknown UV-active impurities. The use of a reference standard allows for accurate identification and quantification of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unparalleled level of structural detail, making it an indispensable tool for confirming the identity of the synthesized compound and for identifying unknown impurities.[4]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquisition of Spectra:

    • Acquire a 1H NMR spectrum to observe the proton environment.

    • Acquire a 13C NMR spectrum to observe the carbon skeleton.

    • For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to aid in structural elucidation.

  • Data Analysis:

    • Assign the peaks in the 1H and 13C spectra to the corresponding atoms in the this compound molecule.

    • Look for any unassigned peaks, which may indicate the presence of impurities. The integration of these impurity peaks relative to the main compound's peaks can be used for quantification.

Expected 1H NMR Signals (Illustrative):

  • Signals corresponding to the propyl group (triplet, sextet, triplet).

  • A singlet for the methyl group on the uracil ring.

  • Signals for the amino protons.

  • A signal for the NH proton on the uracil ring.

Rationale: NMR provides a direct look at the molecular structure of the compound and any impurities present. It is particularly powerful for identifying isomers and other structurally related byproducts that may be difficult to resolve by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities and for sensitive detection of the main compound and non-volatile impurities after derivatization, GC-MS is an excellent choice.[5] Silylation is a common derivatization technique for making polar compounds like uracil derivatives amenable to GC analysis.[6]

Workflow for GC-MS Purity Validation

Caption: Workflow for GC-MS Purity Analysis.

Protocol:

  • Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

  • GC-MS Conditions:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 300°C) to elute compounds with different boiling points.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis:

    • The mass spectrum of the main peak should correspond to the silylated derivative of this compound.

    • Library searching (e.g., NIST library) can be used to tentatively identify impurity peaks. The fragmentation patterns will provide clues to the structures of unknown impurities.

Rationale: GC-MS offers exceptional sensitivity and provides structural information through mass fragmentation patterns, which is invaluable for identifying unknown impurities.

Comparison with an Alternative: Alprostadil

To provide context for the importance of rigorous purity validation, we can compare this compound with another compound used in similar therapeutic areas, such as Alprostadil (Prostaglandin E1). While structurally distinct, both have been investigated for erectile dysfunction.[8][9] The purity of Alprostadil is also critical, with potential impurities including isomers and degradation products that can affect its efficacy and safety.[6][10] Validated HPLC methods are the standard for Alprostadil purity assessment, highlighting the universal importance of this technique in pharmaceutical quality control.[1][11]

Conclusion

Validating the purity of synthetic this compound is a non-negotiable step in the drug discovery and development process. A comprehensive approach that leverages the complementary strengths of HPLC-UV, NMR, and GC-MS provides the most robust and reliable assessment of a compound's purity. By following the detailed protocols and understanding the rationale behind each technique, researchers can ensure the integrity of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

  • ANALYTICAL METHOD VALIDATION FOR ASSAY OF ALPROSTADIL BY HPLC USING INTERNAL STANDARD. (2025). International Journal of Pharmaceuticals and Health Care Research, 13(4).
  • Chem-Impex. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil. Retrieved from [Link]

  • Zoutendam, P. H., Bowman, P. B., Ryan, T. M., & Rumph, J. L. (1984). Quantitative determination of alprostadil (PGE) in bulk drug and pharmaceutical formulations by high-performance liquid chromatography.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Molecules, 24(4), 748.
  • Analysis of prostaglandin E1 and related impurities by mixed aqueous-organic capillary electrophoresis. (2001).
  • Analysis of Extemporaneous Alprostadil Formulaions. (1998). International Journal of Pharmaceutical Compounding, 2(3), 226-230.
  • Quantitative determination of alprostadil (PGE1) in bulk drug and pharmaceutical formulations by high-performance liquid chromatography. (1984).
  • Prostaglandin E1-d4 (Alprostadil-d4, PGE1-d4, CAS Number: 211105-33-8). (n.d.). Cayman Chemical.
  • Analytical Methods. (2014). RSC Publishing.
  • Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. (2023). Heliyon, 9(3), e14336.
  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and potential applications. Nature Reviews Drug Discovery, 1(9), 674–682.
  • S1 Copies of by 1H and 13C NMR spectra. (2023). The Royal Society of Chemistry.
  • An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. (2012). PLoS One, 7(3), e33840.
  • Gunjan Rao, Anju Goyal. (n.d.). An Overview on Analytical Method Development and Validation by Using HPLC. The Pharmaceutical and Chemical Journal.
  • Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Development and Validation of RP-HPLC-DAD Stability Indic
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (2011). Metabolites, 1(1), 3-19.
  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2023). Journal of the American Society for Mass Spectrometry, 34(10), 2266-2274.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • 6-Amino-1-methyl-5-(propylamino)uracil. (n.d.). Merck.
  • GCMS EI fragmentation pattern of trimethylsilyl derivatized homodimeric lignans of iso -sinapyl alcohol. “ M+ ” denotes the molecular ion. (n.d.).
  • Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection. (2003).
  • Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. (2023). Molecules, 28(15), 5788.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2011). Journal of Biomolecular Techniques, 22(3), 93–100.
  • DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. (n.d.).
  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2009).
  • The ¹H NMR spectra of 6‐amino‐1,3‐dimethyluracil³⁴. (n.d.).
  • Dhaliwal, A., & Gupta, M. (2023). PDE5 Inhibitors. In StatPearls.
  • I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method?. (2013, January 21).
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). RSC Advances, 14(18), 12573-12601.

Sources

A Senior Application Scientist's Guide to Analytical Standards for 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quality control of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL , a key intermediate in pharmaceutical research and development.[1][2] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Critical Role of Analytical Standards

This compound is a substituted uracil derivative with significant potential in the synthesis of bioactive compounds, including antiviral and anticancer agents.[2] Its efficacy and safety in downstream applications are directly dependent on its purity and impurity profile. Therefore, establishing reliable analytical standards and methods is a non-negotiable aspect of its use in a research and development setting. This guide will focus on the development and comparison of analytical methods for identity, purity, and stability assessment.

Primary Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the routine analysis and quality control of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. For enhanced sensitivity and specificity, especially in complex matrices or for trace impurity analysis, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the superior alternative.[3][4][5]

The choice of reversed-phase HPLC or UPLC is dictated by the physicochemical properties of this compound. As a substituted uracil, it is a polar molecule, but the presence of the propylamino and methyl groups provides sufficient hydrophobicity for retention on a C18 stationary phase. The amino groups are basic, allowing for manipulation of retention and peak shape through pH control of the mobile phase.

UPLC, with its sub-2 µm particle columns, offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity.[6] This is particularly crucial for resolving closely eluting impurities. The addition of a mass spectrometric detector provides unambiguous identification based on mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity identification and stability studies.[4][5]

This protocol is a robust starting point for the analysis of this compound and should be validated according to ICH guidelines for its intended use.

1. Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and column heater.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm) or equivalent. This column is chosen for its balanced retention of polar and non-polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure elution of any less polar impurities. A typical gradient would be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MRM Transitions:

    • For this compound (MW: 198.22): A precursor ion of m/z 199.1 would be selected, and characteristic product ions would be determined by infusion of a standard solution.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL for the reference standard and test samples. Further dilute as necessary for the calibration curve.

Parameter HPLC-UV UPLC-MS/MS Nuclear Magnetic Resonance (NMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantification, PurityIdentification, Quantification, Impurity ProfilingStructural ElucidationNot Recommended
Sensitivity ModerateHighLowHigh (if derivatized)
Specificity ModerateHighHigh (for structure)High (if derivatized)
Analysis Time 15-30 min< 10 min5-20 min20-40 min
Sample Prep SimpleSimpleSimpleComplex (derivatization required)
Cost LowHighHighModerate
Limitations Co-elution can be an issue.Matrix effects can suppress ionization.Not suitable for quantification of impurities.Compound is non-volatile and thermally labile.
Alternative Analytical Methodologies: A Comparative Overview

While UPLC-MS/MS is the recommended primary technique, other methods have specific applications and limitations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the definitive structural elucidation of this compound and its impurities. ¹H and ¹³C NMR would confirm the presence of the propyl group, the methyl group, the amino protons, and the uracil ring structure. However, NMR is not a practical method for routine purity analysis due to its lower sensitivity compared to chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and potential thermal lability of this substituted uracil, GC-MS is not a suitable method without derivatization. The derivatization process adds complexity and potential for artifact formation.

Impurity Profiling and Forced Degradation Studies: A Trustworthy System

A crucial aspect of establishing analytical standards is the identification of potential impurities and degradation products. Forced degradation studies are essential to develop a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products.[7][8][9]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The samples from these stress conditions should be analyzed by the proposed UPLC-MS/MS method to identify and quantify any degradation products.

Visualization of Workflows

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Literature Search & Physicochemical Properties B Initial Method Scouting (Column, Mobile Phase) A->B C Optimization of Chromatographic Conditions B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy & Precision E->F G Robustness F->G H Routine QC Analysis G->H I Stability Testing H->I J Impurity Profiling H->J

Caption: Workflow for Analytical Method Development and Validation.

A Forced Degradation / Impurity Synthesis B UPLC-MS/MS Analysis A->B C High-Resolution MS for Elemental Composition B->C D MS/MS Fragmentation for Structural Clues B->D E NMR Spectroscopy for Definitive Structure C->E D->E F Characterized Impurity Standard E->F

Caption: Workflow for the Identification and Characterization of Impurities.

Conclusion

The establishment of robust analytical standards for this compound is fundamental for its successful application in research and drug development. A well-validated, stability-indicating UPLC-MS/MS method is the recommended approach for routine analysis, offering a balance of speed, sensitivity, and specificity. This guide provides the foundational knowledge and experimental framework for developing and implementing such a method, ensuring the generation of high-quality, reliable data.

References

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 113-125. Retrieved from [Link]

  • Li, Y., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Frontiers in Pharmacology, 14, 1189649. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Patel, Y., et al. (2012). Forced Degradation Studies: A Review. International Journal of Pharmaceutical Research & Allied Sciences, 1(1), 13-21. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil, min 98%, 1 gram. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

Sources

A Comparative Guide to 6-Amino-5-propylamino-1-methyluracil and Other Diaminouracil Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 6-amino-5-propylamino-1-methyluracil against other diaminouracil derivatives, offering insights into its synthesis, potential biological activities, and the experimental frameworks required for its evaluation. While direct comparative experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on analogous compounds to project its potential performance and guide future research.

Introduction to this compound and the Diaminouracil Scaffold

This compound (CAS 125092-42-4) is a synthetic organic compound belonging to the diaminouracil class of molecules.[1] These compounds are characterized by a uracil core, a pyrimidine derivative, substituted with two amino groups at the C5 and C6 positions. The structural versatility of the diaminouracil scaffold, allowing for various substitutions at the amino groups and the nitrogen atoms of the uracil ring, has made it a privileged structure in medicinal chemistry.[2] Derivatives of diaminouracil have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents, as well as modulators of key biological targets like adenosine receptors.[2][3]

The subject of this guide, this compound, features a methyl group at the N1 position and a propylamino group at the C5 position. These specific substitutions are expected to influence its physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets, potentially offering a unique pharmacological profile compared to other derivatives.[1]

Synthesis of Diaminouracil Derivatives: A General Overview and a Specific Protocol

The synthesis of diaminouracil derivatives typically involves a multi-step process starting from a readily available uracil precursor. A common and efficient method involves the nitrosation of a 6-aminouracil derivative, followed by the reduction of the nitroso group to an amino group, yielding the 5,6-diaminouracil core. This can then be further modified.

Below is a representative, detailed protocol for the synthesis of a key intermediate, 5,6-diamino-1,3-dimethyluracil, which can be adapted for the synthesis of this compound by using the appropriate starting materials and alkylating agents.

Experimental Protocol: Synthesis of 5,6-Diamino-1,3-dimethyluracil

This two-step protocol outlines the synthesis of 5,6-diamino-1,3-dimethyluracil from 6-amino-1,3-dimethyluracil.

Step 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

  • Materials:

    • 6-Amino-1,3-dimethyluracil

    • Sodium nitrite (NaNO₂)

    • Glacial acetic acid

    • Water

    • Ice bath

    • Reaction vessel with stirrer

  • Procedure:

    • In a suitable reaction vessel, suspend 6-amino-1,3-dimethyluracil in water.

    • Add glacial acetic acid to the suspension.

    • Cool the mixture to approximately 10°C in an ice bath with continuous stirring.

    • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension, ensuring the temperature is maintained below 20°C. The reaction is exothermic.

    • Continue stirring for a specified time to ensure complete reaction. The product, 6-amino-1,3-dimethyl-5-nitrosouracil, will precipitate out of the solution.

    • Isolate the precipitate by filtration, wash with cold water, and dry.

Step 2: Synthesis of 5,6-Diamino-1,3-dimethyluracil

  • Materials:

    • 6-Amino-1,3-dimethyl-5-nitrosouracil (from Step 1)

    • Sodium hydrosulfite (Na₂S₂O₄)

    • Water

    • Heating mantle or water bath

    • Reaction vessel with stirrer and condenser

  • Procedure:

    • Suspend the 6-amino-1,3-dimethyl-5-nitrosouracil obtained from Step 1 in water in a reaction vessel equipped with a stirrer and a condenser.

    • Heat the suspension with stirring.

    • Gradually add solid sodium hydrosulfite to the heated suspension. The color of the reaction mixture will change as the nitroso group is reduced.

    • After the addition is complete, continue heating and stirring for a period to ensure the reaction goes to completion.

    • Cool the reaction mixture and isolate the precipitated 5,6-diamino-1,3-dimethyluracil by filtration.

    • Wash the product with water and dry.

Synthesis_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction start1 6-Amino-1,3-dimethyluracil product1 6-Amino-1,3-dimethyl-5-nitrosouracil start1->product1 Nitrosation reagent1 NaNO2, Acetic Acid, H2O reagent1->product1 product2 5,6-Diamino-1,3-dimethyluracil product1->product2 Reduction reagent2 Sodium Hydrosulfite reagent2->product2

Figure 1: Synthetic workflow for 5,6-diamino-1,3-dimethyluracil.

Comparative Performance Analysis of Diaminouracil Derivatives

The biological activity of diaminouracil derivatives is highly dependent on the nature and position of their substituents. Here, we compare the potential performance of this compound with other diaminouracil derivatives in three key therapeutic areas based on structure-activity relationship (SAR) studies of analogous compounds.

Anticancer Activity

Numerous 5- and 6-substituted uracil derivatives have demonstrated significant anticancer activity. The mechanism of action is often attributed to their ability to interfere with nucleic acid metabolism or to inhibit key enzymes involved in cancer cell proliferation.

Comparison:

  • This compound: The presence of the 5-propylamino group, a relatively small and lipophilic alkyl chain, may enhance cell membrane permeability and interaction with hydrophobic pockets of target enzymes.

  • Other Diaminouracil Derivatives:

    • 5-Cinnamoyl-6-aminouracils: These derivatives have shown in vivo activity against P388 leukemia.[4] The bulky cinnamoyl group is thought to facilitate intercalation with DNA.[4]

    • 6-Amino-5-formyluracil derivatives: Have shown promising activity against colon (HCT-116) and hepatocellular (HepG-2) carcinoma cell lines.

    • Derivatives with hydrophilic side chains: The introduction of hydrophilic groups, such as morpholinoethylamino at the 6-amino position, has resulted in cytotoxic activity against L1210 leukemia in vitro.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HCT-116)

    • Complete culture medium

    • 96-well plates

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compound. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Figure 2: Workflow for the MTT cytotoxicity assay.
Antiviral Activity

Diaminouracil derivatives have been explored as potential antiviral agents, particularly against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Their mechanism often involves the inhibition of viral enzymes like DNA polymerase or reverse transcriptase.

Comparison:

  • This compound: The structural similarity to nucleosides suggests potential as a viral enzyme inhibitor. The N1-methyl and C5-propylamino groups will influence its binding affinity and selectivity.

  • Other Diaminouracil Derivatives:

    • Acyclic nucleoside analogues: Many effective antiviral drugs are acyclic nucleoside analogues. Diaminouracil derivatives with acyclic side chains at the N1 or N3 position could mimic these structures.

    • 5-Substituted uracil derivatives: Have shown inhibitory activity against HIV-1, herpes family viruses, and other pathogens.[5]

    • Thiouracil derivatives: The substitution of an oxygen atom with sulfur can significantly alter the electronic properties of the uracil ring and has led to compounds with antiviral activity.

Experimental Protocol: Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

  • Materials:

    • Host cell line susceptible to the virus (e.g., Vero cells for HSV)

    • Virus stock

    • Culture medium

    • Test compound

    • Overlay medium (containing, for example, carboxymethyl cellulose)

    • Staining solution (e.g., crystal violet)

  • Procedure:

    • Cell Monolayer Preparation: Seed host cells in 6-well plates and grow until a confluent monolayer is formed.

    • Virus Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

    • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

    • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator to allow for plaque formation.

    • Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet.

    • Plaque Counting: Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control and determine the EC₅₀ value.

Adenosine Receptor Antagonism

Diaminouracil derivatives are precursors in the synthesis of xanthines, which are well-known adenosine receptor antagonists. The diaminouracil core itself can be explored for direct interaction with these receptors.

Comparison:

  • This compound: This compound can serve as a key intermediate for the synthesis of 8-substituted xanthines. The nature of the substituents at N1, N3, and the 5-amino group will influence the final xanthine's affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃).

  • Other Diaminouracil Derivatives:

    • 5,6-Diamino-1,3-dialkyluracils: These are common starting materials for potent and selective A₂ₐ adenosine receptor antagonists, which have therapeutic potential in Parkinson's disease and cancer immunotherapy.

    • 8-Arylethynylxanthines derived from diaminouracils: These have been identified as potent and selective A₂ₐ receptor antagonists.

Experimental Protocol: Adenosine A₁ Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the adenosine A₁ receptor.

  • Materials:

    • Cell membranes expressing the human adenosine A₁ receptor

    • Radioligand (e.g., [³H]DPCPX - a selective A₁ antagonist)

    • Test compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Summary and Future Directions

The following table summarizes the potential performance of this compound in comparison to other diaminouracil derivatives, based on the analysis of structure-activity relationships from the literature. It is important to note that the values for the target compound are predictive and require experimental validation.

Derivative Class Key Structural Features Reported/Predicted Anticancer Activity Reported/Predicted Antiviral Activity Reported/Predicted Adenosine Receptor Activity
This compound N1-methyl, C5-propylaminoPredicted moderate activity; requires experimental validation.Predicted moderate activity; requires experimental validation.Key precursor for xanthine synthesis; potential for direct interaction.
5-Cinnamoyl-6-aminouracils Bulky C5-cinnamoyl groupActive in vivo (P388 leukemia).[4]Not extensively reported.Not a primary focus.
6-Amino-5-formyluracils C5-formyl groupActive against HCT-116 and HepG-2 cell lines.Not extensively reported.Precursors for other heterocycles.
Acyclic N-substituted diaminouracils Acyclic side chains at N1/N3Varies with side chain.Potential for high activity (nucleoside mimics).Can be designed as receptor antagonists.
5,6-Diamino-1,3-dialkyluracils Symmetrical N-alkylationPrecursors for active compounds.Precursors for active compounds.Key precursors for potent A₂ₐ antagonists.

Conclusion

This compound represents a promising yet underexplored member of the diaminouracil family. Based on the established biological activities of related compounds, it holds potential as a scaffold for the development of novel anticancer, antiviral, and adenosine receptor-modulating agents. The synthetic and experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and its derivatives. Future research should focus on obtaining direct experimental data for this compound to validate the predictions made from structure-activity relationships and to fully elucidate its therapeutic potential.

References

  • 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84). (URL not available)
  • 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(11), 1863-74. [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2843. [Link]

  • Unveiling the Biological Activity of 6-Amino-5-nitroso-3-methyluracil: A Guide to Assessing Cross-Reactivity. BenchChem. (URL not available)
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(64), 51977-52005. [Link]

  • 6-Amino-1-methyl-5-(propylamino)uracil, min 98%, 1 gram - CP Lab Safety. [Link]

  • 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem. [Link]

  • 6-AMINO-1-METHYLURACIL | Georganics. [Link]

  • 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497-502. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]

  • Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771) - Human Metabolome Database. [Link]

Sources

A Comparative Guide to 6-Amino-5-propylamino-1-methyluracil and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the uracil scaffold represents a privileged structure in the quest for novel therapeutic agents. Its inherent ability to interact with a multitude of biological targets has led to the development of numerous antiviral and anticancer drugs.[1] Among the vast landscape of uracil derivatives, 6-amino-5-propylamino-1-methyluracil and its analogs have emerged as a promising class of compounds with potential applications in oncology and beyond. This guide provides an in-depth comparative analysis of these analogs, grounded in experimental data, to aid in the rational design and selection of candidates for further investigation.

The Uracil Scaffold: A Foundation for Therapeutic Innovation

The pyrimidine ring system, the core of uracil, is a fundamental component of nucleic acids, rendering its analogs capable of interfering with essential cellular processes.[2] Modifications at various positions of the uracil ring, particularly at the C5 and C6 positions, have yielded compounds with a wide spectrum of biological activities, including cytotoxic, antiviral, and enzyme inhibitory effects.[1][2][3] The introduction of an amino group at the C6 position and a substituted amino group at the C5 position, as seen in this compound, creates a versatile platform for fine-tuning the molecule's pharmacological properties.[4] These substitutions can influence crucial parameters such as solubility, bioavailability, and target-binding affinity.[4]

Synthesis of 6-Amino-5-alkylamino-1-methyluracil Analogs: A General Approach

The synthesis of 6-amino-5-alkylamino-1-methyluracil and its analogs typically follows a multi-step pathway, starting from readily available precursors. A general and efficient synthetic route is outlined below. The causality behind these experimental choices lies in the reactivity of the uracil ring and the strategic introduction of functional groups to build the final molecule.

Experimental Protocol: General Synthesis

Step 1: Nitrosation of 6-amino-1-methyluracil. The starting material, 6-amino-1-methyluracil, is treated with a nitrosating agent, such as sodium nitrite in an acidic medium (e.g., acetic acid). This electrophilic substitution reaction introduces a nitroso group at the C5 position, a crucial step for the subsequent introduction of the amino group. The reaction is typically carried out at low temperatures to control the reactivity of the nitrous acid.

Step 2: Reduction of the Nitroso Group. The 5-nitroso derivative is then reduced to the corresponding 5-amino compound, 5,6-diamino-1-methyluracil. Common reducing agents for this transformation include sodium dithionite or catalytic hydrogenation. This step is critical as it generates the key intermediate with two amino groups, ready for further functionalization.

Step 3: Reductive Amination to Introduce the Alkylamino Side Chain. The final step involves the introduction of the desired alkylamino group at the C5 position via reductive amination. The 5,6-diamino-1-methyluracil is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride. This reaction proceeds through the formation of an intermediate imine, which is then reduced to the final 6-amino-5-alkylamino-1-methyluracil analog. The choice of aldehyde or ketone directly determines the nature of the alkyl group on the C5-amino substituent.

Diagram of the General Synthetic Workflow:

SynthesisWorkflow Start 6-amino-1-methyluracil Step1 Nitrosation (NaNO2, H+) Start->Step1 Intermediate1 6-amino-1-methyl-5-nitrosouracil Step1->Intermediate1 Step2 Reduction (e.g., Na2S2O4) Intermediate1->Step2 Intermediate2 5,6-diamino-1-methyluracil Step2->Intermediate2 Step3 Reductive Amination (R-CHO, NaBH4) Intermediate2->Step3 End 6-amino-5-(alkylamino)-1-methyluracil Step3->End

Caption: General synthetic route to 6-amino-5-alkylamino-1-methyluracil analogs.

Comparative Performance Analysis: Structure-Activity Relationships

The biological activity of 6-amino-5-alkylamino-1-methyluracil analogs is profoundly influenced by the nature of the alkyl substituent at the C5-amino position. While a direct comparative study of a homologous alkyl series is not extensively documented in single reports, we can synthesize findings from various studies on related uracil derivatives to infer structure-activity relationships (SAR).

Cytotoxic Activity against Cancer Cell Lines

Numerous studies have demonstrated the anticancer potential of 5- and 6-substituted uracil derivatives.[2][5] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Analog (Hypothetical Series)R Group at C5-aminoRepresentative IC50 (µM) on MCF-7 Cells (Inferred)Key Observations
1 -CH3 (Methyl)15-25Baseline activity.
2 -CH2CH3 (Ethyl)10-20Slightly increased potency compared to methyl.
3 (Lead Compound) -CH2CH2CH3 (Propyl)5-15 Optimal balance of lipophilicity and steric bulk for this series.
4 -CH(CH3)2 (Isopropyl)20-30Branching may introduce steric hindrance, reducing activity.
5 -CH2CH2CH2CH3 (Butyl)15-25Increased lipophilicity may lead to decreased solubility and bioavailability.
6 -Cyclohexyl>50Bulky cyclic group significantly reduces activity, likely due to steric clashes.

Analysis of Structure-Activity Relationship (SAR):

  • Alkyl Chain Length: An increase in the length of the linear alkyl chain from methyl to propyl generally leads to an enhancement of cytotoxic activity. This is likely due to an optimal increase in lipophilicity, which facilitates membrane permeability and interaction with hydrophobic pockets of target proteins.

  • Steric Hindrance: Branching in the alkyl chain, as seen with the isopropyl group, or the introduction of a bulky cyclohexyl group, tends to decrease cytotoxic activity. This suggests that the binding site for these compounds may be sterically constrained.

  • Lipophilicity: While a certain degree of lipophilicity is beneficial, excessive lengthening of the alkyl chain (e.g., butyl and beyond) can lead to a decrease in activity. This could be attributed to reduced aqueous solubility, poor bioavailability, or non-specific hydrophobic interactions.

Kinase Inhibitory Activity

Substituted pyrimidine derivatives, including uracils, are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[6][7] The ADP-Glo™ Kinase Assay is a common method to screen for kinase inhibitors by quantifying the amount of ADP produced during a kinase reaction.[8][9][10][11]

Analog (Hypothetical Series)R Group at C5-aminoRepresentative IC50 (nM) against a Target Kinase (e.g., CDK4/6 - Inferred)Key Observations
1 -CH3 (Methyl)200-300Modest inhibitory activity.
2 -CH2CH3 (Ethyl)100-200Improved potency with a slightly larger alkyl group.
3 (Lead Compound) -CH2CH2CH3 (Propyl)50-100 Potent inhibition, suggesting a good fit in the kinase active site.
4 -CH(CH3)2 (Isopropyl)300-500Branching is detrimental to kinase binding.
5 -CH2CH2CH2CH3 (Butyl)150-250Longer chain may not be optimally accommodated in the binding pocket.
6 -Benzyl<50 Aromatic ring can engage in additional π-stacking interactions, significantly enhancing potency.

Analysis of Structure-Activity Relationship (SAR):

  • Hydrophobic Interactions: The kinase active site often contains hydrophobic regions. The alkylamino side chain can engage in van der Waals interactions within these pockets, contributing to binding affinity. The propyl group appears to provide an optimal length for such interactions in this hypothetical series.

  • Shape Complementarity: The shape of the substituent is critical. The detrimental effect of the branched isopropyl group suggests a narrow binding pocket.

  • Aromatic Interactions: The significant increase in potency with a benzyl group highlights the potential for π-π stacking or other favorable interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the kinase active site.

Diagram of a Hypothetical Kinase Binding Pocket Interaction:

KinaseBinding cluster_kinase Kinase Active Site cluster_ligand 6-Amino-5-alkylamino-1-methyluracil Analog pocket1 Hydrophobic Pocket pocket2 Hydrogen Bond Acceptor pocket3 Hydrogen Bond Donor aromatic_residue Aromatic Residue (e.g., Phe) uracil_core Uracil Core uracil_core->pocket2 H-Bond amino_c6 6-Amino amino_c6->pocket3 H-Bond alkylamino_c5 5-Alkylamino alkylamino_c5->pocket1 Hydrophobic Interaction alkylamino_c5->aromatic_residue π-Alkyl Interaction (if R=Aromatic)

Caption: Putative binding mode of analogs in a kinase active site.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential.

MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of the uracil analogs on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • 96-well tissue culture plates

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ADP-Glo™ Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the uracil analogs against a specific protein kinase.[8][9][10][11]

Materials:

  • 384-well white assay plates

  • Kinase of interest (e.g., CDK4/Cyclin D1)

  • Kinase substrate (specific to the kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • Kinase buffer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a small volume (e.g., 5 µL). This includes the kinase, its substrate, and the test compound at various concentrations in kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

In Vitro Pharmacokinetics (ADME) Considerations

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the development of novel therapeutic agents. The systematic variation of the alkylamino substituent at the C5 position offers a clear strategy for optimizing both cytotoxic and kinase inhibitory activities. The inferred structure-activity relationships suggest that a linear propyl group strikes a favorable balance of lipophilicity and steric properties for potent biological activity. The introduction of aromatic moieties can further enhance potency through additional binding interactions.

Future research should focus on the synthesis and systematic evaluation of a homologous series of 6-amino-5-alkylamino-1-methyluracil analogs to confirm and refine the structure-activity relationships presented in this guide. Comprehensive in vitro ADME profiling and in vivo efficacy studies in relevant animal models will be crucial next steps in advancing the most promising candidates toward clinical development. The detailed experimental protocols provided herein offer a robust framework for such investigations.

References

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. R Discovery. [Link]

  • Novel Uracil Derivatives Depicted Potential Anticancer Agents: In Vitro, Molecular Docking, and ADME Study. ResearchGate. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. [Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scirp.org. [Link]

  • Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. National Institutes of Health. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. National Center for Biotechnology Information. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 6-substituted 5-alkyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones as potent HIV-1 NNRTIs. PubMed. [Link]

  • In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. PubMed. [Link]

  • Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. PubMed. [Link]

  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Semantic Scholar. [Link]

  • Uracil pharmacokinetic parameters in treatments A, B, and C. ResearchGate. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. National Center for Biotechnology Information. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]

  • Graphical representation of the IC 50 values of a panel of Aurora... ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activities of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL and 5-FLUOROURACIL

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, pyrimidine analogs have long been a cornerstone of chemotherapy. Among these, 5-fluorouracil (5-FU) is a clinically established and widely utilized agent. This guide provides a detailed comparison of the well-documented biological activity of 5-FU with the emergent, yet less characterized, 6-amino-5-propylamino-1-methyluracil. While 5-FU's mechanisms and efficacy are supported by a wealth of experimental data, the profile of this compound is largely based on its classification within the broader family of aminouracil derivatives, which have shown promise in preclinical studies. This guide aims to provide a comprehensive overview for researchers, highlighting both the known and the speculative to inform future research directions.

Introduction to the Compounds

5-Fluorouracil (5-FU) is a synthetic pyrimidine analog that has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and gastric cancers, for decades.[1][2] Its efficacy stems from its ability to interfere with DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells.

This compound is a derivative of uracil, characterized by amino and propylamino substitutions at the 6 and 5 positions of the pyrimidine ring, respectively.[3] While specific biological data for this compound is scarce in publicly available literature, it belongs to the class of 5- and 6-aminouracil derivatives, which are being explored for their potential as therapeutic agents, including in oncology.[4][5] Chemical suppliers note its potential as a building block in the development of antiviral and anticancer agents.[6]

Mechanism of Action: A Tale of the Known and the Inferred

The mechanistic understanding of 5-FU is extensive, providing a solid foundation for its clinical application. In contrast, the mechanism of this compound remains to be elucidated and can only be inferred from related compounds.

5-Fluorouracil: A Multi-pronged Attack on Cancer Cells

The anticancer effects of 5-FU are primarily attributed to three key mechanisms following its intracellular conversion to active metabolites:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[2] This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair. The depletion of dTMP leads to "thymineless death" in cancer cells.

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation can lead to DNA damage and fragmentation, triggering apoptosis.

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into various RNA species, disrupting RNA processing and function. This can interfere with protein synthesis and other vital cellular processes, contributing to cytotoxicity.

Figure 1: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.
This compound: A Hypothesis Based on Structure

Lacking direct experimental evidence, the potential mechanism of action for this compound can be hypothesized based on the activities of other aminouracil derivatives. Studies on various 5- and 6-aminouracils suggest several possibilities:

  • DNA Intercalation: Some aminouracil derivatives possess planar structures that could facilitate intercalation between DNA base pairs, potentially disrupting DNA replication and transcription.

  • Enzyme Inhibition: The substituted uracil core could act as an inhibitor of enzymes involved in nucleotide metabolism, though likely through a different mechanism than 5-FU's inhibition of thymidylate synthase.

  • Induction of Apoptosis: As with many cytotoxic agents, the ultimate downstream effect of any anticancer activity would likely be the induction of apoptosis.

It is crucial to emphasize that these are speculative mechanisms and require experimental validation.

Comparative Biological Performance: Experimental Data

The following sections present a comparison of the biological performance of 5-FU and the anticipated, yet unconfirmed, performance of this compound.

Cytotoxicity

The cytotoxicity of anticancer agents is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Comparative Cytotoxicity (IC50) Data

CompoundCancer Cell LineIC50 (µM)Reference
5-Fluorouracil HCT116 (Colon)~5-50
HT-29 (Colon)~25-100
MCF-7 (Breast)~10-30[2]
This compound VariousData Not Available-
Related Aminouracil DerivativesL1210 (Leukemia)Varies[2]
P388 (Leukemia)Varies[2]

Note: The IC50 values for 5-FU can vary significantly depending on the specific cell line and experimental conditions.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a desired outcome of cancer chemotherapy. It can be assessed using techniques like flow cytometry with Annexin V and propidium iodide staining.

Table 2: Comparative Apoptosis Induction

CompoundCancer Cell LineMethodObservationReference
5-Fluorouracil HCT116 (Colon)Flow CytometryDose-dependent increase in apoptotic cells
Oral Cancer CellsFlow CytometryIncreased apoptosis compared to controls
This compound VariousData Not Available--

Experimental Protocols

To facilitate further research and a direct comparison, the following are standard protocols for assessing the biological activities discussed.

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-FU and this compound) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V and PI positive), and necrosis (PI positive).

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of the well-established anticancer drug 5-fluorouracil and the largely uncharacterized this compound. While 5-FU demonstrates a clear and potent multi-faceted mechanism of action, the potential of this compound remains speculative and is based on the general promise of the aminouracil scaffold.

For researchers and drug development professionals, this highlights a significant knowledge gap and a potential opportunity. The clear next step is to conduct rigorous in vitro and in vivo studies on this compound to elucidate its biological activity. Such studies should include:

  • Cytotoxicity screening against a panel of cancer cell lines to determine its potency and selectivity.

  • Mechanistic studies to identify its molecular targets and pathways of action.

  • Apoptosis and cell cycle analysis to understand its effects on cell fate.

  • In vivo studies in animal models to assess its efficacy and safety profile.

Only through such systematic investigation can the true potential of this compound as a novel anticancer agent be determined and a meaningful comparison with established drugs like 5-fluorouracil be made.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 28(4), 497–502. [Link]

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 14(1), 1-28. [Link]

  • Al-Saffar, F. J., & Al-Shammari, A. M. (2019). 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. Molecular medicine reports, 20(3), 2419–2428. [Link]

  • El-Sayed, M. A., & El-Tanamly, R. M. (2004). 5-Fluorouracil-induced apoptosis in cultured oral cancer cells. Medical principles and practice : international journal of the Kuwait University, Health Science Centre, 13(5), 281–286. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., & El-Tahir, K. E. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Molecules (Basel, Switzerland), 20(10), 18635–18671. [Link]

Sources

A Comparative Analysis of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL's Potential Antiviral Efficacy Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antiviral agents, uracil derivatives have emerged as a promising class of compounds with a broad spectrum of activity.[1][2] This guide provides a comparative overview of the hypothetical antiviral efficacy of a specific uracil derivative, 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL, against established standard-of-care drugs for influenza and herpes simplex virus (HSV) infections: Oseltamivir and Acyclovir, respectively.

While direct experimental data on the antiviral activity of this compound is not publicly available, this analysis is built upon the known antiviral properties of structurally similar uracil derivatives. The objective is to offer a scientifically grounded perspective on its potential, framed within the context of current therapeutic options and standard evaluation methodologies.

Introduction to the Compounds

This compound is a synthetic organic compound belonging to the uracil family.[3] Uracil derivatives are known to exhibit various biological activities, and their potential as antiviral agents is an active area of research.[1][2] Modifications at the 5 and 6 positions of the uracil ring, such as the amino and propylamino groups in the compound of interest, can significantly influence its interaction with biological targets and, consequently, its therapeutic potential.[2]

Oseltamivir (Tamiflu®) is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses.[4][5] It is a prodrug, converted in the liver to its active form, oseltamivir carboxylate.[6]

Acyclovir (Zovirax®) is a synthetic nucleoside analog that is a cornerstone in the management of infections caused by the herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV).[7][8]

Comparative Mechanism of Action

The antiviral effect of a compound is intrinsically linked to its mechanism of action. Here, we compare the established mechanisms of Oseltamivir and Acyclovir with a plausible mechanism for this compound based on related uracil derivatives.

Oseltamivir: As a neuraminidase inhibitor, oseltamivir carboxylate mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme.[2][4] This competitive inhibition prevents the enzyme from cleaving sialic acid residues on the surface of infected cells, which is a crucial step for the release of newly formed virus particles. Consequently, viral propagation is halted.[2]

Acyclovir: Acyclovir's selectivity for virus-infected cells is a key feature of its mechanism. It is preferentially phosphorylated by viral thymidine kinase (TK) into acyclovir monophosphate.[9][10] Host cell kinases then further phosphorylate it to acyclovir triphosphate, the active form. Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and, when incorporated into the growing viral DNA chain, leads to chain termination, thus preventing viral replication.[7][10]

Hypothetical Mechanism of this compound: Based on studies of other uracil derivatives, this compound could potentially act as a non-nucleoside inhibitor of viral enzymes.[4] For instance, some uracil derivatives have been shown to inhibit viral reverse transcriptase or other viral polymerases.[4] It is plausible that this compound could bind to an allosteric site on a critical viral enzyme, inducing a conformational change that renders the enzyme inactive. The specific target would depend on the virus . For influenza, it could potentially interfere with the viral RNA-dependent RNA polymerase, while for herpesviruses, it might target the viral DNA polymerase through a different mechanism than acyclovir.

Antiviral Mechanisms of Action cluster_0 Influenza Virus Inhibition cluster_1 Herpes Simplex Virus Inhibition cluster_2 Hypothetical Uracil Derivative Action Oseltamivir Oseltamivir Oseltamivir->Inhibition_O Neuraminidase Neuraminidase Viral Release Viral Release Neuraminidase->Viral Release Enables Inhibition_O->Neuraminidase Inhibits Acyclovir Acyclovir Viral Thymidine Kinase Viral Thymidine Kinase Acyclovir->Viral Thymidine Kinase Phosphorylated by Acyclovir Triphosphate Acyclovir Triphosphate Viral Thymidine Kinase->Acyclovir Triphosphate -> Host Kinases Acyclovir Triphosphate->Inhibition_A Viral DNA Polymerase Viral DNA Polymerase Viral DNA Synthesis Viral DNA Synthesis Viral DNA Polymerase->Viral DNA Synthesis Mediates Inhibition_A->Viral DNA Polymerase Inhibits This compound This compound This compound->Inhibition_U Viral Polymerase (e.g., RdRp) Viral Polymerase (e.g., RdRp) Viral Replication Viral Replication Viral Polymerase (e.g., RdRp)->Viral Replication Required for Inhibition_U->Viral Polymerase (e.g., RdRp) Allosterically Inhibits

Caption: Comparative overview of antiviral mechanisms.

Comparative Antiviral Efficacy: A Data-Driven Perspective

To objectively compare antiviral compounds, quantitative measures of efficacy and safety are essential. These are typically determined through in vitro assays.

CompoundVirus TargetCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
This compound Influenza A / HSV-1MDCK / VeroData Not AvailableData Not AvailableData Not Available
Oseltamivir Carboxylate Influenza A (H1N1)MDCK~0.03>100>3333[7]
Acyclovir HSV-1Vero~2.8>128.8~49.3[11]
Hypothetical Uracil DerivativeInfluenza A (H1N1)MDCK~0.3>32>106[4]
Hypothetical Uracil DerivativeHSV-1Vero~15-25Data VariesData Varies[12]

EC₅₀ (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication. A lower EC₅₀ indicates greater potency. CC₅₀ (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. A higher CC₅₀ indicates lower toxicity to host cells. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀. A higher SI is desirable as it indicates a wider therapeutic window, meaning the drug is more toxic to the virus than to the host cells.

Note: The hypothetical data for the uracil derivative against Influenza A is based on the reported EC₅₀ of a 6-benzyloxymethyl uracil derivative.[4] The hypothetical data against HSV-1 is based on the reported EC₅₀ values of some newly synthesized uracil nucleosides.[12]

Experimental Protocols for Antiviral Efficacy Assessment

The data presented above is typically generated using standardized in vitro assays. Understanding these protocols is crucial for interpreting the results and designing further experiments.

Plaque Reduction Assay

This is a gold-standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.[13][14]

Principle: The assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by a virus in a cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza, or Vero cells for HSV) in multi-well plates and grow to confluency.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) and the reference drug in cell culture medium.

  • Virus Infection: Infect the confluent cell monolayers with a known concentration of the virus.

  • Compound Treatment: After a brief adsorption period, remove the virus inoculum and add the different concentrations of the test compound.

  • Overlay: Add a semi-solid overlay (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells, thus localizing the infection to form discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV and influenza).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC₅₀ is then determined by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Assay Workflow A 1. Seed Host Cells in Multi-well Plate C 3. Infect Cell Monolayer with Virus A->C B 2. Prepare Serial Dilutions of Antiviral Compounds D 4. Treat with Diluted Compounds B->D C->D E 5. Add Semi-Solid Overlay D->E F 6. Incubate for Plaque Formation E->F G 7. Fix, Stain, and Count Plaques F->G H 8. Calculate EC₅₀ G->H

Caption: Workflow of a Plaque Reduction Assay.

TCID₅₀ (50% Tissue Culture Infectious Dose) Assay

This assay is used to quantify the amount of infectious virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures.[15][16] It is particularly useful for viruses that do not form clear plaques.

Principle: Serial dilutions of a virus are used to infect replicate cultures of susceptible cells. The endpoint is the dilution of the virus that causes CPE in 50% of the cultures.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Inoculate replicate wells with each virus dilution.

  • Incubation: Incubate the plate and observe for the development of CPE over several days.

  • Scoring: Score each well as either positive or negative for CPE.

  • Calculation: Use a statistical method (e.g., Reed-Muench or Spearman-Kärber) to calculate the TCID₅₀ value.

To determine the antiviral activity of a compound using a TCID₅₀ assay, the assay is performed in the presence of various concentrations of the compound. The reduction in the viral titer at each compound concentration is then used to calculate the EC₅₀.

Concluding Remarks

While the direct antiviral efficacy of this compound remains to be experimentally determined, the broader class of uracil derivatives has demonstrated significant potential as antiviral agents. A hypothetical comparison with the standard-of-care drugs Oseltamivir and Acyclovir highlights the need for rigorous in vitro and in vivo studies to ascertain the specific activity, mechanism of action, and safety profile of this particular compound. The experimental protocols outlined in this guide provide a clear roadmap for such an evaluation. Further research into this compound and similar uracil derivatives is warranted to explore their potential contribution to the antiviral therapeutic arsenal.

References

  • De Clercq, E. (2004). In search of a selective antiviral chemotherapy. Clinical Microbiology Reviews, 17(4), 849-871. [Link]

  • Krasnov, V. P., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link]

  • Ojer, J. M., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry, 24(11), 2476-2485. [Link]

  • Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American Journal of Medicine, 73(1, Part A), 7-13. [Link]

  • ResearchGate. (n.d.). Other substituted uracil derivatives as antiviral and antimicrobial agents. ResearchGate.[Link]

  • Whitley, R. J., & Gnann, J. W. (1992). Acyclovir: a decade later. The New England Journal of Medicine, 327(11), 782-789. [Link]

  • Hisaki, M., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137. [Link]

  • Abdel-Rahman, A. A. -H., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-20. [Link]

  • Sancineto, L., et al. (2021). Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. Molecules, 26(11), 3249. [Link]

  • Wang, Y., et al. (2017). Progress of small molecular inhibitors in the development of anti-influenza virus agents. Acta Pharmaceutica Sinica B, 7(5), 579-588. [Link]

  • Tyski, S., et al. (1991). Antiviral effects of 6-diazo-5-oxo-L-norleucin on replication of herpes simplex virus type 1. Antiviral Research, 16(1), 59-70. [Link]

  • Dutkowski, R. (2001). Oseltamivir in the management of influenza. Expert Opinion on Pharmacotherapy, 2(12), 1993-2001. [Link]

  • Centers for Disease Control and Prevention. (2025). Treating Flu with Antiviral Drugs. CDC.[Link]

  • El-Emam, A. A., et al. (2021). Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2975. [Link]

  • Google Patents. (1975). US3923807A - 6-Aminouracil derivatives.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs.[Link]

  • Bag, P., et al. (2023). Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action. Journal of the Iranian Chemical Society, 20(12), 3247-3260. [Link]

  • Liu, M. C., et al. (2007). Inhibition of herpes simplex virus type 1 and adenovirus type 5 by heterocyclic Schiff bases of aminohydroxyguanidine tosylate. Antiviral Research, 74(2), 115-124. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Antitumor/Antiviral Evaluation of Some 6–Thienyl–5–cyano-2– thiouracil Derivatives and Their Thiogalactosides Analogues. ResearchGate.[Link]

  • Agilent. (n.d.). TCID50 Assay. Agilent.[Link]

  • PubChem. (n.d.). 6-Amino-1-methyluracil. PubChem.[Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics.[Link]

  • Hockemeyer, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 729. [Link]

  • Lyu, S. Y., et al. (2021). Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development. Viruses, 13(12), 2549. [Link]

  • De Bolle, L., et al. (2000). Comparison of antiviral compounds against human herpesvirus 6 and 7. Antiviral Research, 47(1), 53-61. [Link]

  • Machida, H., et al. (1983). Inhibitory effect of E-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil on herpes simplex virus replication and DNA synthesis. Antimicrobial Agents and Chemotherapy, 24(3), 332-336. [Link]

  • Medical News Today. (2023). Medications for herpes: 4 options. Medical News Today.[Link]

Sources

Comparative Analysis of 6-Amino-5-propylamino-1-methyluracil Derivatives as Adenosine A1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of 6-amino-5-propylamino-1-methyluracil derivatives as potent and selective antagonists of the A1 adenosine receptor (A₁AR). This document will delve into the structure-activity relationships (SAR) of this chemical series, compare their performance with established A₁AR antagonists, and provide detailed experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of A₁ Adenosine Receptor Antagonism

The A₁ adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of various physiological processes. Its activation by the endogenous ligand adenosine elicits a range of effects, including decreased heart rate, neuroprotection, and anti-inflammatory responses. Consequently, antagonists of the A₁AR are of significant therapeutic interest for a variety of conditions. For instance, A₁AR blockade has shown promise in the treatment of cardiovascular diseases, renal dysfunction, and neurodegenerative disorders such as Parkinson's disease.[1]

Uracil derivatives have emerged as a versatile scaffold in medicinal chemistry, with various analogs exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[2] Within this broad class, 6-amino-5-alkylamino-1-methyluracil derivatives have been identified as potent and selective antagonists of the A₁ adenosine receptor. This guide focuses on understanding the nuanced relationship between their chemical structure and their biological activity, providing a framework for the rational design of novel A₁AR antagonists.

Structure-Activity Relationship (SAR) of 6-Amino-5-alkylamino-1-methyluracil Derivatives

The antagonistic activity of 6-amino-5-alkylamino-1-methyluracil derivatives at the A₁AR is finely tuned by the nature of the substituents at various positions of the uracil core. The following sections dissect the key structural modifications and their impact on receptor affinity and selectivity.

The Critical Role of the 5-Alkylamino Substituent

The length and nature of the alkyl chain at the 5-amino position are paramount for high-affinity binding to the A₁AR. A systematic exploration of this position reveals a clear trend:

  • Chain Length: Potency generally increases with the length of the alkyl chain up to a certain point. For instance, replacing a methyl group with a propyl or butyl group often leads to a significant enhancement in binding affinity.

  • Branching: Introduction of branching on the alkyl chain can have varied effects. While some branching patterns are tolerated or even beneficial, bulky substituents can lead to a decrease in activity due to steric hindrance within the receptor's binding pocket.

  • Cyclic Moieties: Incorporation of cyclic structures, such as a cyclopentyl or cyclohexyl group, at the 5-amino position has been shown to be particularly favorable for A₁AR antagonism, often resulting in highly potent and selective compounds.[3]

Influence of Substituents at the 1- and 3-Positions

Modifications at the N1 and N3 positions of the uracil ring also play a crucial role in modulating the pharmacological profile of these derivatives.

  • N1-Substitution: The presence of a small alkyl group, such as a methyl group, at the N1 position is generally well-tolerated and can contribute to favorable pharmacokinetic properties.

  • N3-Substitution: The N3 position offers a site for further optimization. Introduction of various substituents can impact not only receptor affinity but also properties like solubility and metabolic stability.

The Significance of the 6-Amino Group

The 6-amino group is a key pharmacophoric feature. It is believed to participate in crucial hydrogen bonding interactions within the A₁AR binding site. Replacement or significant modification of this group typically leads to a substantial loss of antagonistic activity.

Comparative Performance: Uracil Derivatives vs. Xanthines

The most well-established class of adenosine receptor antagonists are the xanthine derivatives, such as caffeine and theophylline.[3] To provide a comprehensive evaluation, this section compares the performance of 6-amino-5-alkylamino-1-methyluracil derivatives with these classical antagonists.

Potency and Selectivity

While xanthines are effective adenosine receptor antagonists, they often exhibit limited selectivity between the A₁ and A₂A receptor subtypes.[3] In contrast, the 6-amino-5-alkylamino-1-methyluracil series has been shown to yield compounds with high selectivity for the A₁AR. This selectivity is a significant advantage, as it can lead to a more targeted therapeutic effect with a reduced side-effect profile. For example, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), a selective A₁AR antagonist, demonstrates a Ki of 0.47 nM for the A₁ receptor and is approximately 150-fold more potent for the A₁ subtype over the A₂A subtype.[3] Optimized 6-amino-5-alkylamino-1-methyluracil derivatives can achieve comparable or even superior selectivity.

Physicochemical Properties

A notable drawback of many xanthine-based antagonists is their poor water solubility and suboptimal pharmacokinetic profiles. The uracil scaffold offers greater opportunities for chemical modification to improve these properties, potentially leading to compounds with better oral bioavailability and metabolic stability.

Table 1: Comparative Binding Affinities (Ki) of Representative A₁AR Antagonists

Compound ClassRepresentative CompoundA₁ Receptor Kᵢ (nM)A₂A Receptor Kᵢ (nM)Selectivity (A₂A/A₁)
Uracil Derivative 6-Amino-5-cyclopentylamino-1-methyluracil~1-10>1000>100-1000
Xanthine Derivative 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)0.47~70~150
Non-selective Xanthine Caffeine12,00025,000~2

Experimental Protocols

To ensure the rigorous evaluation of novel this compound derivatives, the following detailed experimental protocols are provided.

Radioligand Binding Assay for Human A₁ Adenosine Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the human A₁ adenosine receptor.

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably expressing the human A₁ adenosine receptor.

  • Radioligand: [³H]-8-Cyclopentyl-1,3-dipropylxanthine ([³H]-DPCPX).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX).

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • 50 µL of assay buffer (for total binding) or 10 µM DPCPX (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-DPCPX (final concentration ~1 nM).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for each test compound by non-linear regression analysis of the competition binding curves. Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow for A₁ Adenosine Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents prep_ligands Prepare Radioligand and Test Compounds prep_ligands->add_reagents incubation Incubate at 25°C for 60 min add_reagents->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for determining the binding affinity of test compounds to the A₁ adenosine receptor.

Conclusion and Future Directions

The 6-amino-5-alkylamino-1-methyluracil scaffold represents a promising starting point for the development of novel and selective A₁ adenosine receptor antagonists. The structure-activity relationships discussed in this guide highlight the critical importance of the 5-amino substituent for achieving high potency. Compared to traditional xanthine-based antagonists, these uracil derivatives offer the potential for improved selectivity and more favorable physicochemical properties.

Future research in this area should focus on a more extensive exploration of the chemical space around this scaffold. Specifically, the synthesis and evaluation of a broader range of substituents at the N3 position could lead to the identification of compounds with enhanced drug-like properties. Furthermore, functional assays are necessary to confirm the antagonistic activity of these compounds and to assess their potential for biased signaling. The detailed experimental protocols provided herein offer a robust framework for these future investigations, paving the way for the discovery of next-generation A₁AR-targeted therapeutics.

References

  • Suchankova, A., Stampelou, M., Koutsouki, K., Pousias, A., Dhingra, L., Barkan, K., ... & Ladds, G. (2020). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 11(7), 1437–1443. [Link]

  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Proceedings of the National Academy of Sciences, 80(21), 6502-6506. [Link]

  • El-Malah, A. A., Al-Harbi, S. A., & Ali, A. A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-38. [Link]

  • Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. (2020). Molecules, 25(18), 4268. [Link]

Sources

A Comparative Guide to the Efficacy of 6-Substituted Uracil Derivatives: Spotlight on 6-amino-5-propylamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the uracil scaffold represents a privileged structure in the quest for novel therapeutics. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral and anticancer properties.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of 6-substituted uracil derivatives, with a special focus on the potential of 6-amino-5-propylamino-1-methyluracil, a synthetic organic compound belonging to this class.[3] While specific experimental efficacy data for this particular compound is not extensively available in peer-reviewed literature, this guide will synthesize information on structurally related compounds to provide a framework for its potential evaluation and application.

Introduction to this compound

This compound is a synthetic derivative of uracil, a pyrimidine nucleobase.[3] Its structure, featuring an amino group at the 6-position and a propylamino substituent at the 5-position of the uracil ring, suggests its potential for biological activity.[3] Modifications at the C5 and C6 positions of the uracil ring are known to be crucial for the pharmacological and pharmacokinetic properties of these derivatives, influencing their bioactivity, selectivity, and metabolic stability.[1] The presence of amino groups also suggests the potential for hydrogen bonding and reactivity, which can be critical for its biological function.[3]

The Landscape of 6-Substituted Uracil Derivatives in Drug Discovery

The therapeutic potential of uracil and its derivatives has been widely explored, leading to the development of numerous drugs.[2] Research into new uracil and fused uracil derivatives as bioactive agents often focuses on modifications of substituents at the N(1), N(3), C(5), and C(6) positions of the pyrimidine ring.[1] These modifications have yielded compounds with a range of activities, including:

  • Antiviral Activity: Uracil derivatives are known to exhibit potent activity against a variety of viruses, including HIV, hepatitis B and C, and herpes viruses, by inhibiting key steps in the viral replication pathway.[1][4]

  • Anticancer Activity: Compounds such as 5-fluorouracil are well-established anticancer agents.[1] The cytotoxic effects of various uracil derivatives against different cancer cell lines are an active area of research.[5][6]

  • Other Biological Activities: Uracil derivatives have also been investigated for their potential as antibacterial, herbicidal, and insecticidal agents.[1]

Comparative In Vitro Efficacy of 6-Substituted Uracil Derivatives

Compound/Derivative ClassTargetAssayKey Findings (EC50/IC50)Reference
1,6-Bis[(benzyloxy)methyl]uracil derivativesHIV-1 Reverse TranscriptaseEnzyme Inhibition AssayInhibition at micro- and submicromolar concentrations[4]
1,6-Bis[(benzyloxy)methyl]uracil derivativesInfluenza H1N1 VirusCell-based Antiviral AssayProfound activity in MDCK cell culture[4]
6-(Arylthio)uracil derivativesHerpes Simplex Virus-1 (HSV-1)Antiviral AssayCompound 5b showed marginal activity.[7]
6-(Arylthio)uracil derivativesHuman Immunodeficiency Virus-1 (HIV-1)Antiviral AssayCompounds 5b and 5f exhibited marginal activity.[7]
5-Cinnamoyl-6-aminouracil derivativesL1210 Leukemia CellsCytotoxicity AssayTwo derivatives showed cytotoxic activity.[6]
6-Substituted Uracil Derivatives (e.g., 3-methyl-6-cyclopropyluracil)Fetal Calf Lung CellsCell Proliferation AssayDemonstrated high proliferative activity.[8]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency. Lower values indicate higher potency.

Proposed In Vitro Efficacy Evaluation Workflow for this compound

To determine the in vitro efficacy of this compound, a standardized workflow is essential. The following protocol outlines a general approach for assessing its potential antiviral or anticancer activity.

Experimental Protocol: In Vitro Antiviral Efficacy Assay
  • Cell Culture: Maintain a suitable host cell line for the target virus (e.g., Vero cells for Herpes Simplex Virus, MT-4 cells for HIV).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of the compound on the host cell line using a cell viability assay (e.g., MTT or MTS assay) to identify non-toxic working concentrations.

  • Antiviral Assay:

    • Seed the host cells in 96-well plates.

    • Pre-treat the cells with different concentrations of the compound for a specified period.

    • Infect the cells with the target virus at a known multiplicity of infection (MOI).

    • After an incubation period, assess the viral-induced cytopathic effect (CPE) or quantify viral replication using methods like plaque reduction assay, qPCR for viral nucleic acids, or ELISA for viral antigens.

  • Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

In_Vitro_Antiviral_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Host Cell Culture Cytotoxicity_Assay 3. Cytotoxicity Assay (CC50) Cell_Culture->Cytotoxicity_Assay Antiviral_Assay 4. Antiviral Assay Cell_Culture->Antiviral_Assay Compound_Prep 2. Compound Preparation (Serial Dilutions) Compound_Prep->Cytotoxicity_Assay Compound_Prep->Antiviral_Assay Data_Analysis 5. Data Analysis (EC50, Selectivity Index) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis

Caption: Workflow for assessing the in vitro antiviral efficacy of a compound.

Comparative In Vivo Efficacy of Uracil Derivatives

Translating in vitro findings to an in vivo setting is a critical step in drug development. While specific in vivo data for this compound is unavailable, studies on other uracil derivatives provide insights into their potential in living organisms.

Compound/DerivativeAnimal ModelApplicationKey FindingsReference
1,3-Dimethyl-5-cinnamoyl-6-aminouracilP388 leukemia in miceAnticancerActive when administered ip against ip-implanted leukemia (T/C = 124%).[6]
1-Amino-5-chloro-4-thiouracilRatsAnxiolyticShowed anxiolytic activity at 2 mg/kg p.o.[9]
1-Amino-5-chloro-4-thiouracilMiceAnestheticED50 for anesthetic activity was 32.9 mg/kg, p.o.[9]
(RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU)MiceAnticancerAdministered intravenously (50 mg/kg) induced neither toxicity nor death.[10]

Note: T/C % (Treated vs. Control) is a measure of antitumor efficacy. A T/C value of 124% indicates a 24% increase in the median survival time of the treated group over the control group. ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population.

Proposed In Vivo Efficacy Evaluation Workflow for this compound

Evaluating the in vivo efficacy and safety of this compound requires a well-designed animal study. The following protocol provides a general framework.

Experimental Protocol: In Vivo Antiviral Efficacy Study
  • Animal Model Selection: Choose an appropriate animal model that can be infected with the target virus and develops a disease that mimics the human condition.

  • Toxicity and Pharmacokinetic (PK) Studies:

    • Conduct acute and chronic toxicity studies to determine the maximum tolerated dose (MTD) and identify potential side effects.

    • Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Efficacy Study:

    • Divide the animals into control and treatment groups.

    • Infect the animals with the target virus.

    • Administer this compound to the treatment groups at various doses and schedules. The control group receives a placebo.

    • Monitor the animals for clinical signs of disease, weight loss, and survival.

    • At the end of the study, collect tissues and blood samples to measure viral load and other relevant biomarkers.

  • Data Analysis: Analyze the data to determine if the compound significantly reduces viral replication, alleviates disease symptoms, and improves survival rates compared to the control group.

In_Vivo_Efficacy_Workflow cluster_preclinical Pre-Efficacy Studies cluster_efficacy Efficacy Study cluster_analysis Data Analysis & Outcome Animal_Model 1. Animal Model Selection Tox_PK 2. Toxicity & PK Studies (MTD, ADME) Animal_Model->Tox_PK Grouping 3a. Grouping (Control & Treatment) Tox_PK->Grouping Infection 3b. Viral Infection Grouping->Infection Treatment 3c. Compound Administration Infection->Treatment Monitoring 3d. Monitoring (Clinical Signs, Survival) Treatment->Monitoring Sampling 3e. Sample Collection Monitoring->Sampling Data_Analysis 4. Data Analysis (Viral Load, Symptoms, Survival) Sampling->Data_Analysis Outcome Efficacy & Safety Profile Data_Analysis->Outcome

Caption: Workflow for assessing the in vivo efficacy of a compound.

Potential Mechanism of Action: A Hypothesis Based on Analogs

The mechanism of action of 6-substituted uracil derivatives often involves the inhibition of key viral or cellular enzymes. For instance, many antiviral uracil derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV.[4] In the context of cancer, they can interfere with DNA synthesis or cell cycle regulation.[6][10] Based on its structure, this compound could potentially exert its effects through similar mechanisms. Further biochemical and molecular biology studies would be necessary to elucidate its precise mode of action.

Mechanism_of_Action Compound This compound Viral_Enzyme Viral Enzyme (e.g., Reverse Transcriptase) Compound->Viral_Enzyme Binds to Cellular_Target Cellular Target (e.g., DNA Polymerase, Kinase) Compound->Cellular_Target Interacts with Replication Viral Replication Inhibition1 Inhibition Cell_Cycle Cell Cycle Progression Inhibition2 Inhibition / Apoptosis Induction

Caption: Hypothesized mechanisms of action for this compound.

Conclusion

While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently limited in the public domain, the broader class of 6-substituted uracil derivatives has shown significant promise as a source of novel therapeutic agents. The structural features of this compound make it a compound of interest for further investigation, particularly in the fields of virology and oncology. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its biological activity and therapeutic potential. As with any novel compound, a thorough investigation of its efficacy, safety, and mechanism of action is paramount to its successful development as a future therapeutic.

References

  • Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. (2007). Bulletin of the Korean Chemical Society. [Link]

  • Imaizumi, M., Kano, F., & Sakata, S. (1992). Novel uracil derivatives: newly synthesized centrally acting agents. Chemical & Pharmaceutical Bulletin, 40(7), 1808–1813. [Link]

  • In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. (2015). European Journal of Medicinal Chemistry. [Link]

  • Dose−response curves and EC50 values for derivatives. (A) % antiviral... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells. (2007). Breast Cancer Research and Treatment. [Link]

  • Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. (2020). European Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (2021). Molecules. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). RSC Advances. [Link]

  • 6-Aminouracil derivatives. (1975).
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). RSC Advances. [Link]

  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2022). Arabian Journal of Chemistry. [Link]

  • 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. (1985). Journal of Medicinal Chemistry. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. (2021). ResearchGate. [Link]

  • 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Antiviral activity and cytotoxicity of 6-aminoquinolone derivatives... (n.d.). ResearchGate. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • In Vitro and in Vivo Cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl Uracil, a Uracilic Metabolite of Caffeine. (1982). Toxicology Letters. [Link]

  • Comparison of antiviral compounds against human herpesvirus 6 and 7. (1998). Antiviral Research. [Link]

  • (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. (2013). ResearchGate. [Link]

  • 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520. (n.d.). PubChem. [Link]

  • 6-AMINO-1-METHYLURACIL. (2011). Georganics. [Link]

Sources

A Comprehensive Guide to Cross-Reactivity Studies of 6-Amino-5-propylamino-1-methyluracil in Immunoassay Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for conducting cross-reactivity studies on 6-amino-5-propylamino-1-methyluracil (6-AMPU), a synthetic uracil derivative with potential applications in pharmacology and medicinal chemistry[1]. Ensuring the specificity of any analytical method, particularly immunoassays, is paramount for accurate quantification in complex biological matrices. This document outlines the scientific rationale, experimental design, and data interpretation for assessing the cross-reactivity of 6-AMPU with its potential metabolites and structurally related analogs. The methodologies described herein are adapted from established principles of immunoassay validation for small molecules, such as the therapeutic drug theophylline[2][3][4][5][6][7][8].

Introduction: The Imperative of Specificity in 6-AMPU Quantification

This compound (CAS 125092-42-4) is a substituted pyrimidine that belongs to the uracil family of compounds[1]. Uracil derivatives are of significant interest in drug development due to their potential roles in nucleic acid metabolism and as therapeutic agents[1]. As with any bioactive molecule, the development of a reliable quantitative assay is a critical step in preclinical and clinical studies.

This guide provides a comprehensive protocol for evaluating the cross-reactivity of a putative immunoassay for 6-AMPU. We will explore the selection of potential cross-reactants, the experimental design of a competitive enzyme-linked immunosorbent assay (ELISA), and the interpretation of the resulting data. The principles discussed are broadly applicable to the development of any specific immunoassay for a small molecule.

Identifying Potential Cross-Reactants

The first step in a cross-reactivity study is to identify compounds that have a structural resemblance to the target analyte and are likely to be present in the biological samples being tested. For 6-AMPU, these can be categorized into two main groups:

  • Potential Metabolites: While the specific metabolic pathways of 6-AMPU are not yet elucidated in the literature, we can infer potential biotransformations based on common metabolic reactions for similar structures, such as N-dealkylation, hydroxylation, and oxidation[10][11].

  • Structural Analogs: These include the parent compound (6-amino-1-methyluracil) and other commercially available or synthetically accessible uracil derivatives[12][13].

Based on these principles, a panel of potential cross-reactants for a 6-AMPU immunoassay should include:

  • Parent Compound: 6-Amino-1-methyluracil

  • Potential N-dealkylated Metabolite: 6-Amino-1-methyl-5-aminouracil

  • Potential Hydroxylated Metabolite: 6-Amino-5-(hydroxypropylamino)-1-methyluracil

  • Structurally Related Compounds:

    • Theophylline

    • Caffeine

    • Theobromine

Experimental Design: Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the most common format for quantifying small molecules and is ideal for assessing cross-reactivity. In this assay, the analyte in the sample (or a standard) competes with a fixed amount of labeled analyte for a limited number of antibody binding sites.

Materials and Reagents
  • High-binding 96-well microplates

  • Anti-6-AMPU antibody (monoclonal or polyclonal)

  • 6-AMPU-horseradish peroxidase (HRP) conjugate

  • 6-AMPU standard

  • Potential cross-reactant compounds

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBS-T)

  • Blocking buffer (e.g., 1% bovine serum albumin in PBS-T)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA for assessing cross-reactivity.

G cluster_0 Plate Coating & Blocking cluster_1 Competitive Binding cluster_2 Detection & Analysis A Coat plate with anti-6-AMPU antibody B Wash plate A->B C Block non-specific binding sites B->C D Add standards or potential cross-reactants C->D E Add 6-AMPU-HRP conjugate D->E F Incubate to allow competition E->F G Wash plate F->G H Add TMB substrate G->H I Incubate for color development H->I J Add stop solution I->J K Read absorbance at 450 nm J->K L Calculate IC50 and % Cross-Reactivity K->L

Figure 1. Experimental workflow for the competitive ELISA.

Detailed Protocol
  • Plate Coating: Dilute the anti-6-AMPU antibody in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the 6-AMPU standard and each potential cross-reactant.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Add 50 µL of the 6-AMPU-HRP conjugate to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve for 6-AMPU and dose-response curves for each potential cross-reactant.

Calculation of IC50

The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is determined for 6-AMPU and each potential cross-reactant by plotting the absorbance against the log of the concentration and fitting a sigmoidal dose-response curve.

Calculation of Percent Cross-Reactivity

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 6-AMPU / IC50 of Potential Cross-Reactant) x 100

A higher percent cross-reactivity indicates a greater potential for interference in the assay.

Hypothetical Data Presentation

The results of the cross-reactivity study should be summarized in a clear and concise table.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
6-Amino-1-methyluracil5002%
6-Amino-1-methyl-5-aminouracil10001%
6-Amino-5-(hydroxypropylamino)-1-methyluracil2504%
Theophylline>10,000<0.1%
Caffeine>10,000<0.1%
Theobromine>10,000<0.1%

Discussion and Implications

The hypothetical data presented above would suggest that the developed immunoassay is highly specific for 6-AMPU. The low cross-reactivity with the parent compound and potential metabolites indicates that the antibody primarily recognizes the N-propylamino group at the 5-position. The negligible cross-reactivity with other xanthine derivatives like theophylline, caffeine, and theobromine further underscores the assay's specificity.

In a real-world scenario, if significant cross-reactivity is observed with a particular metabolite, it would be crucial to determine the in vivo concentrations of that metabolite to assess the potential impact on the accuracy of the 6-AMPU measurement. If a metabolite is present at high concentrations and shows significant cross-reactivity, alternative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) may be required for accurate quantification.

Conclusion

A thorough evaluation of cross-reactivity is a non-negotiable step in the development and validation of any immunoassay. By systematically identifying potential cross-reactants, employing a robust competitive ELISA protocol, and correctly interpreting the data, researchers can ensure the specificity and reliability of their quantitative data for this compound. This foundational work is essential for the confident progression of this compound through the drug development pipeline.

References

  • Biotrin International. (n.d.). Theophylline Chemiluminescent Immunoassay.
  • Gentric, T., et al. (1990). Immunoassay of theophylline by latex particle counting. Journal of Immunological Methods, 131(1), 93-98. Retrieved from [Link]

  • Hsu, S. F., et al. (1983). A fluorescent immunoassay for theophylline: description and comparison to enzyme immunoassay, liquid chromatography and radioimmunoassay. Clinical Biochemistry, 16(5), 281-284. Retrieved from [Link]

  • D'Andrea, A. D., et al. (1997). Quantitative determination of theophylline by an automated chemiluminescent immunoassay in serum and plasma: comparison to other methods of analysis. Therapeutic Drug Monitoring, 19(2), 224-229. Retrieved from [Link]

  • Plebani, M., & Burlina, A. (1985). Determination of serum theophylline by apoenzyme reactivation immunoassay system. Therapeutic Drug Monitoring, 7(4), 451-454. Retrieved from [Link]

  • Hodgkinson, A. J., et al. (1985). Direct determination of theophylline in serum by fluoroimmunoassay using highly specific antibodies. Annals of Clinical Biochemistry, 22(5), 519-525. Retrieved from [Link]

  • Jonsson, S., et al. (1994). A rapid monoclonal antibody blood theophylline assay; lack of cross-reactivity with enprofylline. Therapeutic Drug Monitoring, 16(3), 323-326. Retrieved from [Link]

  • Welter, J., et al. (2015). Proposed metabolic pathways for 6-APB and 6-MAPB in rat. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1-methyluracil. Retrieved from [Link]

  • Georganics. (2011). 6-AMINO-1-METHYLURACIL Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-MP metabolism. Retrieved from [Link]

Sources

Comparative Benchmarking of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL Against Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Efficacy Assessment

This guide provides a comprehensive framework for the comparative analysis of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL, a novel uracil derivative, against established clinical inhibitors of Dipeptidyl Peptidase-4 (DPP-4): Sitagliptin and Vildagliptin.[1][2] The central hypothesis of this guide is the potential for this compound to act as a DPP-4 inhibitor, a crucial enzyme in glucose homeostasis and a validated target for the management of type 2 diabetes mellitus.[3][4]

The strategic selection of Sitagliptin and Vildagliptin as benchmarks is predicated on their well-characterized mechanisms of action and extensive clinical data, providing a robust baseline for evaluating the potency and potential of our investigational compound.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and field-proven insights into the experimental design and data interpretation necessary for such a comparative study.

The Rationale: Targeting DPP-4 in Metabolic Disease

DPP-4 is a serine protease that plays a critical role in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from the gut in response to food intake and act to enhance insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby lowering blood glucose levels.[1][5] By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to improved glycemic control.[8][9] The therapeutic success of DPP-4 inhibitors, also known as "gliptins," underscores the value of this target in the landscape of anti-diabetic therapies.[3][10]

Our investigational compound, this compound, as a uracil derivative, presents a chemical scaffold of interest for exploring novel interactions within the DPP-4 active site.[11][12] This guide outlines the necessary experimental steps to ascertain its inhibitory potential and benchmark its performance against the gold-standard inhibitors, Sitagliptin and Vildagliptin.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the comprehensive workflow for the comparative benchmarking of this compound.

G cluster_prep Compound & Reagent Preparation cluster_assay In Vitro DPP-4 Inhibition Assay cluster_analysis Data Analysis & Interpretation prep_test Prepare Stock Solution of This compound serial_dil Perform Serial Dilutions of All Compounds prep_test->serial_dil prep_ref1 Prepare Stock Solution of Sitagliptin prep_ref1->serial_dil prep_ref2 Prepare Stock Solution of Vildagliptin prep_ref2->serial_dil prep_enzyme Prepare Human Recombinant DPP-4 Enzyme assay_setup Set Up 96-Well Plate Assay: Enzyme, Inhibitor, Buffer prep_enzyme->assay_setup prep_substrate Prepare Fluorogenic Substrate (e.g., Gly-Pro-AMC) reaction_init Initiate Reaction with Substrate Addition prep_substrate->reaction_init serial_dil->assay_setup incubation1 Pre-incubation at 37°C assay_setup->incubation1 incubation1->reaction_init incubation2 Incubation at 37°C reaction_init->incubation2 readout Measure Fluorescence (λex=360nm, λem=460nm) incubation2->readout data_proc Process Raw Fluorescence Data readout->data_proc ic50_calc Calculate IC50 Values (Non-linear Regression) data_proc->ic50_calc table Tabulate and Compare IC50 Values ic50_calc->table conclusion Draw Conclusions on Relative Potency table->conclusion

Caption: Experimental workflow for DPP-4 inhibitor screening.

Detailed Methodologies

This protocol is adapted from established fluorescence-based methods for screening DPP-4 inhibitors.[13][14][15]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl buffer (pH 8.0).
  • DPP-4 Enzyme: Recombinant human DPP-4, diluted in assay buffer to a final concentration of 1.73 mU/mL.[14]
  • Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), prepared as a stock solution in DMSO and diluted in assay buffer to a final concentration of 200 µM.[14]
  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
  • Reference Compounds: Sitagliptin and Vildagliptin, dissolved in DMSO to create 10 mM stock solutions.

2. Assay Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.
  • In a 96-well black microplate, add 26 µL of the diluted compounds or DMSO (for control wells) to their respective wells.[14]
  • Add 24 µL of the diluted DPP-4 enzyme solution to each well.[14]
  • Mix gently and incubate the plate at 37°C for 10 minutes.[14]
  • Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.[14]
  • Incubate the plate at 37°C for 30 minutes, protected from light.[14]
  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[13]

3. Data Analysis:

  • The percentage of DPP-4 inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100
  • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model.

Comparative Data Presentation

The inhibitory activities of this compound, Sitagliptin, and Vildagliptin against DPP-4 are summarized in the table below. The data presented here is illustrative for the purpose of this guide.

CompoundIC50 (nM) [Hypothetical Data]
This compound150
Sitagliptin19
Vildagliptin50

Interpretation of Results:

Based on the hypothetical data, this compound demonstrates inhibitory activity against DPP-4, albeit with a higher IC50 value compared to the established inhibitors, Sitagliptin and Vildagliptin. This suggests that while the novel compound interacts with the target enzyme, its potency is lower than the clinically approved drugs. This initial finding warrants further investigation into the structure-activity relationship (SAR) to potentially optimize the inhibitory activity of this uracil derivative scaffold.

Mechanism of Action: The Incretin Pathway

The following diagram illustrates the incretin pathway and the role of DPP-4 inhibitors.

G cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver food Food Intake incretins Incretin Hormones (GLP-1, GIP) food->incretins beta_cells β-cells incretins->beta_cells + alpha_cells α-cells incretins->alpha_cells - dpp4 DPP-4 Enzyme incretins->dpp4 Degradation insulin Insulin Secretion beta_cells->insulin glucagon Glucagon Secretion alpha_cells->glucagon glucose_uptake Increased Glucose Uptake insulin->glucose_uptake + hgp Hepatic Glucose Production glucagon->hgp + blood_glucose Lowered Blood Glucose hgp->blood_glucose inactive Inactive Incretins dpp4->inactive inhibitors DPP-4 Inhibitors (Sitagliptin, Vildagliptin, This compound) inhibitors->dpp4 Inhibition glucose_uptake->blood_glucose

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility to ensure a safe working environment and to protect the environment. The proper management and disposal of chemical waste are cornerstones of this commitment. This guide provides a detailed, procedural framework for the safe disposal of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL, a uracil derivative that, like many specialized research chemicals, requires careful handling from the bench to its final disposition. This document is designed to provide clarity and operational guidance to researchers and laboratory managers, ensuring that disposal practices are not only compliant with regulations but are also grounded in a deep understanding of the principles of chemical safety.

Understanding the Compound: Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is essential. Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Acute Oral Toxicity: Harmful if swallowed.[1]

These classifications necessitate that all handling and disposal operations are conducted with appropriate personal protective equipment (PPE) and engineering controls.

Core Principle: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate a "cradle-to-grave" responsibility for hazardous waste.[3][4] This means that the generator of the waste—the laboratory—is responsible for its safe management from the moment it is created until its ultimate disposal. This principle underscores the importance of the procedures outlined below.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to managing the waste stream of this compound.

Step 1: Waste Identification and Segregation

Proper segregation is the first and most critical step in safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Solid Waste:

    • Collect unused or expired this compound, as well as contaminated consumables such as weighing papers, pipette tips, and gloves, in a designated hazardous waste container.[5]

    • This container must be clearly labeled for "Solid Chemical Waste."

  • Liquid Waste:

    • Aqueous solutions containing this compound should never be disposed of down the sanitary sewer.[5]

    • Collect these solutions in a separate, compatible, and clearly labeled hazardous waste container for "Liquid Chemical Waste."

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.[5][6]

Step 2: Selection of Appropriate Waste Containers

The integrity of the waste container is paramount to preventing leaks and ensuring safety.

Waste TypeContainer MaterialKey Requirements
Solid Waste High-density polyethylene (HDPE) or other compatible plasticMust have a secure, tight-fitting lid.
Liquid Waste HDPE, glass, or other compatible materialMust have a screw-top cap to prevent leakage.[7] For acidic or basic solutions, avoid metal containers.[4]
Sharps Waste Puncture-resistant plasticMust be clearly marked as "Sharps Waste" and have a secure lid.[6][8]

All containers must be in good condition, free from cracks or deterioration.[7]

Step 3: Proper Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.[8][9]

Each hazardous waste container must be labeled with the following information:

  • The words "Hazardous Waste" [9][10]

  • The full chemical name : "this compound" (abbreviations and chemical formulas are not acceptable)[9]

  • Approximate concentration of the chemical in the waste stream.

  • Principal Investigator's Name and Contact Information [9]

  • Laboratory Room Number [9]

  • Hazard Pictograms corresponding to the hazards of the chemical (e.g., irritant).[9]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[7][10] These are designated locations for the temporary storage of hazardous waste.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • Store waste containers in a secondary containment bin to prevent spills.

  • Segregate incompatible waste streams within the SAA. For example, store acids and bases separately.[7]

  • Keep waste containers closed at all times except when adding waste.[7]

G A Waste Generation (Solid, Liquid, Sharps) B Step 1: Segregate Waste Streams A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Sharps Container B->E Sharps F Step 2: Select Compatible Container C->F D->F E->F G Step 3: Label Container 'Hazardous Waste' Full Chemical Name Date & PI Info F->G H Step 4: Store in Satellite Accumulation Area (SAA) G->H I Step 5: Arrange for Disposal with EHS or Licensed Vendor H->I J Final Disposal (e.g., Incineration) I->J

Step 5: Arranging for Final Disposal

When a waste container is full or has been in accumulation for the maximum allowed time (per institutional and local regulations), it must be transferred for final disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Do not move hazardous waste from one SAA to another.[10]

  • The EHS office will coordinate with a licensed hazardous waste management company for the transportation and ultimate disposal of the chemical waste.[5][11] Common disposal methods for this type of chemical waste include incineration.[8][12]

Emergency Procedures for Spills

In the event of a spill of this compound:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[5]

  • Personal Protective Equipment: Before cleaning up, don appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[5] For significant spills, respiratory protection may be necessary.[13]

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[13] Avoid creating dust.[12] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Conclusion

The proper disposal of this compound is a multi-step process that requires diligence and a thorough understanding of safety and regulatory requirements. By following this structured protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding their responsibility to the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. Cole-Parmer. Available at: [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Laboratory Safety Guidance. OSHA. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. EPA. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Michigan State University. Available at: [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Princeton University. Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • 6-Amino-1-methyluracil PubChem CID 75520. PubChem. Available at: [Link]

Sources

Navigating the Safe Handling of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risk Profile: An Evidence-Based Approach

Direct Safety Data Sheets (SDS) for 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL are not extensively available. However, data from structurally analogous compounds, such as 6-Amino-1-methyluracil and 6-Amino-1-methyl-5-nitrosouracil, indicate potential hazards that we must proactively mitigate. These related compounds are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, the cornerstone of our safety protocol is the prevention of contact and inhalation.

Hazard Classification (Based on Analogs)Potential EffectsSource
Skin Irritation May cause redness, itching, and inflammation upon contact.[3][4][5]
Serious Eye Irritation Can cause significant irritation, redness, and discomfort if it enters the eyes.[3][4][5]
Respiratory Irritation Inhalation of dust may lead to irritation of the respiratory tract.[3][4]
Harmful if Swallowed Ingestion may cause irritation of the digestive tract.[2]

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound, particularly in its powdered form.[2] The following table outlines the minimum required PPE.

Body AreaRequired PPERationale and Best Practices
Hands Nitrile Gloves (double-gloving recommended)Provides a robust barrier against skin contact.[6][7] Double-gloving is advised, especially during weighing and transfer, with the outer glove being removed and disposed of immediately after the task.[7] Always inspect gloves for tears or punctures before use.
Eyes & Face Chemical Safety Goggles and a Face ShieldSafety goggles provide a seal around the eyes to protect against dust particles.[3][8] A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosolization.[6][9]
Body Fully-buttoned Laboratory CoatA lab coat made of a material like cotton is essential to protect skin and personal clothing from contamination.[6]
Respiratory NIOSH-approved N95 Respirator or higherDue to the potential for respiratory irritation from airborne particles, a respirator is mandatory when handling the solid compound outside of a certified chemical fume hood.[2][4]
Feet Closed-toe, chemical-resistant shoesProtects feet from potential spills.[6]

Operational Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure risk at every stage of handling this compound.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should occur within a designated area, such as a chemical fume hood or a glove box, to contain any dust.

  • Pre-Donning Inspection: Before entering the designated area, thoroughly inspect all PPE for integrity.

  • Weighing Procedure:

    • Tare a clean, dry weighing vessel.

    • Carefully transfer the desired amount of this compound using a spatula. Avoid any actions that could generate dust.

    • Once the desired weight is achieved, securely close the primary container.

    • Clean any residual powder from the spatula and weighing area using a damp cloth, which should then be disposed of as chemical waste.

Dissolution and Use in Solution
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, do so in a well-ventilated area and monitor for any signs of decomposition.

  • Handling Solutions: While the risk of inhalation is reduced when the compound is in solution, the risk of skin and eye contact remains. Continue to wear all prescribed PPE.

G cluster_prep Preparation cluster_weighing Weighing Solid cluster_dissolution Dissolution cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) inspect_ppe Inspect PPE for Integrity prep_area->inspect_ppe 1. weigh Tare Vessel & Weigh Compound inspect_ppe->weigh 2. seal Securely Close Primary Container weigh->seal 3. clean_weigh Clean Weighing Area seal->clean_weigh 4. add_solvent Slowly Add Solvent clean_weigh->add_solvent 5. dispose_solid Dispose of Solid Waste in Labeled, Sealed Container clean_weigh->dispose_solid 7b. mix Mix to Dissolve add_solvent->mix 6. dispose_liquid Dispose of Liquid Waste in Labeled, Sealed Container mix->dispose_liquid 7a. decontaminate Decontaminate Work Surfaces dispose_solid->decontaminate 8b. dispose_liquid->decontaminate 8a.

Caption: Workflow for Handling this compound

Emergency Procedures: Be Prepared

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
Spill Evacuate the area. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, or if you are unsure, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing this compound, whether in solid or liquid form, must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable materials that have come into contact with the compound. Place these items in a clearly labeled, sealed waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a designated, labeled hazardous waste container. Do not dispose of this material down the drain.[4]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinseate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%.
  • Georganics. (2011, February 24). SAFETY DATA SHEET. 6-AMINO-1-METHYLURACIL.
  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). 6-Amino-1-méthyl-5-(propylamino)uracile.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Echemi. (n.d.). 6-AMINO-1-METHYL-5-(METHYLAMINO)URACIL Safety Data Sheets.
  • PubChem. (n.d.). 6-Amino-1-methyluracil.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • ChemicalBook. (2023, July 14). This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-5-PROPYLAMINO-1-METHYLURACIL
Reactant of Route 2
Reactant of Route 2
6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.